molecular formula C40H52O2 B1668269 Canthaxanthin CAS No. 514-78-3

Canthaxanthin

Cat. No.: B1668269
CAS No.: 514-78-3
M. Wt: 564.8 g/mol
InChI Key: FDSDTBUPSURDBL-DKLMTRRASA-N
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Description

Canthaxanthin (β,β-Carotene-4,4′-dione) is an orange-red ketocarotenoid pigment with the molecular formula C 40 H 52 O 2 and a molar mass of 564.84 g/mol . This symmetrical molecule is characterized by an extended polyene chain and two keto groups located on the β-ionone rings, which are responsible for its distinctive color and enhanced antioxidant capacity compared to other carotenoids . In nature, this compound is found in certain bacteria, microalgae, fungi, and is responsible for the coloration in crustaceans, salmonid flesh, flamingo feathers, and egg yolks . This compound is of significant research interest due to its powerful biological activities and wide range of potential applications. Its primary mechanism of action is attributed to its potent antioxidant properties, where it effectively scavenges reactive oxygen species and quenches singlet oxygen, thereby protecting tissues from oxidative damage . Studies indicate its role in lipid metabolism, neuroprotection, and immunomodulation, with research showing it can increase alkaline phosphatase activity, suggesting a potential role in mitigating the effects of chronic inflammation . This compound is extensively utilized as a key subject in several research fields: - Animal Feed Research : Used in studies focusing on pigmentation and health of farmed fish (e.g., salmon, trout) and poultry, where it contributes to flesh color and egg yolk coloration . - Nutraceutical & Pharmaceutical Research : Investigated for its antioxidant potential in model systems, where it has been shown to reduce lipid peroxidation and prevent liver DNA damage . Its potential role in conditions like erythropoietic protoporphyria (EPP) and vitiligo is also an area of study . - Cosmetic Science : Explored for its use in topical formulations aimed at skin protection and regeneration, with studies demonstrating its biocompatibility and ability to inhibit oxidative stress in skin cells . From a biosynthesis perspective, this compound is produced from β-carotene through the catalytic activity of the β-carotene ketolase enzyme (CrtW or BKT) . Modern metabolic engineering efforts in bacteria and yeast, as well as plant cell cultures, are actively being developed as sustainable alternatives to chemical synthesis or natural extraction . Safety Notice : This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or personal use. Safety data sheets should be consulted and adhered to for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one
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InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+
Source PubChem
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InChI Key

FDSDTBUPSURDBL-DKLMTRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
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Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O2
Record name CANTHAXANTHIN
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DSSTOX Substance ID

DTXSID0022727
Record name Canthaxanthin
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Molecular Weight

564.8 g/mol
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Physical Description

Deep violet crystals or crystalline powder, Solid
Record name CANTHAXANTHIN
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Boiling Point

717.00 °C. @ 760.00 mm Hg
Record name Canthaxanthin
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CAS No.

514-78-3
Record name Canthaxanthin
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Foundational & Exploratory

The Blueprint for Bacterial Canthaxanthin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the canthaxanthin biosynthesis pathway in bacteria. It is designed to serve as a comprehensive resource for researchers actively engaged in the fields of metabolic engineering, synthetic biology, and drug development. This document details the core genetic and enzymatic components of the pathway, presents quantitative data on production capabilities, outlines detailed experimental protocols, and visualizes key processes for enhanced understanding.

The Core this compound Biosynthesis Pathway in Bacteria

This compound, a keto-carotenoid with significant antioxidant properties, is synthesized in some bacteria from the central metabolite acetyl-CoA through the isoprenoid pathway. The biosynthesis of the C40 carotenoid backbone is a conserved process, with the subsequent conversion to this compound being the key differentiating step.

The synthesis begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway in most bacteria. These precursors are then sequentially condensed to form the C40 hydrocarbon, phytoene (B131915). A series of desaturation and cyclization reactions ensue, culminating in the formation of β-carotene. The final and defining steps in this compound biosynthesis involve the ketolation of β-carotene.

The key enzymes and their corresponding genes in the bacterial this compound biosynthesis pathway are:

  • Geranylgeranyl pyrophosphate (GGPP) synthase (CrtE): Catalyzes the formation of the C20 compound GGPP from farnesyl pyrophosphate (FPP) and IPP.

  • Phytoene synthase (CrtB): Mediates the head-to-head condensation of two GGPP molecules to form the first C40 carotenoid, phytoene.

  • Phytoene desaturase (CrtI): Introduces a series of double bonds into phytoene to produce lycopene (B16060).

  • Lycopene β-cyclase (CrtY): Catalyzes the formation of two β-rings at the ends of the linear lycopene molecule, resulting in β-carotene.

  • β-carotene ketolase (CrtW or Bkt): This is the crucial enzyme that converts β-carotene to this compound. It introduces keto groups at the 4 and 4' positions of the β-ionone rings. This conversion proceeds through the intermediate, echinenone.

The genetic basis for this pathway often involves a gene cluster, where the crt genes are located in close proximity, sometimes forming an operon, which facilitates their coordinated expression.

Canthaxanthin_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP CrtE FPP Farnesyl Pyrophosphate (FPP) GPP->FPP CrtE GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_carotene β-Carotene Lycopene->beta_carotene CrtY Echinenone Echinenone beta_carotene->Echinenone CrtW/Bkt This compound This compound Echinenone->this compound CrtW/Bkt

Core this compound biosynthesis pathway in bacteria.

Quantitative Data on Bacterial this compound Production

The production of this compound varies significantly among native producers and can be substantially enhanced through metabolic engineering in heterologous hosts like Escherichia coli. The following tables summarize quantitative data from various studies.

Table 1: this compound Production in Native Bacterial Strains

Bacterial StrainThis compound Yield (mg/g DCW)This compound Titer (mg/L)Reference
Bradyrhizobium sp. strain ORS2781.43-
Dietzia natronolimnaea HS-1-4.99
Extremely halophilic bacterium strain TM0.70-
Paracoccus carotinifaciens VTP2018114.95 (mg/g extract)-
Paracoccus bogoriensis PH1-0.84

Table 2: this compound and Precursor/Derivative Production in Engineered E. coli

Engineered Strain StrategyProductYield (mg/g DCW)Titer (mg/L)Reference
Co-expression of crtZ and crtWAstaxanthin7.4-
Overexpression of crtW from Brevundimonas sp. SD212Astaxanthin2.7-
Co-utilizing CrtZ with different substrate preferencesAstaxanthin6.1726
Morphology and oxidative stress engineeringAstaxanthin11.92-
Fed-batch fermentation with engineered E. coliAstaxanthin9.21311.20
Fusion protein and optimized culture conditionsAstaxanthin5.38332.23
Overexpression of ispD and ispF genesAstaxanthin7.12432.82

Note: Data for astaxanthin, a direct derivative of this compound, is included to demonstrate the potential of engineered pathways originating from β-carotene.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study and engineering of this compound biosynthesis in bacteria.

Cloning of Carotenoid Biosynthesis Genes

The following is a general protocol for cloning a bacterial carotenoid gene cluster, such as the crt operon, into an expression vector for subsequent transformation into a non-carotenogenic host like E. coli.

1. Genomic DNA Extraction:

  • Culture the source bacterium (e.g., Bradyrhizobium sp. ORS278) to the late logarithmic phase.
  • Harvest the cells by centrifugation.
  • Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.

2. PCR Amplification of the Gene Cluster:

  • Design primers flanking the entire crt gene cluster. Incorporate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector (e.g., pUC19, pACYC184).
  • Perform high-fidelity PCR to amplify the gene cluster from the genomic DNA.
  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

3. Vector and Insert Preparation:

  • Purify the PCR product using a gel extraction kit.
  • Perform a restriction digest on both the purified PCR product and the expression vector using the selected restriction enzymes.
  • Purify the digested vector and insert. To prevent vector self-ligation, the digested vector can be treated with alkaline phosphatase.

4. Ligation:

  • Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase.
  • Incubate at the optimal temperature and time for the ligase.

5. Transformation:

  • Transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression) with the ligation mixture via heat shock or electroporation.
  • Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).
  • Incubate overnight at 37°C.

6. Screening and Verification:

  • Screen colonies for the presence of the insert by colony PCR or restriction digestion of plasmid DNA isolated from overnight cultures.
  • Verify the sequence of the cloned insert by Sanger sequencing.

Extraction and Quantification of this compound

This protocol details the extraction of this compound from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Harvest a known volume of bacterial culture by centrifugation.
  • Wash the cell pellet with distilled water and centrifuge again.
  • Determine the dry cell weight (DCW) by drying a parallel sample at 60-80°C to a constant weight.

2. Extraction:

  • Resuspend the cell pellet in a suitable solvent. Acetone is commonly used for initial extraction.
  • Disrupt the cells to release the intracellular carotenoids. This can be achieved by sonication, bead beating, or homogenization.
  • Centrifuge the mixture to pellet the cell debris.
  • Collect the supernatant containing the carotenoids.
  • Repeat the extraction process with fresh solvent until the cell pellet is colorless.
  • Pool the supernatants.

3. Phase Separation and Concentration:

  • For purification and concentration, the carotenoids can be partitioned into a non-polar solvent like petroleum ether or a mixture of hexane (B92381) and methanol (B129727).
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

4. HPLC Analysis:

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.
  • Mobile Phase: A gradient of solvents is typically used. A common system involves a mixture of methanol, methyl tert-butyl ether (MTBE), and water.
  • Detection: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (around 470-480 nm).
  • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the this compound biosynthesis pathway and a typical experimental workflow for the metabolic engineering of this compound production in E. coli.

Canthaxanthin_Biosynthesis_Detailed AcetylCoA Acetyl-CoA MEP_pathway MEP Pathway AcetylCoA->MEP_pathway IPP_DMAPP IPP & DMAPP MEP_pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP IspA GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_carotene β-Carotene Lycopene->beta_carotene CrtY Echinenone Echinenone beta_carotene->Echinenone CrtW This compound This compound Echinenone->this compound CrtW

Detailed this compound biosynthesis pathway with precursors.

Metabolic_Engineering_Workflow Gene_Mining Gene Mining (e.g., from Bradyrhizobium) Vector_Construction Vector Construction (Cloning of crt genes) Gene_Mining->Vector_Construction Transformation Transformation into E. coli Vector_Construction->Transformation Expression Gene Expression (e.g., IPTG induction) Transformation->Expression Fermentation Fermentation & Culture Optimization Expression->Fermentation Extraction Carotenoid Extraction Fermentation->Extraction Analysis HPLC Analysis & Quantification Extraction->Analysis Strain_Optimization Strain Optimization (e.g., pathway balancing) Analysis->Strain_Optimization Strain_Optimization->Vector_Construction Iterative Improvement

Workflow for metabolic engineering of this compound production.

Conclusion

The bacterial biosynthesis of this compound presents a promising and sustainable alternative to chemical synthesis. A thorough understanding of the underlying genetic and enzymatic machinery is paramount for the successful engineering of high-yield production strains. This guide provides the foundational knowledge, quantitative benchmarks, and detailed protocols necessary to advance research and development in this exciting field. The continued exploration of novel enzymes and the application of synthetic biology principles will undoubtedly unlock the full potential of bacteria as robust cell factories for this compound and other valuable carotenoids.

A Technical Guide to Canthaxanthin from Fungal and Algal Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of canthaxanthin, a high-value ketocarotenoid, from fungal and algal sources. This compound is of significant commercial interest due to its potent antioxidant properties and applications in the pharmaceutical, nutraceutical, cosmetic, and animal feed industries.[1][2] Growing concerns over synthetic production methods have spurred research into sustainable and natural sources.[3] This document details the primary microbial producers, biosynthesis, extraction protocols, and quantitative data to support research and development efforts.

Natural Sources and Production of this compound

This compound is an orange-red keto-carotenoid (C₄₀H₅₂O₂) naturally synthesized by a variety of microorganisms.[4] Unlike plants, where carotenoid production is essential, in many microbes like fungi, it is a secondary metabolic process.[5] Nevertheless, certain fungal and algal species have been identified as potent producers.

Fungal Sources

The initial discovery and isolation of this compound were from the edible mushroom Cantharellus cinnabarinus.[1] While several fungal species produce carotenoids, natural this compound production is primarily associated with the Cantharellus genus.[5] Most other fungi synthesize precursors like β-carotene or other xanthophylls.[6] However, metabolic engineering has successfully been used to produce this compound in non-carotenogenic fungi like Yarrowia lipolytica and to enhance yields in species like Mucor circinelloides.[4][5]

Algal Sources

Several species of green microalgae are recognized as significant natural sources of this compound. It is often produced as a secondary carotenoid under stress conditions, such as nitrogen starvation or high light, at the end of the growth phase.[4][7] Key producers include species from the genera Chlorella (notably C. zofingiensis and C. saccharophila), Coelastrella, and Haematococcus pluvialis, which is more famous for its astaxanthin (B1665798) production but also synthesizes this compound as an intermediate.[3][4][8]

Quantitative Data: this compound Yields

The following tables summarize the this compound content reported in various fungal and algal species from scientific literature. These values can vary significantly based on the strain, cultivation conditions, and analytical methods used.

Table 1: this compound Content in Select Microalgae Species

Microalgae SpeciesThis compound Content (mg/g dry weight)Cultivation Conditions / NotesReference(s)
Chlorella saccharophila UTEX2470.59Two-stage cultivation with nitrogen starvation[3]
Coelastrella sp.0.50-[8]
Chlorella emersonii0.48-[8]
Dactylococcus dissociatus1.78Overproducer strain[8]
Coelastrella reticulata1.5 - 2.0Phototrophic conditions, "red phase"[8]

Table 2: this compound Content in Fungal Sources

Fungal SpeciesThis compound Content (µg/g dry weight)NotesReference(s)
Cantharellus species100 - 200General range for specific carotenoids in fungi[6]
Mucor circinelloidesNot specifiedThis compound produced via genetic modification[5]

Note: Data on naturally occurring this compound in fungi is less quantified in literature compared to algae, with more focus on β-carotene or engineered strains.

This compound Biosynthesis Pathway

This compound is synthesized from the precursor β-carotene. The key enzymatic step is the introduction of keto groups at the C4 and C4' positions on the β-ionone rings. This reaction is catalyzed by the enzyme β-carotene ketolase (also known as β-C-4 oxygenase).[1][4] In algae, this enzyme is often designated as BKT, while in bacteria, it is referred to as CrtW.[1] The process occurs in two sequential steps, with echinenone (B51690) formed as an intermediate.[1] this compound itself can be a precursor for another valuable carotenoid, astaxanthin, through the action of a β-carotene hydroxylase.[1][9]

Canthaxanthin_Biosynthesis beta_carotene β-Carotene enzyme1 β-Carotene Ketolase (BKT / CrtW) beta_carotene->enzyme1 echinenone Echinenone enzyme2 β-Carotene Ketolase (BKT / CrtW) echinenone->enzyme2 This compound This compound enzyme3 β-Carotene Hydroxylase (BHY / CrtZ) This compound->enzyme3 astaxanthin Astaxanthin enzyme1->echinenone enzyme2->this compound enzyme3->astaxanthin

This compound biosynthesis pathway from β-carotene.

Experimental Protocols

This section outlines generalized methodologies for the extraction, purification, and quantification of this compound from microbial biomass.

Protocol 1: Extraction and Saponification

This protocol is a common starting point for isolating this compound from dried microalgal biomass. Saponification is used to hydrolyze chlorophylls (B1240455) and lipids, simplifying subsequent purification steps.

Objective: To extract crude this compound from microbial biomass.

Materials:

  • Lyophilized (freeze-dried) microbial biomass

  • Acetone (B3395972)

  • Organic solvents (e.g., n-hexane, ethanol)[10]

  • Potassium hydroxide (B78521) (KOH) solution (for saponification)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Cell Disruption (Optional but Recommended): For robust microalgae, use bead beating, high-pressure homogenization, or ultrasonication to disrupt cell walls and improve extraction efficiency.

  • Solvent Extraction:

    • Suspend a known quantity of dry biomass (e.g., 5 g) in an excess of acetone (e.g., 25 mL).

    • Agitate vigorously for 15-30 minutes at room temperature, protected from light.

    • Separate the biomass by centrifugation or vacuum filtration through a Buchner funnel.

    • Repeat the extraction with fresh solvent on the biomass pellet until the pellet is colorless (typically 2-3 times).

    • Pool the solvent supernatants. This is the crude pigment extract.

  • Saponification (adapted from[10]):

    • To the crude extract, add an equal volume of 10% (w/v) methanolic KOH.

    • Incubate the mixture in the dark at room temperature for 4-6 hours (or overnight) to hydrolyze lipids and chlorophyll.

  • Phase Separation:

    • Transfer the saponified mixture to a separatory funnel.

    • Add n-hexane and distilled water to create a two-phase system. The carotenoids will partition into the upper n-hexane layer.[10]

    • Wash the hexane (B92381) phase several times with distilled water to remove residual KOH and methanol.

    • Collect the upper n-hexane phase containing the carotenoids.

  • Drying and Concentration:

    • Dry the n-hexane phase by passing it through a column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a low temperature (<40°C).

    • The resulting residue is the crude, saponified this compound extract. Store it under nitrogen or argon at -20°C.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for purifying target compounds from crude extracts without a solid stationary phase.

Objective: To obtain high-purity this compound from a crude extract.

Methodology (based on Li et al., 2006[10][11]):

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system. A system composed of n-hexane-ethanol-water (10:9:1, v/v/v) has been shown to be effective.[10]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • Equilibration:

    • Fill the entire HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at high speed (e.g., 800-900 rpm).

    • Continue until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.

  • Sample Injection:

    • Dissolve a known amount of the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent mixture.[11]

    • Inject the sample into the column through the sample loop.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase.

    • Monitor the effluent using a UV-Vis detector at the appropriate wavelength for this compound (around 470 nm).

    • Collect fractions as the this compound peak elutes.

  • Analysis and Recovery:

    • Analyze the purity of the collected fractions using HPLC (see Protocol 3).

    • Pool the high-purity fractions and evaporate the solvent to obtain purified this compound. A purity of 98.7% with 92.3% recovery has been reported using this method.[10]

Protocol 3: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying this compound.

Objective: To determine the concentration of this compound in an extract.

Methodology (general procedure):

  • Sample Preparation: Dissolve the purified or crude extract in a suitable mobile phase solvent and filter through a 0.22 µm syringe filter.[12]

  • Instrumentation:

    • HPLC System: Equipped with a C18 reversed-phase column.

    • Detector: Photodiode Array (PDA) or UV-Vis detector set to ~470 nm.

    • Mobile Phase: An isocratic or gradient system of solvents like methanol, acetonitrile, and water is common.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations using a certified this compound reference standard (e.g., 1, 5, 10, 20, 30 µg/mL).[13]

    • Inject each standard to generate a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared sample.

    • Identify the this compound peak by comparing its retention time and spectral data with the reference standard.

    • Quantify the this compound concentration in the sample by interpolating its peak area on the calibration curve.

Experimental and Purification Workflow

The overall process from biomass to purified this compound involves several key stages. The following diagram illustrates a typical workflow.

Workflow biomass Microbial Biomass (Fungi/Algae) harvest Harvesting & Drying (Lyophilization) biomass->harvest extract Solvent Extraction (e.g., Acetone) harvest->extract crude Crude Pigment Extract extract->crude sapon Saponification (Removes Lipids/Chlorophyll) crude->sapon sapon_extract Saponified Extract sapon->sapon_extract purify Purification (e.g., HSCCC, Column Chrom.) sapon_extract->purify pure_c High-Purity this compound purify->pure_c analysis Analysis & Quantification (HPLC, MS) pure_c->analysis

General workflow for this compound extraction and purification.

Conclusion and Future Perspectives

Fungi and especially microalgae represent promising natural sources for this compound production, offering a sustainable alternative to chemical synthesis.[4] Species like Chlorella zofingiensis and Coelastrella have demonstrated significant potential.[4][8] Future research should focus on bioprocess optimization, including the development of two-stage cultivation strategies and the use of genetic engineering to enhance yields in robust microbial chassis.[3] Advances in green extraction and purification technologies will be crucial for developing commercially viable and environmentally friendly production platforms for this valuable carotenoid.

References

Canthaxanthin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthaxanthin is a naturally occurring keto-carotenoid pigment belonging to the xanthophyll class.[1][2][3] Widely distributed in nature, it is found in various organisms such as mushrooms, crustaceans, fish, and certain microorganisms.[4][5] Renowned for its vibrant red-orange hue, this compound has found applications as a food and feed additive.[1][5] Beyond its coloring properties, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory effects, which have garnered significant interest within the scientific and pharmaceutical communities.[2][6][7] This technical guide provides an in-depth overview of the chemical structure and diverse properties of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure

This compound is a symmetrical molecule characterized by a long polyene chain consisting of conjugated double bonds, which is responsible for its characteristic color.[1] The backbone is flanked by two β-ionone rings, each containing a ketone group at the 4 and 4' positions.[1][3] This structural feature classifies it as a keto-carotenoid.

IUPAC Name: β,β-Carotene-4,4'-dione[1][6]

Molecular Formula: C₄₀H₅₂O₂[4][8]

Molecular Weight: 564.84 g/mol [7][8]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the tables below.

General Physicochemical Properties
PropertyValueReference(s)
AppearanceViolet to reddish-brown crystalline solid[1][6]
Melting Point~217 °C (with decomposition)[6]
Absorption Maximum (λmax) in Cyclohexane470 nm[9]
Molar Extinction Coefficient (ε) in Petroleum Ether124 x 10³ L mol⁻¹ cm⁻¹ at 466 nm[10]
Molar Extinction Coefficient (ε) in Benzene118 x 10³ L mol⁻¹ cm⁻¹ at 480 nm[10]
Molar Extinction Coefficient (ε) in Ethanol90,000 M⁻¹ cm⁻¹ at 472 nm[11]
Solubility of this compound in Various Solvents at Different Temperatures

The solubility of this compound was measured in several pure solvents over a temperature range of 293.15 K to 343.15 K. The mole fraction solubility (x) is presented in the table below. The data indicates that this compound has a higher solubility in chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) and trichloromethane compared to other organic solvents.[12][13]

Temperature (K)Methanol (B129727) (10⁵x)Ethanol (10⁵x)Acetone (10⁴x)Ethyl Acetate (10⁴x)Toluene (10⁴x)Cyclohexane (10⁵x)1,2-Dichloroethane (10³x)Trichloromethane (10³x)
293.150.130.230.380.811.850.981.122.15
298.150.160.280.471.022.241.211.352.58
303.150.200.340.581.272.701.481.633.09
308.150.250.410.711.573.251.811.963.71
313.150.310.500.871.943.902.212.364.45
318.150.380.611.072.384.672.692.845.34
323.150.470.751.312.925.583.283.426.41
328.150.580.921.613.586.664.004.117.70
333.150.711.131.984.397.954.884.949.25
338.150.871.382.435.399.485.955.9311.11
343.151.071.702.986.6211.317.267.1213.33

Data adapted from Liu, et al. (2009).[12][13]

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and quenching singlet oxygen.[1][3] Its antioxidant properties are attributed to the extended system of conjugated double bonds in its polyene chain, which can delocalize unpaired electrons.[1] The presence of ketone groups further enhances its radical scavenging ability compared to other carotenoids like β-carotene.[1][2]

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It can reduce the production of pro-inflammatory mediators.[13][14] While the precise mechanisms are still under investigation, it is suggested that this compound, similar to the closely related astaxanthin (B1665798), may modulate key inflammatory signaling pathways.

Immunomodulatory and Gene Regulatory Properties

In vitro studies suggest that this compound can influence immune function and gene regulation.[1] It has been shown to enhance the proliferation of murine immunocompetent cells and stimulate the release of cytokines such as interleukin-1 alpha and tumor necrosis factor-alpha.[15]

Signaling Pathway Modulation

Gap Junctional Communication: this compound has been shown to stimulate gap junctional intercellular communication (GJIC).[5][16] This is a crucial process for maintaining tissue homeostasis, and its disruption is often associated with carcinogenesis. This compound achieves this by increasing the expression of connexin 43 (Cx43), a key protein component of gap junctions.[5][16] The upregulation of Cx43 leads to the formation of more gap junction channels between cells, thereby enhancing cell-to-cell communication.

Canthaxanthin_GJIC_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Cx43_Gene Connexin 43 Gene Cx43_mRNA Connexin 43 mRNA Cx43_Gene->Cx43_mRNA Ribosome Ribosome Cx43_mRNA->Ribosome Cx43_Protein Connexin 43 Protein Ribosome->Cx43_Protein Translation Gap_Junction Gap Junction Formation Cx43_Protein->Gap_Junction GJIC Increased Gap Junctional Intercellular Communication Gap_Junction->GJIC

Caption: this compound upregulates gap junctional communication.

Proposed Anti-inflammatory Signaling Cascade: Based on studies of the closely related carotenoid astaxanthin, it is proposed that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways.[1][6][17] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response Stimulus e.g., LPS, H₂O₂ MAPK MAPK Stimulus->MAPK PI3K_Akt PI3K/Akt Stimulus->PI3K_Akt IKK IKK MAPK->IKK PI3K_Akt->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Gene Expression iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Gene Expression This compound This compound This compound->MAPK Inhibition This compound->PI3K_Akt Inhibition This compound->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties of this compound.

Extraction and Purification of this compound from Microalgae

A common method for obtaining natural this compound is through extraction from microalgae, such as Chlorella zofingiensis.[14][18]

1. Saponification and Extraction:

  • The microalgal biomass is first saponified to break down cell walls and release the carotenoids.

  • The saponified sample is then extracted with a mixture of organic solvents, such as n-hexane, ethanol, and water.[14]

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

  • The crude extract is subjected to HSCCC for purification.

  • A two-phase solvent system, for example, composed of n-hexane-ethanol-water (e.g., 10:9:1 v/v), is used.[14]

  • This technique allows for the separation and purification of this compound to a high degree of purity (e.g., >98%).[14]

3. HPLC Analysis for Purity Assessment:

  • The purity of the final this compound product is confirmed using High-Performance Liquid Chromatography (HPLC).

  • A C18 column is typically used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and methanol.[19]

Extraction_Purification_Workflow Start Microalgal Biomass (e.g., Chlorella zofingiensis) Saponification Saponification Start->Saponification Solvent_Extraction Solvent Extraction (e.g., n-hexane/ethanol/water) Saponification->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract HSCCC Purification by HSCCC Crude_Extract->HSCCC Purified_this compound Purified this compound HSCCC->Purified_this compound HPLC_Analysis Purity Analysis by HPLC Purified_this compound->HPLC_Analysis Final_Product High-Purity this compound HPLC_Analysis->Final_Product

Caption: Workflow for this compound extraction and purification.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

1. Preparation of DPPH Solution:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

2. Reaction Mixture:

  • A solution of this compound at various concentrations is mixed with the DPPH solution.

3. Incubation:

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

4. Spectrophotometric Measurement:

  • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

5. Calculation of Scavenging Activity:

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition, which is reflected by the decrease in absorbance. A color change from violet to yellow indicates the scavenging of the DPPH radical by this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing the test sample of this compound at different concentrations and a solution of bovine serum albumin.

2. Incubation and Heat-Induced Denaturation:

  • The mixture is incubated at a physiological temperature (e.g., 37°C) for a certain period, followed by heating to induce denaturation (e.g., 51°C for 20 minutes).

3. Turbidity Measurement:

  • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

4. Calculation of Inhibition:

  • The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control group. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is typically used as a positive control.

Conclusion

This compound is a multifaceted keto-carotenoid with well-defined chemical and physical properties. Its significant biological activities, particularly its antioxidant and anti-inflammatory effects, coupled with its ability to modulate cellular communication, position it as a compound of high interest for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a framework for the consistent and reliable investigation of this compound's properties and potential therapeutic applications.

References

Canthaxanthin's Antioxidant Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthaxanthin, a keto-carotenoid pigment, exhibits significant antioxidant properties that are of considerable interest to the scientific and pharmaceutical communities. Its mechanism of action is multifaceted, involving direct quenching of reactive oxygen species, inhibition of lipid peroxidation, and modulation of endogenous antioxidant defense systems. This technical guide provides an in-depth exploration of this compound's core antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Direct Radical Scavenging and Quenching Activity

This compound's potent antioxidant activity is intrinsically linked to its molecular structure, which features a conjugated polyene chain. This structure enables the efficient delocalization of electrons, allowing this compound to quench singlet oxygen and scavenge free radicals.

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a highly reactive and cytotoxic species generated in biological systems, particularly under conditions of photo-oxidative stress. This compound is an exceptionally efficient quencher of singlet oxygen. The primary mechanism involves the physical transfer of energy from singlet oxygen to the this compound molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered.

Table 1: Singlet Oxygen Quenching Rate Constants

CarotenoidQuenching Rate Constant (k_q_) [M⁻¹s⁻¹]Experimental SystemReference
This compound~1.5 x 10¹⁰Acetonitrile with methylene (B1212753) blue as sensitizer[1][2]
This compoundIntermediate (relative to lycopene/β-carotene and lutein)Unilamellar DPPC liposomes[3]
β-Carotene2.3 - 2.5 x 10⁹Unilamellar DPPC liposomes[3]
Lycopene2.3 - 2.5 x 10⁹Unilamellar DPPC liposomes[3]
Lutein1.1 x 10⁸Unilamellar DPPC liposomes[3]
Free Radical Scavenging

This compound can also neutralize other reactive oxygen species, such as peroxyl radicals, through electron or hydrogen atom donation. However, its efficacy in scavenging certain radicals, as measured by common in vitro assays like DPPH and ABTS, can be lower compared to other carotenoids.[[“]]

Table 2: In Vitro Radical Scavenging Activity of this compound

AssayIC₅₀ (µg/mL)Positive ControlPositive Control IC₅₀ (µg/mL)Source Organism for this compoundReference
DPPH23.37 ± 1.52Ascorbic acid22.49 ± 0.43Trentepohlia sp.[5]
ABTS---Paracoccus bogoriensis PH1[6]

Note: Specific IC₅₀ values for ABTS were not provided in the referenced diagram.

Inhibition of Lipid Peroxidation

Biological membranes are particularly susceptible to oxidative damage through a process known as lipid peroxidation. This compound has been shown to effectively inhibit lipid peroxidation in various model systems.[7] Its lipophilic nature allows it to integrate into lipid membranes, where it can intercept lipid peroxyl radicals and break the chain reaction of lipid peroxidation.[8]

In studies with murine normal and tumor thymocytes, this compound was found to be a more potent inhibitor of tert-butyl hydroperoxide-induced malondialdehyde formation than β-carotene.[8] Furthermore, in liver homogenates from chicks fed a this compound-supplemented diet, there was a significant decrease in the formation of thiobarbituric acid-reactive substances (TBARS) during ferrous ion-induced peroxidation.[7]

Modulation of Endogenous Antioxidant Enzymes

Beyond its direct scavenging activities, this compound can also bolster the cellular antioxidant defense system by modulating the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Superoxide Dismutase (SOD)

SODs are a class of enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide.

Catalase (CAT)

Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a crucial step in preventing the formation of more reactive hydroxyl radicals.

Glutathione Peroxidase (GPx)

GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione, thereby protecting cells from oxidative damage.

Studies in rats fed a high-cholesterol, high-fat diet have shown that this compound supplementation can significantly increase the activities of these enzymes in both erythrocytes and liver tissue.[9]

Table 3: Effect of this compound on Antioxidant Enzyme Activities in Rats

EnzymeTissueEffect of this compound SupplementationReference
Catalase (CAT)ErythrocytesSignificantly greater activity[9]
Superoxide Dismutase (SOD)LiverSignificantly greater activity[9]
Glutathione Peroxidase (GPx)ErythrocytesSignificantly greater activity[9]
Glutathione Reductase (GRD)LiverSignificantly greater activity[9]

Interaction with Cellular Signaling Pathways

The antioxidant effects of this compound may also be mediated through its interaction with cellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the upregulation of a suite of antioxidant and detoxifying enzymes.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it is well-established that other carotenoids, such as astaxanthin, are potent activators of this pathway.[10][11][12] It is hypothesized that carotenoids, including this compound, can modulate the Nrf2 pathway, contributing to their overall antioxidant and cytoprotective effects.[13][14]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change This compound This compound This compound->Keap1 may influence Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (violet) Start->Prepare_DPPH Prepare_this compound Prepare this compound Solutions (various concentrations) Start->Prepare_this compound Mix Mix DPPH and This compound Solutions Prepare_DPPH->Mix Prepare_this compound->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC₅₀ Value Calculate_Scavenging->Determine_IC50 End End Determine_IC50->End Enzyme_Assay_Workflow Start Start Prepare_Sample Prepare Tissue Homogenate or Cell Lysate Start->Prepare_Sample Assay_Mix Prepare Assay-Specific Reaction Mixture Start->Assay_Mix Mix_Sample_Reagents Mix Sample with Reaction Mixture Prepare_Sample->Mix_Sample_Reagents Assay_Mix->Mix_Sample_Reagents Incubate_Kinetics Incubate and Monitor Absorbance Change over Time Mix_Sample_Reagents->Incubate_Kinetics Calculate_Activity Calculate Enzyme Activity (U/mg protein) Incubate_Kinetics->Calculate_Activity End End Calculate_Activity->End

References

Canthaxanthin: A Technical Guide to its Role in Mitigating Photooxidative Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photooxidative damage, mediated by excessive exposure to ultraviolet (UV) radiation, is a primary instigator of skin aging and various cutaneous pathologies. This damage is largely orchestrated by reactive oxygen species (ROS), which trigger a cascade of deleterious cellular events, including lipid peroxidation, protein and DNA damage, and the activation of inflammatory signaling pathways. Canthaxanthin, a keto-carotenoid pigment, has demonstrated significant potential in mitigating photooxidative damage through its potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound confers protection against photooxidative stress, with a focus on its antioxidant activity, modulation of key signaling pathways, and relevant experimental methodologies.

Introduction

This compound (β,β-Carotene-4,4'-dione) is a naturally occurring keto-carotenoid found in various microorganisms, algae, and certain species of fish and birds.[1] Its molecular structure, characterized by a long polyene chain and terminal keto groups, endows it with potent antioxidant capabilities.[2] In the context of dermatology and pharmacology, this compound is of particular interest for its ability to protect against the detrimental effects of UV radiation. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific basis for this compound's photoprotective role.

Mechanisms of Photooxidative Damage Protection

This compound employs a multi-pronged approach to shield cells from photooxidative damage, primarily through its direct antioxidant actions and its ability to modulate cellular signaling pathways that govern the endogenous antioxidant response.

Direct Antioxidant Activity

This compound's primary defense against photooxidative stress lies in its capacity to neutralize harmful reactive oxygen species.

Singlet oxygen (¹O₂) is a highly reactive and damaging ROS generated in the skin upon UVA exposure. This compound is an efficient quencher of singlet oxygen, dissipating its energy and converting it back to the less reactive triplet oxygen state. This process is crucial in preventing ¹O₂-mediated damage to cellular components. The rate constant for singlet oxygen quenching by this compound is significant, positioning it as a potent photoprotective agent.[3][4] In acetonitrile, the quenching constant for this compound is approximately 1.5 x 10¹⁰ M⁻¹s⁻¹.[5]

UV radiation initiates lipid peroxidation in cellular membranes, a destructive chain reaction that compromises membrane integrity and function. This compound can effectively scavenge peroxyl radicals, thereby terminating the lipid peroxidation cascade.[6] Studies have shown that this compound is as effective as α-tocopherol in inhibiting radical-initiated lipid peroxidation in membrane models.[7] Its ability to inhibit the formation of malondialdehyde (MDA), a key byproduct of lipid peroxidation, has been demonstrated in various experimental systems.[8]

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, this compound influences key signaling pathways that are central to the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[9] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11] While direct evidence for this compound's interaction with Keap1 is still emerging, studies on the structurally similar carotenoid, astaxanthin, have shown its ability to activate the Nrf2 pathway, suggesting a likely mechanism for this compound.[12][13] this compound has been observed to augment the expression of HO-1 in human dermal fibroblasts.[14]

The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are activated by various cellular stressors, including UVA-induced oxidative stress.[15] Activation of p38 and JNK is particularly associated with inflammatory responses and apoptosis in the context of photooxidative damage.[15] this compound, by reducing the overall oxidative burden, is hypothesized to attenuate the activation of these pro-inflammatory and apoptotic MAPK pathways. Studies on other natural compounds have demonstrated that inhibition of the MAPK pathway is a key mechanism in protecting against photooxidative damage.[16]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies. The following tables summarize key data points for easy comparison.

Table 1: Singlet Oxygen Quenching Rate Constants of Various Carotenoids

CarotenoidQuenching Rate Constant (M⁻¹s⁻¹)Solvent/SystemReference
This compound~1.5 x 10¹⁰Acetonitrile[5]
This compoundIntermediate (relative to lycopene (B16060) and lutein)Unilamellar DPPC liposomes[3]
AstaxanthinIntermediate (relative to lycopene and lutein)Unilamellar DPPC liposomes[3]
Lycopene2.3 - 2.5 x 10⁹Unilamellar DPPC liposomes[3]
β-Carotene2.3 - 2.5 x 10⁹Unilamellar DPPC liposomes[3]
Lutein1.1 x 10⁸Unilamellar DPPC liposomes[3]

Table 2: Effect of this compound on Antioxidant Enzyme Activities

EnzymeEffectModel SystemReference
Heme Oxygenase-1 (HO-1)Augmented expressionHuman Dermal Fibroblasts (UVA-irradiated)[14]
Superoxide Dismutase (SOD)No significant prevention of UVA-induced declineHuman Dermal Fibroblasts (UVA-irradiated)[14]
Catalase (CAT)No significant prevention of UVA-induced declineHuman Dermal Fibroblasts (UVA-irradiated)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Singlet Oxygen Quenching Assay

Principle: This assay measures the ability of a compound to quench singlet oxygen, often by monitoring the decay of singlet oxygen phosphorescence or by observing the inhibition of a chemical reaction initiated by singlet oxygen.

Detailed Protocol (based on phosphorescence detection):

  • Sample Preparation: Prepare stock solutions of this compound and a photosensitizer (e.g., Methylene Blue) in a suitable solvent such as acetonitrile.

  • Instrumentation: Utilize a time-resolved near-infrared spectrometer capable of detecting the 1270 nm phosphorescence of singlet oxygen.

  • Procedure: a. Place the this compound solution in a cuvette. b. Excite the photosensitizer with a pulsed laser to generate singlet oxygen. c. Record the time-resolved decay of the 1270 nm phosphorescence signal in the presence and absence of this compound.

  • Data Analysis: The quenching rate constant (kq) is determined from the Stern-Volmer equation: τ₀/τ = 1 + kqτ₀[Q], where τ₀ and τ are the singlet oxygen lifetimes in the absence and presence of the quencher (this compound), respectively, and [Q] is the concentration of this compound.[17]

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a colored product.

Detailed Protocol:

  • Induction of Lipid Peroxidation: a. Prepare a suspension of liposomes or use a biological sample like rat liver microsomes. b. Incubate the sample with an oxidizing agent (e.g., ferrous ions or AAPH) in the presence and absence of this compound at various concentrations.

  • TBARS Reaction: a. To the incubated samples, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid). b. Heat the mixture at 95°C for a specified time (e.g., 30-60 minutes) to facilitate the reaction between MDA and TBA. c. Cool the samples and centrifuge to pellet any precipitate.

  • Measurement: a. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of lipid peroxidation for each this compound concentration compared to the control (oxidizing agent alone). The IC₅₀ value (the concentration of this compound that inhibits 50% of lipid peroxidation) can be determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe within cells.

Detailed Protocol:

  • Cell Culture: Seed human dermal fibroblasts (HDF) or other suitable cells in a 96-well microplate and culture until confluent.

  • Loading with Fluorescent Probe: a. Wash the cells with phosphate-buffered saline (PBS). b. Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.

  • Treatment with this compound: a. Remove the DCFH-DA solution and add media containing various concentrations of this compound. Incubate for a period to allow for cellular uptake.

  • Induction of Oxidative Stress: a. Wash the cells to remove extracellular this compound. b. Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Fluorescence Measurement: a. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The CAA value is calculated as the percentage reduction in AUC in the presence of this compound compared to the control.[18][19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

UVA_Induced_Damage_and_Canthaxanthin_Protection cluster_0 UVA Radiation cluster_1 Cellular Environment cluster_2 Photooxidative Damage cluster_3 This compound Intervention cluster_4 Cellular Protection UVA UVA ROS ROS (e.g., ¹O₂) UVA->ROS generates Lipid Membrane Lipids ROS->Lipid attacks Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MAPK_p MAPK Precursors (p38, JNK) ROS->MAPK_p activates Lipid_Perox Lipid Peroxidation Lipid->Lipid_Perox leads to Nrf2_nuc Nuclear Nrf2 Keap1_Nrf2->Nrf2_nuc MAPK_a Activated MAPK (p-p38, p-JNK) MAPK_p->MAPK_a Inflammation Inflammation & Apoptosis MAPK_a->Inflammation This compound This compound This compound->ROS quenches This compound->Keap1_Nrf2 promotes dissociation (hypothesized) This compound->Lipid_Perox inhibits Protection Cellular Protection This compound->Protection contributes to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Protection

Caption: this compound's mechanism in photooxidative damage protection.

Experimental_Workflow_CAA_Assay start Start cell_seeding 1. Seed HDF cells in 96-well plate start->cell_seeding incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h probe_loading 3. Load cells with DCFH-DA probe incubation_24h->probe_loading canthaxanthin_treatment 4. Treat cells with This compound probe_loading->canthaxanthin_treatment stress_induction 5. Induce oxidative stress with AAPH canthaxanthin_treatment->stress_induction fluorescence_measurement 6. Measure fluorescence kinetically stress_induction->fluorescence_measurement data_analysis 7. Analyze data (AUC) and calculate CAA fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

This compound presents a compelling profile as a photoprotective agent, acting through robust antioxidant mechanisms and the modulation of critical cellular defense pathways. Its ability to quench singlet oxygen, inhibit lipid peroxidation, and influence the Nrf2 and MAPK signaling cascades underscores its potential for applications in dermatology and the development of drugs aimed at mitigating photooxidative damage. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research into the clinical and therapeutic applications of this compound. Future investigations should focus on elucidating the precise molecular interactions of this compound within these signaling pathways to fully harness its photoprotective capabilities.

References

A Technical Guide to the Discovery and Isolation of Canthaxanthin from Cantharellus cinnabarinus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canthaxanthin, a symmetrical keto-carotenoid with the molecular formula C40H52O2, is a pigment of significant interest due to its potent antioxidant properties and applications in the pharmaceutical, cosmetic, and food industries.[1][2] While commercially produced through chemical synthesis or from various microbial sources, its initial discovery and isolation were from a natural, fungal source: the edible cinnabar-red chanterelle mushroom, Cantharellus cinnabarinus.[1][3] This document provides a comprehensive technical overview of the historical discovery, biosynthesis, experimental protocols for isolation, and physicochemical properties of this compound derived from this mushroom.

Discovery and Historical Context

The first documented isolation of this compound was achieved by Francis T. Haxo in 1950 from the fruit bodies of the edible mushroom Cantharellus cinnabarinus.[1][4] This discovery established a fungal source for this now widely recognized carotenoid. The distinctive bright orange-red hue of the mushroom is attributed to the high concentration of this compound.[3][5] Haxo's work involved classic phytochemical methods of solvent extraction and chromatographic separation to isolate the principal pigment, which he named this compound.

Biosynthesis of this compound in Fungi

In fungi, this compound is not a primary metabolite but a secondary one, synthesized from the common carotenoid precursor, β-carotene. The biosynthesis is a direct and targeted enzymatic process. The key transformation is the addition of a keto group to the 4 and 4' positions on the β-ionone rings of the β-carotene molecule.

This conversion is catalyzed by a single type of enzyme known as β-carotene ketolase (also referred to as β-C-4 oxygenase).[1][6] The pathway proceeds through an intermediate, echinenone (B51690), which has a single keto group. The subsequent ketolation of echinenone yields the final this compound molecule.

This compound Biosynthesis Pathway beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone + O This compound This compound echinenone->this compound + O enzyme β-Carotene Ketolase enzyme->beta_carotene enzyme->echinenone

Caption: Fungal biosynthesis of this compound from β-carotene.

Experimental Protocols: Isolation and Purification

While the precise protocol used by Haxo in 1950 is not detailed in the available literature, a modern, representative methodology for the extraction and purification of this compound from fungal biomass can be constructed based on established techniques for carotenoid isolation.[7][8][9]

General Workflow

The process involves sample preparation, exhaustive solvent extraction, purification via chromatography, and subsequent analysis.

Isolation Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis A Collect fresh C. cinnabarinus fruit bodies B Clean and Dehydrate (Lyophilization or Air Drying) A->B C Grind into a fine powder B->C D Macerate powder in Acetone (B3395972)/Methanol (B129727) (e.g., 7:3 v/v) with cell disruption C->D E Centrifuge to separate supernatant D->E Solid/Liquid Separation F Repeat extraction of pellet until colorless E->F Re-extract solids G Pool supernatants (Crude Pigment Extract) F->G Combine extracts H Solvent Partitioning (e.g., into Hexane/Ether) G->H I Column Chromatography (Silica or Alumina gel) H->I J Collect colored fractions I->J K Analyze by HPLC & UV-Vis Spectrophotometry J->K L Crystallization (Pure this compound) K->L

Caption: Generalized workflow for this compound isolation.

Detailed Methodology
  • Sample Preparation:

    • Freshly harvested C. cinnabarinus fruit bodies are cleaned of debris.

    • The material is dehydrated, preferably via lyophilization (freeze-drying) to preserve pigment integrity, or by air-drying at a low temperature (<40°C) in the dark.

    • The dried fungal material is ground into a fine, homogenous powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • The fungal powder is suspended in a suitable organic solvent. A common choice is a mixture of methanol and acetone (e.g., 3:7 v/v).[7] The suspension is agitated vigorously. Mechanical cell disruption (e.g., homogenization with glass beads) can be employed to enhance extraction efficiency.

    • The mixture is centrifuged at high speed (e.g., 5000 x g for 10 minutes) to pellet the solid biomass.

    • The deeply colored supernatant, containing the crude carotenoid extract, is carefully collected.

    • The extraction process is repeated with the pellet until the biomass appears colorless, ensuring exhaustive recovery of the pigments. All supernatants are pooled.

  • Purification:

    • Saponification (Optional): To remove contaminating lipids and chlorophylls (B1240455) (if any), the crude extract can be saponified with methanolic KOH. However, for fungi, this step may not be as critical as for plant tissues.

    • Solvent Partitioning: The pooled extract is concentrated under reduced pressure. The pigments are then transferred to a less polar solvent, such as n-hexane or diethyl ether, by liquid-liquid partitioning against a saline solution.

    • Column Chromatography: The concentrated pigment solution is loaded onto a chromatography column packed with an adsorbent like silica (B1680970) gel or alumina.[8]

    • The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like acetone or ethyl acetate.

    • This compound, being a relatively polar carotenoid, will separate from less polar carotenes (like β-carotene). The distinct orange-red band corresponding to this compound is collected.

  • Final Analysis and Crystallization:

    • The purity of the collected fraction is assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, with detection via a photodiode array (PDA) detector.[1][9]

    • The identity is confirmed by UV-Visible spectrophotometry, comparing the absorption spectrum with known standards.

    • The purified this compound solution is evaporated to dryness, and the pigment can be crystallized from a solvent mixture like methylene (B1212753) chloride to yield deep violet crystals.[4]

Data Presentation

Quantitative data on the specific yield of this compound from C. cinnabarinus is not widely reported in recent literature. However, its physicochemical and spectroscopic properties are well-characterized.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValue / DescriptionReference(s)
Molecular Formula C40H52O2[1][4]
Molecular Weight 564.84 g/mol [1][4]
CAS Number 514-78-3[1]
Physical Appearance Deep violet crystals or crystalline powder.[4][10]
Solubility Insoluble in water and ethanol; Soluble in chloroform, tetrahydrofuran, and oils.[4][11]
Melting Point Decomposes at 217°C.[4]
λmax (in Acetone) 472 nm[12]
λmax (in Ethanol) 472 nm[12]
λmax (in n-Hexane) 467 nm[12]
λmax (in Cyclohexane) 470 nm[4]
λmax (in Benzene) 472 nm[13]
λmax (in Pet. Ether) 466 nm[1]
Table 2: Illustrative Purification Yields from Microbial Sources

The following table provides examples of purification efficiencies from other microbial sources to serve as a benchmark for researchers.

Source OrganismInitial Purity (Crude)Final PurityRecovery / EfficiencyReference
Chlorella zofingiensis2.1%98.7%92.3%[14]
Paracoccus carotinifaciensNot specified>98%55.5% (overall process)[15]

Conclusion

Cantharellus cinnabarinus holds a significant place in the history of carotenoid research as the original source from which this compound was isolated and identified. While modern production has shifted to other microbial systems for scalability, the fundamental principles of extraction and purification remain relevant. This guide provides the essential theoretical and practical framework for researchers aiming to isolate this compound from its native fungal source, offering detailed protocols, biosynthetic context, and key analytical data. The potent antioxidant activity of this compound continues to drive research into its applications, underscoring the importance of understanding its natural origins and chemistry.[11]

References

The Multifaceted Biological Roles of Canthaxanthin in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canthaxanthin, a keto-carotenoid pigment synthesized by a variety of microorganisms, exhibits a remarkable array of biological functions crucial for their survival and adaptation. Beyond its role as a pigment, this compound serves as a potent antioxidant, a modulator of cell membrane stability, and a photoprotective agent. This technical guide provides an in-depth exploration of these functions at a molecular level, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and regulatory networks. Understanding these functions is paramount for harnessing the biotechnological potential of this compound in fields ranging from aquaculture and food science to pharmaceuticals and drug development.

Core Biological Functions of this compound in Microorganisms

This compound plays a pivotal role in the physiology of various microorganisms, including bacteria, fungi, and microalgae. Its biological significance stems primarily from its unique molecular structure, which features a conjugated polyene chain and two keto groups. These features underpin its capacity to interact with and neutralize reactive oxygen species, modulate the physical properties of cellular membranes, and absorb damaging light energy.

Potent Antioxidant Activity

Microorganisms are frequently exposed to oxidative stress from both endogenous metabolic processes and external environmental factors. This compound provides a robust defense against this stress by acting as a powerful antioxidant.[1][2] Its antioxidant capabilities are attributed to its ability to quench singlet oxygen and scavenge free radicals.[1] In vitro studies have demonstrated that keto-carotenoids like this compound possess higher antioxidant and free radical scavenging capacities compared to other carotenoids such as lycopene (B16060) or β-carotene.[1]

The mechanism of antioxidant action involves the delocalized electrons of the conjugated double bond system, which can readily accept and stabilize unpaired electrons from free radicals, thus terminating damaging chain reactions. This protective effect extends to preventing lipid peroxidation, a destructive process that can compromise the integrity of cellular membranes.

Modulation of Cell Membrane Stability

The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of microbial cell membranes, where it exerts a significant influence on the membrane's physical properties.[2] Studies have shown that this compound can restrict the molecular motion of lipid molecules within both the headgroup and hydrophobic core of the membrane.[2] This leads to an increase in membrane rigidity and a decrease in fluidity, which can be advantageous under certain stress conditions. By stabilizing the membrane, this compound helps to maintain cellular integrity and function in the face of environmental challenges such as temperature fluctuations or exposure to disruptive chemical agents.

Photoprotection

In photosynthetic and other light-exposed microorganisms, this compound plays a crucial role in photoprotection.[3] It absorbs light in the blue-green region of the spectrum, shielding the cell's photosynthetic apparatus and other sensitive components from photodamage.[4] In cyanobacteria, this photoprotective mechanism is highly sophisticated and involves the Orange Carotenoid Protein (OCP).[4] Upon activation by intense blue-green light, the OCP, which binds a single molecule of a ketocarotenoid like this compound or echinenone, undergoes a conformational change. This activated form then interacts with the phycobilisome, the primary light-harvesting antenna, and dissipates excess energy as heat, thus preventing photo-oxidative damage.[4]

Gene Regulation and Signaling

Emerging evidence suggests that this compound is not merely a passive protective molecule but can also influence gene expression and signaling pathways. For instance, the biosynthesis of this compound itself is often regulated by environmental cues, most notably light. In the photosynthetic bacterium Bradyrhizobium sp. strain ORS278, the production of this compound is stimulated by light, indicating a photoinductive regulation of the this compound biosynthesis genes.[5] While the complete signaling cascades are still being elucidated, it is clear that microorganisms can sense and respond to their light environment by modulating the production of this protective pigment. Furthermore, as an antioxidant, this compound can indirectly influence signaling pathways that are sensitive to the cellular redox state.

This compound Biosynthesis Pathway

This compound is synthesized from the central isoprenoid pathway, starting from the precursor β-carotene. The key enzymatic step is the introduction of keto groups at the 4 and 4' positions of the β-ionone rings of β-carotene. This reaction is catalyzed by a β-carotene ketolase, an enzyme encoded by the crtW gene in bacteria and the bkt gene in algae.[6] The biosynthesis proceeds through the intermediate echinenone, which has a single keto group.[6]

The core genes involved in the biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) are typically organized in a gene cluster, often referred to as the crt gene cluster. This cluster includes:

  • crtE : Encodes GGPP synthase, which forms GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

  • crtB : Encodes phytoene (B131915) synthase, which catalyzes the first committed step in carotenoid biosynthesis, the condensation of two GGPP molecules to form phytoene.

  • crtI : Encodes phytoene desaturase, which introduces double bonds into phytoene to form lycopene.

  • crtY : Encodes lycopene β-cyclase, which catalyzes the formation of β-carotene from lycopene.

  • crtW (or bkt ): Encodes β-carotene ketolase, which converts β-carotene to this compound via echinenone.[6]

Canthaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP crtE IPP Isopentenyl Pyrophosphate (IPP) IPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI beta_Carotene β-Carotene Lycopene->beta_Carotene crtY Echinenone Echinenone beta_Carotene->Echinenone crtW This compound This compound Echinenone->this compound crtW crtE crtE (GGPP synthase) crtB crtB (Phytoene synthase) crtI crtI (Phytoene desaturase) crtY crtY (Lycopene β-cyclase) crtW crtW / bkt (β-Carotene ketolase)

Caption: this compound Biosynthesis Pathway.

Light-Induced Regulation of this compound Biosynthesis

In many microorganisms, the production of this compound is tightly regulated by environmental signals, with light being a primary stimulus. This regulation ensures that the photoprotective pigment is synthesized when it is most needed. The signaling pathway often involves photoreceptors that detect the presence and intensity of light, leading to a cascade of events that ultimately activates the transcription of the crt genes.

While the complete signaling pathways are still under investigation in many organisms, a general model for light-induced carotenogenesis can be proposed, often involving a two-component system or other light-sensitive regulatory proteins. In some bacteria, a MarR-type regulator, designated CrtR, has been shown to control the expression of the crt operon in a light-dependent manner.[7]

Light_Signaling_Pathway Light Blue Light Photoreceptor Photoreceptor (e.g., OCP, CarH) Light->Photoreceptor Activation Signal_Transduction Signal Transduction Cascade Photoreceptor->Signal_Transduction Initiates Transcription_Factor_Inactive Inactive Transcription Factor (e.g., CrtR) Signal_Transduction->Transcription_Factor_Inactive Inactivates Repressor or Activates Activator Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active crt_Gene_Cluster crt Gene Cluster (crtE, crtB, crtI, crtY, crtW) Transcription_Factor_Active->crt_Gene_Cluster Binds to Promoter mRNA mRNA crt_Gene_Cluster->mRNA Transcription Enzymes Biosynthetic Enzymes mRNA->Enzymes Translation This compound This compound Enzymes->this compound Biosynthesis

Caption: Light-Induced this compound Biosynthesis.

Quantitative Data on this compound Production and Activity

The production of this compound varies significantly among different microbial species and is influenced by cultivation conditions. Similarly, its antioxidant activity can be quantified using various assays.

Table 1: this compound Production in Various Microorganisms

MicroorganismThis compound YieldReference
Dietzia natronolimnaea HS-15.32 mg/L[4]
Paracoccus carotinifaciens VTP2018114.95 ± 0.12 mg/g (dry weight)[4]
Bradyrhizobium sp. strain ORS2781.43 mg/g (dry cell weight)[5]
Genetically engineered Mucor circinelloides576 ± 28 µg/g[8]
Haloferax alexandrinus2,156.67 ± 0.1 µg/L[9]

Table 2: Antioxidant Activity of this compound (IC50 Values)

AssayIC50 Value (µg/mL)Microorganism SourceReference
DPPH radical scavenging17.5 ± 3.6 (for astaxanthin (B1665798), comparable to this compound)Shrimp waste[10]
ABTS radical scavenging7.7 ± 0.6 (for astaxanthin, comparable to this compound)Shrimp waste[10]
β-carotene bleaching15.1 ± 1.9 (for astaxanthin, comparable to this compound)Shrimp waste[10]
Singlet oxygen quenching9.2 ± 0.5 (for astaxanthin, comparable to this compound)Shrimp waste[10]

Note: IC50 values for this compound are often comparable to astaxanthin, another potent keto-carotenoid.

Detailed Experimental Protocols

Assay for Antioxidant Activity: DPPH Radical Scavenging

This protocol describes a common method for assessing the free radical scavenging activity of this compound extracts.

DPPH_Assay_Workflow start Start prepare_extract Prepare this compound Extract and Dilutions start->prepare_extract prepare_dpph Prepare 0.1 mM DPPH Solution in Methanol (B129727) start->prepare_dpph mix Mix this compound Extract with DPPH Solution prepare_extract->mix prepare_dpph->mix incubate Incubate in the Dark (30 minutes at room temperature) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Scavenging Activity (%) measure->calculate end End calculate->end

Caption: DPPH Radical Scavenging Assay Workflow.

Methodology:

  • Preparation of this compound Extract: Extract this compound from microbial biomass using a suitable solvent (e.g., acetone, ethanol). Evaporate the solvent and redissolve the extract in a known concentration in methanol or another suitable solvent. Prepare a series of dilutions of the extract.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a microplate well or cuvette, mix a volume of the this compound extract (or standard antioxidant) with a volume of the DPPH solution. A typical ratio is 50 µL of extract to 150 µL of DPPH solution.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the extract concentration.

Measurement of Cell Membrane Fluidity using Laurdan Staining

This protocol outlines a method to assess changes in microbial cell membrane fluidity using the fluorescent probe Laurdan.

Membrane_Fluidity_Workflow start Start culture_cells Culture Microorganisms (with and without this compound) start->culture_cells harvest_cells Harvest and Wash Cells culture_cells->harvest_cells resuspend_cells Resuspend Cells to a Defined OD harvest_cells->resuspend_cells add_laurdan Add Laurdan Fluorescent Dye resuspend_cells->add_laurdan incubate Incubate add_laurdan->incubate measure_fluorescence Measure Fluorescence Emission (at 440 nm and 490 nm) incubate->measure_fluorescence calculate_gp Calculate Generalized Polarization (GP) measure_fluorescence->calculate_gp end End calculate_gp->end

Caption: Membrane Fluidity Assay Workflow.

Methodology:

  • Cell Culture: Grow the microbial cells to the mid-logarithmic phase in an appropriate medium. For testing the effect of this compound, one culture can be supplemented with this compound while a control culture is grown without it.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cells to a specific optical density (e.g., OD600 of 0.4).[5]

  • Laurdan Staining: Add Laurdan to the cell suspension to a final concentration of 10 µM.

  • Incubation: Incubate the cell suspension with Laurdan for a defined period (e.g., 30 minutes) at the desired temperature, protected from light.

  • Fluorescence Measurement: Transfer the stained cell suspension to a fluorometer cuvette or a microplate. Measure the fluorescence emission intensity at two wavelengths: ~440 nm (indicative of a more ordered, gel-phase membrane) and ~490 nm (indicative of a more fluid, liquid-crystalline phase membrane), with an excitation wavelength of 350 nm.[5]

  • Calculation of Generalized Polarization (GP): The GP value, which is a measure of membrane fluidity, is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490) Where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value indicates lower membrane fluidity (a more ordered membrane).

Analysis of Gene Expression by RT-qPCR

This protocol provides a general framework for quantifying the expression of this compound biosynthesis genes in response to an stimulus like light.

Methodology:

  • Experimental Treatment: Expose microbial cultures to the desired stimulus (e.g., high-intensity light) for various durations. Include a control group that is not exposed to the stimulus.

  • RNA Extraction: Harvest the cells at different time points and immediately extract total RNA using a suitable commercial kit or a standard protocol (e.g., Trizol-based extraction). It is crucial to work in an RNase-free environment.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity can be assessed by gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).[11]

  • Primer Design: Design and validate specific primers for the target genes (e.g., crtE, crtB, crtI, crtY, crtW) and one or more stable reference (housekeeping) genes for normalization.

  • Quantitative PCR (qPCR): Perform the qPCR reaction using a real-time PCR system. The reaction mixture typically contains the cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase. The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: The relative expression of the target genes is typically calculated using the 2-ΔΔCt method.[13] This involves normalizing the Ct (cycle threshold) value of the target gene to the Ct value of the reference gene and comparing the treated samples to the control samples. An increase in the calculated fold change indicates upregulation of the gene.

Conclusion and Future Perspectives

This compound is a functionally versatile molecule in microorganisms, providing essential protection against oxidative and photic stress while also contributing to the structural integrity of cellular membranes. The elucidation of its biosynthetic pathway and the ongoing investigation into its regulatory networks are opening new avenues for the biotechnological production of this high-value carotenoid. Future research should focus on a deeper understanding of the signaling pathways that govern this compound biosynthesis, which could lead to the development of engineered microbial strains with enhanced production capabilities. Furthermore, a more comprehensive quantitative analysis of this compound's effects on membrane biophysics and its photoprotective efficiency in a wider range of microorganisms will be crucial for fully realizing its potential in various industrial and therapeutic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge and utilization of this remarkable microbial metabolite.

References

A Technical Guide to the Solubility of Canthaxanthin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of canthaxanthin, a keto-carotenoid of significant interest in the pharmaceutical and nutraceutical industries. This document outlines quantitative solubility data in various organic solvents, details the experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Executive Summary

This compound, a pigment with potent antioxidant properties, is characterized by its lipophilic nature. Its solubility is a critical parameter for its extraction, purification, formulation, and delivery in various applications. This guide consolidates available data to provide a clear understanding of this compound's solubility profile in a range of common organic solvents. The data reveals that this compound exhibits the highest solubility in halogenated hydrocarbons like trichloromethane and 1,2-dichloroethane, with moderate to low solubility in other organic solvents such as acetone, ethanol, and methanol.

Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. The following table summarizes the mole fraction solubility (x) of this compound in several organic solvents at different temperatures, as determined by the synthetic method with a laser monitoring observation technique.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) [1][2][3]

Temperature (K)Methanol (10^5 * x)Ethanol (10^5 * x)Acetone (10^4 * x)Ethyl Acetate (10^4 * x)Toluene (10^4 * x)Cyclohexane (10^5 * x)1,2-Dichloroethane (10^3 * x)Trichloromethane (10^3 * x)
293.150.130.210.520.481.310.691.021.78
298.150.160.250.630.611.550.831.212.09
303.150.190.300.760.771.831.001.432.45
308.150.230.360.910.982.151.201.682.87
313.150.280.431.091.232.521.441.963.36
318.150.330.521.311.542.951.732.293.92
323.150.390.621.571.913.452.072.664.56
328.150.460.741.872.364.022.473.095.30
333.150.540.882.222.914.682.953.586.14
338.150.641.052.633.585.443.524.147.10
343.150.751.253.124.406.324.204.788.20

Data sourced from Qian et al. (2009).

Qualitative Solubility Observations:

  • Chloroform: this compound is readily soluble in chloroform.[4][5]

  • Tetrahydrofuran (THF): this compound is reported to be soluble in tetrahydrofuran.[2][3]

  • Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO, with one source indicating a solubility of 33.89 mg/mL, which may require sonication.

  • Water and Ethanol: Due to its nonpolar polyene chain, this compound is insoluble in polar solvents like water and has very low solubility in ethanol.[2][3]

  • Vegetable Oils: this compound is practically insoluble in vegetable oils.[6]

Experimental Protocols

The determination of this compound solubility is crucial for accurate and reproducible research. The following sections detail a widely accepted methodology.

Materials and Apparatus
  • This compound: Purified to ≥ 99% purity.

  • Solvents: Analytical grade or higher purity.

  • Apparatus:

    • Jacketed glass vessel with a magnetic stirrer.

    • Circulating water bath for temperature control (±0.1 K).

    • Laser monitoring system to observe the dissolution of the solid phase.

    • Analytical balance (±0.0001 g).

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.

Experimental Workflow Diagram

experimental_workflow prep Preparation of This compound-Solvent Mixture equilibration Equilibration at Constant Temperature prep->equilibration Known mass of This compound & solvent dissolution Monitoring for Complete Dissolution (Laser System) equilibration->dissolution Stirring in jacketed vessel sampling Sample Collection dissolution->sampling Clear solution indicates equilibrium solubility analysis Concentration Analysis (Spectrophotometry/HPLC) sampling->analysis data Data Recording and Solubility Calculation analysis->data solubility_factors This compound This compound (Lipophilic, Nonpolar Polyene Chain, Keto Groups) solubility Solubility This compound->solubility solvent Organic Solvent polarity Solvent Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding polarity->solubility Lower polarity favors solubility h_bonding->solubility Low H-bonding favors solubility temperature Temperature temperature->solubility Increased temperature generally increases solubility

References

Canthaxanthin's Conversion to Astaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical conversion of canthaxanthin to astaxanthin (B1665798), a pivotal step in the biosynthesis of this high-value ketocarotenoid. Astaxanthin is renowned for its potent antioxidant properties and increasing applications in the pharmaceutical, nutraceutical, and aquaculture industries. Understanding the enzymatic transformation of its precursor, this compound, is critical for optimizing production strategies in various biological systems. This document details the core enzymatic reactions, presents quantitative data on conversion efficiencies, outlines detailed experimental protocols for analysis, and visualizes the key biochemical and signaling pathways involved in this process.

Introduction

Astaxanthin (3,3'-dihydroxy-β,β'-carotene-4,4'-dione) is a xanthophyll carotenoid synthesized by a variety of microorganisms and marine animals. Its unique molecular structure, featuring conjugated polyene chains and terminal rings with hydroxyl and keto groups, underpins its superior antioxidant capacity compared to other carotenoids. The biosynthesis of astaxanthin from β-carotene is a multi-step process involving both ketolation and hydroxylation reactions. This compound (β,β'-carotene-4,4'-dione) is a key intermediate in this pathway, representing the immediate precursor to astaxanthin in many organisms. The enzymatic hydroxylation of this compound is therefore a critical and often rate-limiting step in astaxanthin production. This guide focuses on the enzymes, mechanisms, and analytical techniques relevant to this conversion.

The Biochemical Pathway: From this compound to Astaxanthin

The conversion of this compound to astaxanthin is catalyzed by the enzyme β-carotene hydroxylase , a non-heme di-iron monooxygenase.[1][2] In bacteria, this enzyme is commonly encoded by the crtZ gene.[1] In algae and plants, functionally equivalent enzymes are referred to as CHY, HYDB, BCH, or BHY.[3] This enzyme introduces hydroxyl groups at the C-3 and C-3' positions of the β-ionone rings of the this compound molecule.[3]

The reaction proceeds in a stepwise manner, with the formation of adonirubin (B162380) (3-hydroxy-canthaxanthin) as an intermediate. The β-carotene hydroxylase exhibits activity on both β-carotene and this compound, though substrate preference can vary between enzymes from different species.[4][5]

Canthaxanthin_to_Astaxanthin This compound This compound Adonirubin Adonirubin (3-Hydroxy-Canthaxanthin) This compound->Adonirubin β-carotene hydroxylase (CrtZ) + O2, + 2H+ Astaxanthin Astaxanthin Adonirubin->Astaxanthin β-carotene hydroxylase (CrtZ) + O2, + 2H+

Figure 1. Enzymatic conversion of this compound to astaxanthin.

Quantitative Analysis of Conversion Efficiency

The efficiency of this compound to astaxanthin conversion is a critical parameter in metabolic engineering strategies aimed at maximizing astaxanthin yield. This efficiency can be influenced by several factors, including the origin and expression level of the β-carotene hydroxylase, the availability of co-factors, and the presence of competing metabolic pathways. The following tables summarize quantitative data from various studies on the production of this compound and astaxanthin in genetically engineered organisms.

OrganismGenetic ModificationThis compound (μg/g DW)Astaxanthin (μg/g DW)Total Ketocarotenoids (μg/g DW)Reference
Escherichia coliCo-expression of crtW and crtZ30.4% of total51.9% of totalNot specified[6]
Saccharomyces cerevisiaeCo-expression of CrtW and CrtZ~1.0 mg/g DCW~3.1 mg/g DCW~4.1 mg/g DCW[7]
Nicotiana tabacum BY-2 cellsExpression of bacterial crtWup to 50up to 127up to 177[4]
Tigriopus californicus (copepod)Fed this compound dietNot specified0.90 ± 0.12Not specified[8]

Table 1. Production of this compound and Astaxanthin in various organisms. DW: Dry Weight, DCW: Dry Cell Weight.

Enzyme SourceSubstrateProduct(s)Specific Activity (pmol/h/mg protein)Reference
Paracoccus sp. PC1 (CrtZ)This compoundAstaxanthin28[5]
Paracoccus sp. PC1 (CrtZ)β-caroteneZeaxanthin, β-cryptoxanthin3.4[5]
Pantoea ananatis (CrtZ)This compoundAstaxanthinLower than Paracoccus sp.[5]
Pantoea ananatis (CrtZ)β-caroteneZeaxanthin, β-cryptoxanthinHigher than Paracoccus sp.[5]

Table 2. In vitro specific activities of β-carotene hydroxylase (CrtZ) from different bacterial sources.

Experimental Protocols

Carotenoid Extraction from Microbial Cells

This protocol describes a general method for extracting carotenoids from microbial biomass (e.g., E. coli, S. cerevisiae).

Materials:

  • Cell pellet

  • Acetone (B3395972)

  • Methanol

  • Petroleum ether or Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest microbial cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with distilled water and centrifuge again.

  • Resuspend the pellet in 5 mL of acetone and vortex vigorously for 20 minutes, or until the cell debris becomes colorless.

  • Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.

  • Transfer the acetone supernatant to a new tube.

  • Repeat the acetone extraction (steps 3-5) until the pellet is colorless.

  • Combine all acetone extracts.

  • To the combined acetone extract, add an equal volume of petroleum ether or hexane and 0.5 volumes of saturated NaCl solution.

  • Mix thoroughly and allow the phases to separate. The upper organic phase will contain the carotenoids.

  • Collect the upper organic phase and wash it twice with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone, hexane, or the HPLC mobile phase) for quantification.

Extraction_Workflow Start Start: Microbial Cell Pellet Step1 Resuspend in Acetone & Vortex Start->Step1 Step2 Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Repeat Extraction until Pellet is Colorless Step3->Step4 Step5 Combine Acetone Extracts Step4->Step5 Step6 Liquid-Liquid Extraction (Petroleum Ether/Hexane & Saturated NaCl) Step5->Step6 Step7 Collect Organic Phase Step6->Step7 Step8 Wash with Water & Dry (Anhydrous Sodium Sulfate) Step7->Step8 Step9 Evaporate Solvent Step8->Step9 Step10 Resuspend in Known Volume of Solvent Step9->Step10 End End: Carotenoid Extract for Analysis Step10->End

Figure 2. General workflow for carotenoid extraction.
Quantification of this compound and Astaxanthin by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

  • C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (Isocratic):

  • Methanol:Acetonitrile:Water (81:14:5, v/v/v)

  • Alternative: Acetonitrile:Methanol (70:30, v/v)

HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30°C

  • Injection volume: 20 µL

  • Detection wavelength: 474 nm for astaxanthin and 470 nm for this compound.

Standard Preparation:

  • Prepare stock solutions of authentic this compound and astaxanthin standards (e.g., 1 mg/mL) in a suitable solvent like acetone.

  • Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Quantification:

  • Inject the standards and the sample extracts into the HPLC system.

  • Identify the peaks for this compound and astaxanthin based on their retention times compared to the standards.

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Calculate the concentration of this compound and astaxanthin in the samples using the regression equation from the calibration curve.

In Vitro β-Carotene Hydroxylase (CrtZ) Activity Assay

This protocol is adapted from the principles described in the literature for assaying CrtZ activity.[4]

Materials:

  • Cell-free extract containing the CrtZ enzyme.

  • This compound substrate solution (dissolved in a minimal amount of acetone and then diluted in buffer containing a detergent like Triton X-100 to aid solubility).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Cofactors: NADH or NADPH (e.g., 1 mM), FAD (e.g., 10 µM), MgCl₂ (e.g., 5 mM).

  • Quenching solution (e.g., acetone or ethanol).

  • Extraction solvent (e.g., petroleum ether or hexane).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer, cofactors, and the cell-free extract.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate solution.

  • Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

  • Stop the reaction by adding an equal volume of quenching solution (e.g., acetone).

  • Extract the carotenoids from the reaction mixture as described in Protocol 4.1 (steps 8-13).

  • Analyze the extracted carotenoids by HPLC (Protocol 4.2) to quantify the amount of astaxanthin and adonirubin formed and the remaining this compound.

  • Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.

Regulation of this compound to Astaxanthin Conversion

The expression of the β-carotene hydroxylase gene (crtZ) is often tightly regulated in response to environmental cues, particularly those that induce oxidative stress.[9]

Transcriptional Regulation by Stress Signaling

In many astaxanthin-producing organisms, such as the microalga Haematococcus pluvialis, the accumulation of astaxanthin is a response to stress conditions like high light intensity, nutrient deprivation (especially nitrogen), and high salinity.[10] These stressors lead to an increase in reactive oxygen species (ROS) within the cell.[11] ROS can act as signaling molecules that trigger a cascade of events leading to the upregulation of genes involved in the astaxanthin biosynthesis pathway, including crtZ.[12]

Stress_Signaling_Pathway Stress Environmental Stress (High Light, Nutrient Deprivation) ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Signaling Signal Transduction Cascade (e.g., MAPK pathways) ROS->Signaling TF Activation of Transcription Factors Signaling->TF crtZ crtZ Gene Expression TF->crtZ CrtZ_protein β-carotene Hydroxylase (CrtZ) Synthesis crtZ->CrtZ_protein Conversion This compound → Astaxanthin CrtZ_protein->Conversion

Figure 3. Simplified signaling pathway for stress-induced astaxanthin synthesis.
Role of Photoreceptors

In photosynthetic organisms, light is a key regulator of carotenoid biosynthesis. Photoreceptors, such as phytochromes, can perceive light signals and initiate signaling pathways that modulate the expression of biosynthetic genes.[13] For instance, Phytochrome-Interacting Factors (PIFs) have been shown to repress the expression of phytoene (B131915) synthase (PSY), a key enzyme upstream of this compound and astaxanthin synthesis.[13] Light-activated phytochromes lead to the degradation of PIFs, thereby de-repressing PSY expression and promoting the flux through the carotenoid pathway.[13]

Conclusion

The enzymatic conversion of this compound to astaxanthin by β-carotene hydroxylase is a cornerstone of astaxanthin biosynthesis. A thorough understanding of this reaction, including the characteristics of the enzyme, methods for its analysis, and the regulatory networks that control its expression, is essential for the rational design of metabolic engineering strategies. The protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to harness and optimize the production of astaxanthin in various biological platforms. Future research should focus on the discovery and characterization of novel β-carotene hydroxylases with improved catalytic efficiencies and the further elucidation of the complex signaling pathways that govern astaxanthin accumulation.

References

Phylogenetic Analysis of β-Carotene Ketolase for Enhanced Canthaxanthin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phylogenetic analysis of β-carotene ketolase (BKT) enzymes and its application in the biotechnological production of canthaxanthin. This compound, a high-value ketocarotenoid, is sought after for its potent antioxidant properties and its applications in the pharmaceutical, cosmetic, and food industries. The selection of a highly efficient BKT is paramount for developing robust microbial cell factories for this compound synthesis. Phylogenetic analysis serves as a powerful tool to navigate the vast enzymatic landscape and identify promising candidates for metabolic engineering endeavors.

Introduction to β-Carotene Ketolase and this compound Synthesis

This compound is a red-orange pigment naturally produced by some microorganisms, including bacteria, algae, and fungi.[1] Its biosynthesis from the precursor β-carotene is catalyzed by the enzyme β-carotene ketolase (EC 1.14.99.63), also known as β-carotene 4,4'-oxygenase.[2] This enzyme introduces keto groups at the 4 and 4' positions of the β-ionone rings of β-carotene, a two-step process that proceeds via the intermediate echinenone.[1]

The genes encoding BKT are diverse and are denoted as crtW in bacteria and bkt or crtO in algae and other organisms.[3][4] These enzymes exhibit significant variation in their substrate specificity and catalytic efficiency, making the selection of an optimal BKT a critical step in engineering efficient this compound production platforms.[5]

Quantitative Data on this compound Production

The choice of β-carotene ketolase and the host organism significantly impacts the final yield of this compound. The following tables summarize quantitative data from various metabolic engineering studies.

Table 1: this compound Production in Engineered Escherichia coli

β-Carotene Ketolase (CrtW) SourceThis compound Titer (mg/L)This compound Content (mg/g DCW)Reference
Brevundimonas sp. SD212-7.4 ± 0.3 (as total astaxanthin (B1665798) precursors)[6]
Nostoc sp. PCC 7120-1.99 (as total astaxanthin precursors)[7]
Mutant from Haematococcus pluvialis40.7-[7]
Paracoccus sp. N81106-0.71 (improved to 0.98 with GlpF tag)[8]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

β-Carotene Ketolase (CrtW) SourceThis compound Titer (µg/L)This compound Titer (mg/L) in BioreactorReference
Bradyrhizobium sp.425.1 ± 69.160.36 ± 1.51[9][10][11][12]
Brevundimonas vesicularis392.3 ± 30.4-[13]
Mutant from Haematococcus pluvialis370.9 ± 47.0-[13]

Table 3: this compound Production in Engineered Microalgae

Host Organism & BKT SourceThis compound Titer (mg/L)This compound Content (% of Dry Weight)Reference
Nannochloropsis oceanica expressing Chlamydomonas reinhardtii BKT1.50.2[14][15]
Haematococcus pluvialis (transformed)-8-10 fold increase over non-transformed[16]

Table 4: In Vitro Activity of β-Carotene Ketolase

Enzyme SourceProductProduction Rate (pmol/h/mg protein)Reference
Brevundimonas sp. (p30CrtWBsp)Echinenone133.8[8]
This compound78.0[8]
Brevundimonas sp. (p30CrtWBsp with pG-KJE8)Echinenone290.1[8]
This compound213.3[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phylogenetic analysis and functional characterization of β-carotene ketolases.

Phylogenetic Analysis of β-Carotene Ketolase

This protocol outlines the steps for constructing a phylogenetic tree of BKT enzymes using MEGA (Molecular Evolutionary Genetics Analysis) software.

Protocol 3.1.1: Sequence Retrieval

  • Obtain BKT protein sequences: Retrieve amino acid sequences of various β-carotene ketolases (CrtW, CrtO, BKT) from public databases such as NCBI (GenBank) and UniProt. Ensure a diverse set of sequences from different taxonomic groups (e.g., bacteria, cyanobacteria, algae, fungi).

  • Format sequences: Save the retrieved sequences in FASTA format in a single text file.

Protocol 3.1.2: Multiple Sequence Alignment

  • Open MEGA software: Launch the MEGA software.

  • Align sequences:

    • Go to "Align" -> "Edit/Build Alignment".

    • Select "Create a new alignment" and choose "Protein".

    • In the alignment window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.

    • Select all sequences (Ctrl+A).

    • Go to "Alignment" -> "Align by ClustalW" or "Align by MUSCLE" (MUSCLE is often faster for larger datasets). Use default parameters for the initial alignment.

  • Refine alignment: Manually inspect the alignment and adjust any misaligned regions if necessary.

Protocol 3.1.3: Phylogenetic Tree Construction

  • Export alignment: In the alignment window, go to "Data" -> "Export Alignment" -> "MEGA Format". Save the file.

  • Open the alignment in MEGA: Go back to the main MEGA window and open the saved alignment file (.meg).

  • Construct the tree:

    • Go to "Phylogeny" -> "Construct/Test Maximum Likelihood Tree..." or "Construct/Test Neighbor-Joining Tree...". The Maximum Likelihood method is generally preferred for its statistical robustness.

    • In the analysis preferences window, select the appropriate substitution model. You can use the "Find Best Model (ML)..." feature in MEGA to determine the most suitable model for your data.

    • Set the number of bootstrap replications to 1000 for robust statistical support of the tree topology.

    • Click "Compute".

Protocol 3.1.4: Tree Visualization and Interpretation

  • View the tree: The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees in which the associated taxa clustered together.

  • Customize the tree: Use the options in the "Tree Explorer" to customize the tree's appearance (e.g., layout, branch style, font) for publication.

Gene Cloning and Expression of β-Carotene Ketolase

This protocol describes the general workflow for cloning a BKT gene and expressing it in a suitable host like E. coli.

Protocol 3.2.1: DNA Extraction and PCR Amplification

  • Isolate genomic DNA: Extract high-quality genomic DNA from the source organism containing the desired BKT gene using a suitable DNA extraction kit or protocol.

  • Design primers: Design forward and reverse primers flanking the entire coding sequence of the BKT gene. Add appropriate restriction sites to the 5' ends of the primers for subsequent cloning into an expression vector.

  • Perform PCR: Amplify the BKT gene using a high-fidelity DNA polymerase. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and template DNA.

  • Analyze PCR product: Run the PCR product on an agarose (B213101) gel to verify the size and purity of the amplified DNA fragment.

Protocol 3.2.2: Construction of Expression Vector

  • Purify PCR product and vector: Purify the amplified BKT gene fragment and the expression vector (e.g., pET vector for E. coli) from the agarose gel or PCR reaction mixture.

  • Digest DNA: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

  • Ligate DNA: Ligate the digested BKT gene fragment into the linearized expression vector using T4 DNA ligase.

  • Transform E. coli: Transform competent E. coli cells (e.g., DH5α for cloning) with the ligation mixture.

  • Select positive clones: Plate the transformed cells on an appropriate antibiotic selection medium. Screen the resulting colonies for the presence of the correct insert by colony PCR or restriction digestion of plasmid DNA.

Protocol 3.2.3: Protein Expression

  • Transform expression host: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the confirmed expression plasmid.

  • Induce protein expression: Grow the transformed cells in a suitable culture medium (e.g., LB broth) to an optimal cell density (OD600 of ~0.6-0.8). Induce the expression of the BKT protein by adding an inducer (e.g., IPTG for pET vectors).

  • Cultivate and harvest: Continue the cultivation at an optimized temperature and for a specific duration to allow for protein expression. Harvest the cells by centrifugation.

Carotenoid Extraction and HPLC Analysis

This protocol details the extraction and quantification of this compound from microbial cells.

Protocol 3.3.1: Carotenoid Extraction

  • Cell lysis: Resuspend the harvested cell pellet in a suitable solvent (e.g., acetone (B3395972), methanol, or a mixture).

  • Disrupt cells: Disrupt the cells to release the intracellular carotenoids. This can be achieved by methods such as sonication, bead beating, or homogenization.

  • Extract carotenoids: Add a non-polar solvent (e.g., hexane, ethyl acetate, or chloroform) to the cell lysate and mix vigorously to extract the carotenoids into the organic phase.

  • Separate phases: Centrifuge the mixture to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.

  • Dry and resuspend: Evaporate the organic solvent under a stream of nitrogen and redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone or mobile phase).

Protocol 3.3.2: HPLC Analysis

  • HPLC system: Use a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column.

  • Mobile phase: A common mobile phase for this compound analysis is a gradient of acetonitrile, methanol, and dichloromethane.

  • Injection and detection: Inject the filtered carotenoid extract into the HPLC system. Detect this compound by its characteristic absorbance maximum at approximately 470 nm.

  • Quantification: Quantify the this compound concentration by comparing the peak area of the sample with a standard curve generated from known concentrations of a this compound standard.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the central role of β-carotene ketolase in the conversion of β-carotene to this compound.

Canthaxanthin_Biosynthesis Isopentenyl_Pyrophosphate Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Geranylgeranyl_Pyrophosphate Geranylgeranyl Pyrophosphate (GGPP) Isopentenyl_Pyrophosphate->Geranylgeranyl_Pyrophosphate GGPP synthase Phytoene Phytoene Geranylgeranyl_Pyrophosphate->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase ζ-carotene desaturase Beta_Carotene β-Carotene Lycopene->Beta_Carotene Lycopene β-cyclase Echinenone Echinenone Beta_Carotene->Echinenone β-carotene ketolase (BKT/CrtW) This compound This compound Echinenone->this compound β-carotene ketolase (BKT/CrtW) Astaxanthin Astaxanthin This compound->Astaxanthin β-carotene hydroxylase (BHY/CrtZ)

Caption: The this compound biosynthesis pathway from IPP/DMAPP.

Experimental Workflow for Phylogenetic Analysis

The following diagram outlines the key steps in the phylogenetic analysis of β-carotene ketolase.

Phylogenetic_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Phylogenetic Analysis cluster_output Output Sequence_Retrieval Retrieve BKT protein sequences (GenBank, UniProt) Multiple_Sequence_Alignment Perform Multiple Sequence Alignment (ClustalW/MUSCLE in MEGA) Sequence_Retrieval->Multiple_Sequence_Alignment Model_Selection Select Best Substitution Model (MEGA) Multiple_Sequence_Alignment->Model_Selection Tree_Construction Construct Phylogenetic Tree (Maximum Likelihood in MEGA) with Bootstrap Analysis Model_Selection->Tree_Construction Phylogenetic_Tree Visualize and Interpret Phylogenetic Tree Tree_Construction->Phylogenetic_Tree

Caption: Workflow for the phylogenetic analysis of BKT enzymes.

Logical Relationship for BKT Selection and this compound Production

This diagram illustrates the logical flow from phylogenetic analysis to the development of a this compound-producing microbial strain.

BKT_Selection_Logic Phylogenetic_Analysis Phylogenetic Analysis of BKTs Candidate_Selection Selection of Diverse BKT Candidates Phylogenetic_Analysis->Candidate_Selection Gene_Synthesis_Cloning Gene Synthesis & Cloning into Expression Vector Candidate_Selection->Gene_Synthesis_Cloning Host_Transformation Transformation of Host Organism (e.g., E. coli, S. cerevisiae) Gene_Synthesis_Cloning->Host_Transformation Functional_Screening Functional Screening for This compound Production Host_Transformation->Functional_Screening HPLC_Quantification Quantification of this compound by HPLC Functional_Screening->HPLC_Quantification Strain_Optimization Strain Optimization & Process Development HPLC_Quantification->Strain_Optimization

References

Methodological & Application

HPLC Method for the Quantification of Canthaxanthin in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Canthaxanthin is a keto-carotenoid pigment widely distributed in nature and synthetically produced for use as a food and animal feed additive.[1] It is responsible for the vibrant orange-red color of many organisms, including salmon, trout, shrimp, and the feathers of flamingos.[2] In the food and aquaculture industries, this compound is added to animal feed to enhance the color of fish flesh and egg yolks, making them more appealing to consumers.[1][3] Due to regulations setting maximum content levels in feed and residual limits in food products of animal origin, accurate and reliable quantification of this compound is essential for regulatory compliance, quality control, and food safety.[1][4] High-Performance Liquid Chromatography (HPLC) with UV-Visible or Photodiode Array (PDA) detection is the standard and most effective method for this purpose.[1][5]

Principle

This method outlines the quantification of this compound in various food matrices. The principle involves the extraction of this compound from the homogenized sample using an organic solvent system. For certain matrices, a saponification step is employed to hydrolyze carotenoid esters, and for complex feeds, enzymatic digestion may be required to release the analyte.[6][7] The extract is then purified using Solid-Phase Extraction (SPE) to remove interfering substances.[2][8] The purified extract is analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is separated from other components on a C18 or C30 stationary phase and quantified by an external standard method using a UV-Vis or PDA detector set at its maximum absorbance wavelength (approximately 472 nm).[2][9]

Experimental Protocols

Reagents and Materials
  • This compound standard: Purity ≥97% (Sigma-Aldrich or equivalent)

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), hexane, ethanol (B145695), 2-propanol, methyl tert-butyl ether (MTBE)

  • Other Reagents: Potassium hydroxide (B78521) (KOH), butylated hydroxytoluene (BHT), sodium chloride (NaCl), anhydrous sodium sulfate.

  • Water: Ultrapure water (18.2 MΩ·cm)

  • SPE Cartridges: C18 cartridges (e.g., Strata-X, Phenomenex)

  • Labware: Volumetric flasks, pipettes, centrifuge tubes, analytical balance, homogenizer (e.g., IKA Ultra-Turrax), ultrasonic bath, rotary evaporator or nitrogen evaporator.

Standard Solution Preparation
  • Stock Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethanol or chloroform, protecting from light. Store at -20°C for up to 3 months.[2]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the mobile phase. These solutions should be prepared fresh daily.

Sample Preparation

The sample preparation protocol may need optimization depending on the matrix (e.g., fish tissue, egg yolk, animal feed). All steps should be performed under dim light to prevent carotenoid degradation.[9]

  • Homogenization:

    • Fish/Poultry Tissue: Homogenize approximately 5 g of the sample until a uniform paste is obtained.[2]

    • Egg Yolk: Separate the yolk from the white and weigh about 5 g of the yolk.[2]

    • Animal Feed/Supplements: Grind the sample to a fine powder. Weigh about 1 g of the sample.[2]

  • Extraction:

    • To the weighed sample, add 5 mL of an extraction solvent mixture such as ethanol/2-propanol/hexane (1:2:6 v/v/v).[2] For improved stability, an antioxidant like BHT can be added to the extraction solvent.[9]

    • Sonicate the mixture in an ultrasonic bath for 10-15 minutes.[2]

    • Centrifuge the sample (e.g., at 2500 rpm for 10 min) and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent or until the sample residue is colorless.[2]

    • Combine all the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the combined extract onto the cartridge.

    • Wash the cartridge to remove impurities (e.g., with a water/methanol mixture).

    • Elute the this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).[8]

  • Final Preparation:

    • Evaporate the purified eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[10]

    • Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an amber HPLC vial before injection.[10]

HPLC Analysis

The following table provides a robust starting point for the HPLC conditions.

Parameter Condition
HPLC System Agilent 1260, Shimadzu Prominence, or equivalent with PDA/UV-Vis Detector
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm (e.g., Kinetex, Inertsil ODS)
Mobile Phase Isocratic: Acetonitrile / Methanol (70:30 v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C[2]
Detector Wavelength 472 nm[2][9]
Injection Volume 15-20 µL[2]
Run Time ~10-15 minutes

Note: For complex samples containing multiple isomers, a C30 column with a gradient mobile phase of Methanol/MTBE/Water may provide superior separation.[11][12]

Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample extract from the calibration curve using linear regression. Calculate the final concentration in the original food sample (in mg/kg) using the following formula:

This compound (mg/kg) = (C × V × D) / W

Where:

  • C = Concentration from calibration curve (µg/mL)

  • V = Final volume of the reconstituted extract (mL)

  • D = Dilution factor (if any)

  • W = Weight of the initial sample (g)

Data Presentation

Quantitative data from method validation studies are crucial for ensuring the reliability of the results. The following table summarizes typical performance characteristics for HPLC-based this compound quantification.

Table 1: Summary of HPLC Method Validation Parameters

Parameter Typical Value / Range Reference
Linearity Range 0.1 - 10 µg/mL [13]
Correlation Coefficient (r²) > 0.998 [10]
Limit of Detection (LOD) 0.006 - 0.02 mg/kg [14]
Limit of Quantification (LOQ) 0.02 - 0.07 mg/L [10]
Accuracy (Recovery) 80% - 110% [4][15]

| Precision (RSD%) | < 15% (Intra- & Inter-day) |[4] |

Note: Values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample (Fish, Egg Yolk, Feed) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Hexane/Ethanol) Homogenize->Extract Cleanup SPE Cleanup (C18 Cartridge) Extract->Cleanup Reconstitute Evaporation & Reconstitution in Mobile Phase Cleanup->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection at 472 nm (PDA/UV-Vis Detector) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via External Standard Curve Integrate->Quantify Report Report Result (mg/kg) Quantify->Report

Caption: Overall workflow for this compound quantification.

HPLC System Configuration

This diagram shows the logical arrangement of the components in a typical HPLC system used for this analysis.

HPLC_System Reservoir Mobile Phase Reservoir Pump HPLC Pump (Isocratic) Reservoir->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (C18) + Column Oven Injector->Column Detector PDA / UV-Vis Detector Column->Detector Waste Waste Column->Waste DataSystem Data Acquisition System (PC) Detector->DataSystem

Caption: Logical diagram of the HPLC instrument setup.

References

Application Notes and Protocols for the Extraction of Canthaxanthin from Paracoccus carotinifaciens Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of canthaxanthin from the biomass of the bacterium Paracoccus carotinifaciens. The protocols are based on established scientific literature and are intended for laboratory and research applications.

Introduction

This compound is a keto-carotenoid pigment with significant commercial value in the pharmaceutical, cosmetic, and food industries due to its strong antioxidant properties and use as a natural colorant.[1][2] The bacterium Paracoccus carotinifaciens has been identified as a potent producer of this compound.[3] This document outlines two primary protocols: an optimized ultrasound-assisted extraction for maximizing yield from biomass and a comprehensive multi-step process for obtaining high-purity this compound suitable for research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the referenced extraction and purification protocols.

Table 1: Optimized Ultrasound-Assisted Extraction Parameters and Yields

ParameterOptimal Value
Extraction Temperature35°C
Solvent to Material Ratio9.5:1 (v/w)
Extraction Time90 minutes
Ultrasonic Output Power145 W
Resultant Yields
This compound Content14.95 ± 0.12 mg/g of dry biomass
Total Carotenoid Content18.21 ± 0.11 mg/g of dry biomass

Table 2: Multi-Step Extraction and Purification Process Overview [1][2][4][5]

StepKey ParametersOutcome
Dry Biomass Generation Fermented biomass is spray-dried.Dry biomass powder with 6% moisture content.
Ultrasound-Assisted Extraction Solvent: 96% Ethanol (B145695) + 0.5% GMS; Ratio: 5:1 (v/w); Temp: 30°C; Time: 90 min x 3 cycles; Power: 120 W.45.5 g of total extract from 1000 g of dry biomass.
Saturated Fat Removal Crystallization with saturated urea (B33335) in 96% ethanol at 0°C for 12 hours.38.2 g of fat-removed total extract from 40 g of total extract.
Flash Column Chromatography Stationary Phase: Silica (B1680970) gel; Eluent: Diethyl ether.2.1 g of this compound-rich extract from 35 g of fat-removed extract.
Slow Column Chromatography Stationary Phase: Silica gel; Eluent: n-hexane/acetone gradient (6:1 to 3:1 v/v).345 mg of pure this compound from 1.1 g of rich extract.
Overall Process Efficiency -55.5%
Final Purity ->98%

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound

This protocol focuses on achieving a high yield of this compound from the dry biomass of P. carotinifaciens.

Materials and Equipment:

  • Dry Paracoccus carotinifaciens VTP20181 biomass

  • 96% food-grade ethanol

  • Glyceryl monostearate (GMS)

  • Analytical balance

  • Three-neck flask (2000 mL)

  • Ultrasonic homogenizer (e.g., UP200Ht with sonotrode S26d14, 26 kHz, 0–200 W)

  • Water bath with temperature control

  • Reflux condenser

  • Buchner funnel and vacuum filtration system

  • Rotary evaporator

Procedure:

  • Preparation of Solvent: Prepare the extraction solvent by dissolving 0.5% (w/v) glyceryl monostearate in 96% food-grade ethanol.

  • Sample Preparation: Weigh 100 g of dry P. carotinifaciens biomass using an analytical balance.

  • Extraction Setup: Transfer the weighed biomass to a 2000 mL three-neck flask. Add the extraction solvent at a solvent-to-material ratio of 9.5:1 (v/w).

  • Ultrasonication: Place the flask in a water bath to maintain the temperature at 35°C. Immerse the ultrasonic homogenizer probe into the mixture.

  • Set the ultrasonic output power to 145 W and sonicate the mixture for 90 minutes.

  • Separation: After extraction, separate the liquid extract from the solid biomass residue by vacuum filtration through a Buchner funnel.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the total extract containing this compound.

  • Analysis: The this compound and total carotenoid content can be determined using HPLC and spectrophotometry, respectively.

Protocol 2: Multi-Step Extraction and Isolation of High-Purity this compound

This protocol describes a comprehensive process to obtain this compound with over 98% purity.[1][2]

Step 1: Dry Biomass Generation

  • Obtain wet biomass of P. carotinifaciens VTP20181 post-fermentation. The initial biomass may have a moisture content of around 80%.[1]

  • Dry the biomass, for instance, using a spray-drying technique, to achieve a flowing powder with a final moisture content of approximately 6%.[1]

Step 2: Dry Biomass Extraction

  • Weigh 1000 g of the dry biomass and place it in a suitable vessel.[1]

  • Prepare the extraction solvent: 96% ethanol supplemented with 0.5% glyceryl monostearate (GMS).[1]

  • Add the solvent to the biomass at a 5:1 (v/w) ratio.[1]

  • Perform ultrasound-assisted extraction at 30°C with an ultrasonic wattage of 120 W for 90 minutes.[1]

  • Repeat the extraction process three times. Combine all extracts.[1]

  • Filter the combined extracts through a Buchner funnel to remove solid residues.[1]

  • Evaporate the solvent to yield the total extract (approximately 45.5 g).[1]

Step 3: Removal of Saturated Fats

  • Take 40 g of the total extract and dissolve it in 96% ethanol at a ratio of 6:1 (v/w) of ethanol to total fatty acids (approximated from the extract weight).[1]

  • Add urea to the solution at a urea-to-fatty acid ratio of 3.5:1 (w/w).[1]

  • Induce crystallization by maintaining the solution at 0°C for 12 hours.[1]

  • Filter the mixture to remove the crystallized urea-fatty acid adducts.[1]

  • Evaporate the solvent from the filtrate to obtain the fat-removed total extract (approximately 38.2 g).[1]

Step 4: Flash Column Chromatography (Enrichment)

  • Dissolve 35 g of the fat-removed extract in ethanol and adsorb it onto silica gel.[1]

  • Pack a column with silica gel and load the sample mixture.

  • Elute the column with diethyl ether.[1]

  • Collect the colored fractions and evaporate the solvent to obtain an extract rich in this compound (approximately 2.1 g).[1]

Step 5: Slow Column Chromatography (Purification)

  • Dissolve 1.1 g of the this compound-rich extract in analytical grade ethanol and adsorb it onto silica gel.[1]

  • Pack a column with silica gel and load the sample.

  • Elute the column using a gradient of n-hexane/acetone, starting with a 6:1 (v/v) ratio and progressing to 3:1 (v/v).[1]

  • Monitor the fractions using Thin Layer Chromatography (TLC).[1]

  • Combine the fractions containing pure this compound and evaporate the solvent to yield the final product (approximately 345 mg) with a purity of over 98%.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

G Optimized Ultrasound-Assisted Extraction Workflow cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing start Start: Dry P. carotinifaciens Biomass mix Mix Biomass and Solvent (9.5:1 v/w ratio) start->mix solvent Prepare Solvent: 96% Ethanol + 0.5% GMS solvent->mix ultrasound Ultrasound-Assisted Extraction (35°C, 145W, 90 min) mix->ultrasound filter Vacuum Filtration ultrasound->filter evaporate Solvent Evaporation filter->evaporate end End: Total this compound Extract evaporate->end G Multi-Step Extraction and Purification Workflow cluster_extraction Step 1 & 2: Biomass Prep & Extraction cluster_purification1 Step 3 & 4: Initial Purification cluster_purification2 Step 5: Final Purification start Wet Biomass dry Spray Drying (6% moisture) start->dry extract Ultrasound Extraction (Ethanol/GMS, 30°C, 120W) dry->extract total_extract Total Extract extract->total_extract fat_removal Fat Removal (Urea Crystallization) total_extract->fat_removal fat_free_extract Fat-Removed Extract fat_removal->fat_free_extract flash_cc Flash Column Chromatography (Silica, Diethyl Ether) fat_free_extract->flash_cc rich_extract This compound-Rich Extract flash_cc->rich_extract slow_cc Slow Column Chromatography (Silica, n-hexane/acetone) rich_extract->slow_cc end End: Pure this compound (>98%) slow_cc->end

References

Application Note: Determination of Canthaxanthin in Animal Feed by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Canthaxanthin is a carotenoid pigment widely used as a feed additive in the poultry and aquaculture industries to enhance the color of egg yolks, broiler skin, and the flesh of salmonids.[1][2] Its usage is regulated, with maximum permitted levels in feedstuffs to ensure consumer safety, as excessive intake can lead to health issues such as deposition in the retina.[3][4][5] Therefore, accurate and reliable methods for the quantitative analysis of this compound in animal feed are crucial for regulatory compliance and quality control. This application note details a high-performance liquid chromatography (HPLC) method for the determination of this compound in various animal feed matrices.

Principle

This method involves the extraction of this compound from the feed sample using an organic solvent, followed by a cleanup step to remove interfering substances. The quantification is then performed using a reverse-phase HPLC system with a UV-Vis detector.

Experimental Protocols

1. Sample Preparation and Extraction

Two primary extraction methods are prevalent, one using acetonitrile (B52724) and another using a solvent mixture.

Method A: Acetonitrile-based Extraction [3][4][6]

  • Weigh approximately 5 g of a homogenized feed sample into a 50 mL centrifuge tube.

  • Add 50 mL of acetonitrile to the tube.

  • Agitate the mixture in an ultrasonic bath for 10 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Transfer 10 mL of the supernatant into a separate tube and mix with 10 mL of water.

  • The diluted extract is now ready for the cleanup step.

Method B: Acetonitrile-Ethyl Acetate (B1210297) Extraction [7][8]

  • Weigh 0.2 - 5.0 g of the homogenized feed sample into a 50 mL falcon tube.

  • Add 20 mL of a 1:1 (v/v) solution of acetonitrile and ethyl acetate containing 0.1% BHT.

  • Sonicate the mixture at 40°C for 20 minutes.

  • The resulting extract can then be further processed.

Method C: Ethanol/2-Propanol/Hexane Extraction [9]

  • Weigh approximately 1 g of the feed sample.

  • Add 5 mL of an ethanol/2-propanol/hexane mixture (1:2:6 v/v/v).

  • Sonicate in an ultrasonic bath for 10 minutes.

  • Repeat the extraction process three times until the supernatant is colorless.

  • Pool the collected supernatants for the cleanup step.

2. Cleanup by Solid-Phase Extraction (SPE) [3][4][6]

  • Condition a C18 SPE column (e.g., 500 mg, 3 mL) by passing 5 mL of acetonitrile followed by 5 mL of acetonitrile-water (1:1, v/v).

  • Load the 20 mL diluted extract from Method A onto the conditioned SPE column.

  • Wash the column with 5 mL of acetonitrile-water (1:1, v/v).

  • Dry the column under a vacuum for 2 minutes.

  • Elute the this compound with an appropriate volume of acetonitrile.

  • The eluate is then ready for HPLC analysis.

3. HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector is suitable.

  • Column: A C8 or C18 reverse-phase column is recommended.[7][9]

  • Mobile Phase: A common mobile phase consists of acetonitrile and methanol (B129727) (70:30 v/v) under isocratic conditions.[9] Alternatively, a gradient elution with an acetonitrile-formic acid-water mixture can be used.[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at 30°C.[9]

  • Detection Wavelength: The detection wavelength for this compound is typically set between 472 nm and 480 nm.[9][10]

  • Injection Volume: An injection volume of 15-20 µL is common.[9]

4. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The performance of the analytical method can be summarized by several key parameters. The following table presents a summary of quantitative data from various studies on this compound analysis in animal feed.

ParameterValueMatrixMethodReference
Mean Recovery 62.7–91.0%FeedstuffUPLC[3][4]
80.4–92.5%Animal-derived foods and feedsHPLC[5][7]
Limit of Detection (LOD) 0.006–0.02 mg/kgFeedstuffUPLC[3][4]
0.1 mg/kgFeedsHPLC[5]
Limit of Quantification (LOQ) 0.4 mg/kgFeedsHPLC[5]
Intra-day Variability (RSD) 2.6–10.4%FeedstuffUPLC[3][4]
<15.0%Animal-derived foods and feedsHPLC[5][7]
Inter-day Variability (RSD) 4.0–13.2%FeedstuffUPLC[3][4]
<15.0%Animal-derived foods and feedsHPLC[5][7]

Experimental Workflow Diagram

Canthaxanthin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis & Quantification Sample Animal Feed Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Weigh->AddSolvent Sonicate Ultrasonication AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LoadSample Load Extract CollectSupernatant->LoadSample SPE_Condition Condition C18 SPE Column SPE_Condition->LoadSample WashColumn Wash Column LoadSample->WashColumn Elute Elute this compound WashColumn->Elute HPLC HPLC Analysis (C18 Column, UV-Vis Detector) Elute->HPLC Quantify Quantify this compound HPLC->Quantify Calibration Prepare Calibration Curve Calibration->Quantify Result Report Results (mg/kg) Quantify->Result

Caption: Workflow for the analysis of this compound in animal feed.

References

Metabolic Engineering of E. coli for Canthaxanthin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli for the production of canthaxanthin. It covers the essential genetic modifications, cultivation strategies, and analytical methods required to establish a robust microbial platform for producing this high-value carotenoid.

Introduction to this compound and its Biosynthesis

This compound is a keto-carotenoid pigment with a vibrant red-orange hue, widely used in the pharmaceutical, cosmetic, food, and animal feed industries for its antioxidant properties and as a natural colorant.[1][2] While chemical synthesis is a common production method, microbial fermentation using metabolically engineered organisms like E. coli offers a promising and sustainable alternative.

E. coli does not naturally produce carotenoids but possesses the native methylerythritol 4-phosphate (MEP) pathway, which synthesizes the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] By introducing a heterologous carotenoid biosynthesis pathway, E. coli can be engineered to convert these precursors into this compound.

The biosynthetic pathway to this compound in engineered E. coli involves two key stages:

  • Synthesis of β-carotene: The heterologous expression of four genes, crtE, crtB, crtI, and crtY, from sources like Pantoea ananatis (formerly Erwinia uredovora), converts the native farnesyl pyrophosphate (FPP) into β-carotene.[3][4]

  • Conversion of β-carotene to this compound: The introduction of the β-carotene ketolase gene, crtW (also known as bkt), from various bacterial or algal sources, catalyzes the final conversion of β-carotene to this compound via the intermediate echinenone.[1][5]

Data Presentation: this compound Production in Engineered E. coli

The following table summarizes the reported yields of this compound in various metabolically engineered E. coli strains. This data provides a benchmark for expected production levels and highlights the impact of different engineering strategies.

Strain InformationEngineering StrategyThis compound Titer (mg/L)This compound Yield (mg/g DCW)Reference
E. coli Can003Chromosomal integration of β-carotene pathway and plasmid-based crtW26.6Not Reported[6]
E. coli Can004Additional chromosomal copy of crtW in Can003 background40.7Not Reported[6]
Engineered E. coliCo-expression of molecular chaperone (pG-KJE8) with crtWNot Reported1.16-fold enhancement from β-carotene[7]
Engineered E. coliFed-batch fermentation of astaxanthin-producing strain (this compound as intermediate)Up to 1.82 g/L total carotenoidsUp to 11.5 mg/g DCW total carotenoids[6]

DCW: Dry Cell Weight

Signaling Pathways and Experimental Workflows

Metabolic Pathway for this compound Production in E. coli

The following diagram illustrates the engineered metabolic pathway for this compound biosynthesis in E. coli.

Canthaxanthin_Pathway cluster_native Native E. coli MEP Pathway cluster_heterologous Heterologous Carotenoid Pathway G3P Glyceraldehyde-3-P IPP IPP G3P->IPP Pyruvate Pyruvate Pyruvate->IPP DMAPP DMAPP IPP->DMAPP idi FPP FPP DMAPP->FPP ispA GGPP GGPP FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI BetaCarotene β-Carotene Lycopene->BetaCarotene crtY Echinenone Echinenone BetaCarotene->Echinenone crtW This compound This compound Echinenone->this compound crtW

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental Workflow for Developing a this compound-Producing E. coli Strain

This diagram outlines the typical workflow for the genetic engineering and evaluation of a this compound-producing E. coli strain.

Experimental_Workflow Plasmid_Construction Plasmid Construction (crtW insertion into β-carotene vector) Transformation Transformation into E. coli Plasmid_Construction->Transformation Cultivation Shake-Flask Cultivation & Screening Transformation->Cultivation Extraction Carotenoid Extraction Cultivation->Extraction Analysis HPLC & LC-MS Analysis Extraction->Analysis Optimization Strain & Process Optimization (e.g., Fed-batch Fermentation) Analysis->Optimization Production This compound Production Optimization->Production

Caption: Experimental workflow for this compound production in E. coli.

Experimental Protocols

Protocol for Construction of a this compound Biosynthesis Plasmid

This protocol describes the insertion of the crtW gene into a plasmid already containing the β-carotene biosynthesis genes (crtE, crtB, crtI, crtY), such as pAC-BETA.[8]

Materials:

  • pAC-BETA plasmid (contains crtE, crtB, crtI, crtY)

  • E. coli strain for cloning (e.g., DH5α or TOP10)

  • Source of crtW gene (e.g., genomic DNA from Brevundimonas sp. SD212 or a synthetic gene construct)

  • Restriction enzymes (select appropriate enzymes based on plasmid map and desired insertion site)

  • T4 DNA Ligase and buffer

  • PCR primers for crtW amplification with restriction sites

  • DNA purification kits (PCR and gel extraction)

  • LB agar (B569324) plates and broth with appropriate antibiotic (e.g., Chloramphenicol for pAC-BETA)

Procedure:

  • Amplification of the crtW gene:

    • Design PCR primers to amplify the crtW coding sequence. Incorporate unique restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with the chosen insertion site in the pAC-BETA plasmid.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Run the PCR product on an agarose (B213101) gel and purify the correctly sized band using a gel extraction kit.

  • Digestion of pAC-BETA and crtW PCR product:

    • Digest both the purified crtW PCR product and the pAC-BETA plasmid with the selected restriction enzymes in separate reactions.

    • Inactivate the enzymes and purify the digested DNA fragments. For the plasmid, it is advisable to dephosphorylate the vector to reduce self-ligation.

  • Ligation:

    • Set up a ligation reaction with the digested pAC-BETA vector and the digested crtW insert at an appropriate molar ratio (e.g., 1:3 vector to insert).

    • Incubate the reaction with T4 DNA ligase according to the manufacturer's instructions.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cloning cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion to verify the presence and correct orientation of the crtW insert.

    • Confirm the sequence of the inserted crtW gene by Sanger sequencing.

Protocol for Shake-Flask Cultivation and this compound Production

Materials:

  • Engineered E. coli strain harboring the this compound biosynthesis plasmid

  • 2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

  • Appropriate antibiotic

  • Inducer (e.g., IPTG, if using an inducible promoter)

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Production Culture:

    • Inoculate 50 mL of 2xYT medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

    • Incubate at 30°C with shaking at 220 rpm.

    • If using an inducible promoter, add the inducer (e.g., 0.1-1 mM IPTG) when the culture reaches an OD600 of 0.6-0.8.

    • Continue to incubate for 24-48 hours. The development of a reddish-orange color in the cell pellet is indicative of this compound production.

Protocol for High-Density Fed-Batch Fermentation

This protocol provides a general framework for high-density cultivation to enhance this compound production. Specific parameters may require optimization.

Materials:

  • Bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

  • Defined fermentation medium

  • Concentrated feeding solution (e.g., containing glycerol (B35011) or glucose)

  • Appropriate antibiotic and inducer

Procedure:

  • Inoculum Development: Prepare a seed culture as described in the shake-flask protocol, potentially with an intermediate flask culture stage to generate sufficient biomass for inoculation.

  • Batch Phase:

    • Inoculate the bioreactor containing the initial batch medium.

    • Maintain the temperature at 37°C for initial growth and then lower to 25-30°C for this compound production.

    • Control pH at 7.0 using automated addition of acid/base.

    • Maintain DO above 20-30% by controlling agitation and aeration rate.

  • Fed-Batch Phase:

    • Once the initial carbon source in the batch medium is depleted (indicated by a sharp rise in DO), initiate the feeding of the concentrated nutrient solution.

    • Employ a predefined exponential feeding strategy to maintain a constant specific growth rate.[9]

    • Induce gene expression with an appropriate inducer at a suitable cell density (e.g., OD600 of 10-20).

  • Harvest: Continue the fermentation for 48-72 hours post-induction, then harvest the cells by centrifugation.

Protocol for this compound Extraction and Quantification

Materials:

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend a known amount of cell pellet in methanol and vortex vigorously.

    • Add acetone and continue to vortex to ensure complete extraction of pigments.

    • A two-step sequential extraction with methanol followed by acetone can be highly efficient.[8]

    • Centrifuge the mixture to pellet cell debris.

  • Phase Separation (optional, for purification):

    • Transfer the supernatant to a new tube.

    • Add hexane and a saline solution to the supernatant to partition the carotenoids into the hexane layer.

    • Collect the upper hexane layer containing the this compound.

  • Quantification by HPLC:

    • Evaporate the solvent from the extract under a stream of nitrogen and redissolve the carotenoid residue in a suitable solvent (e.g., acetone or mobile phase).

    • Filter the sample through a 0.22 µm filter before injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis detector at 470-475 nm.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a this compound standard of known concentration.

Conclusion

The metabolic engineering of E. coli presents a viable and scalable platform for the production of this compound. By leveraging the native isoprenoid pathway and introducing the necessary heterologous genes, significant titers of this compound can be achieved. Further improvements in yield can be realized through the optimization of gene expression, balancing metabolic fluxes, and employing advanced fermentation strategies. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists to establish and enhance this compound production in engineered E. coli.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Canthaxanthin from Microbial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Ultrasound-Assisted Extraction (UAE) for the recovery of canthaxanthin from various microbial sources. This compound, a keto-carotenoid, is a pigment with significant antioxidant properties and potential applications in the pharmaceutical, cosmetic, and food industries. Microbial production offers a promising and sustainable alternative to synthetic manufacturing. Ultrasound-assisted extraction is an efficient and green technology that enhances the extraction yield by improving solvent penetration and promoting cell disruption through acoustic cavitation.

Overview of Ultrasound-Assisted Extraction of this compound

Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in a solvent. The collapse of these bubbles near the microbial cell walls generates localized high pressure and temperature, leading to cell disruption and enhanced mass transfer of intracellular this compound into the solvent. Key parameters influencing the efficiency of UAE include the type of solvent, temperature, extraction time, solid-to-liquid ratio, and the power and frequency of the ultrasound.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the ultrasound-assisted extraction of this compound and the closely related astaxanthin (B1665798) from microbial sources.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound from Paracoccus carotinifaciens

ParameterOptimal ValueThis compound Yield (mg/g of dry biomass)Reference
Extraction Temperature35°C14.95 ± 0.12[1]
Solvent to Material Ratio9.5:1 (v/w)[1]
Extraction Time90 min[1]
Ultrasonic Output Power145 W[1]
Solvent Ethanol (B145695) (96%) + 0.5% Glyceryl Monostearate[2][3]

Table 2: Parameters for Ultrasound-Assisted Extraction of Astaxanthin from various microbial and natural sources (as a reference for this compound)

Microbial/Natural SourceSolventTemperature (°C)Time (min)Solid-to-Liquid RatioUltrasound Power/AmplitudeAstaxanthin YieldReference
Haematococcus pluvialis48.0% ethanol in ethyl acetate41.116.01:20 (g/mL)200 W27.58 ± 0.40 mg/g
Shrimp By-productsOlive OilNot specified2101:60 (g/mL)60% amplitude235 ± 4.07 µg/g
Green Tiger Shrimp ShellPetroleum ether:acetone (B3395972):water (15:75:10)26.313.9Not specified23.6% amplitude51.5% of total carotenoids

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction of this compound from Microbial Biomass

This protocol provides a general framework for the UAE of this compound from microbial sources such as Paracoccus carotinifaciens, Dietzia natronolimnaea, and Gordonia jacobaea. Optimization of specific parameters may be required for each microbial strain.

Materials and Equipment:

  • Lyophilized or dried microbial biomass

  • Extraction solvent (e.g., 96% ethanol, acetone, or a mixture)

  • Ultrasonic bath or probe system

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Weigh a known amount of dried microbial biomass (e.g., 1 gram).

  • Solvent Addition: Add the extraction solvent to the biomass at a predetermined solid-to-liquid ratio (e.g., 1:10 w/v).

  • Ultrasonication:

    • Ultrasonic Bath: Place the flask or beaker containing the biomass-solvent mixture in the ultrasonic bath. Ensure the water level in the bath is adequate.

    • Ultrasonic Probe: Immerse the tip of the ultrasonic probe into the biomass-solvent mixture.

  • Extraction Parameters: Set the desired extraction temperature, time, and ultrasound power/amplitude based on the data in the tables above or from optimization experiments.

  • Separation: After extraction, separate the extract from the cell debris by centrifugation (e.g., 5000 x g for 10 minutes) or filtration.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or under a stream of nitrogen to concentrate the this compound extract.

  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or ethanol) and determine the this compound concentration using a spectrophotometer at its maximum absorbance wavelength (~470-475 nm) or by HPLC for more accurate quantification.[4]

Specific Protocol for UAE of this compound from Paracoccus carotinifaciens[1][2][5]

Procedure:

  • Weigh 100 g of dry Paracoccus carotinifaciens biomass.

  • Transfer the biomass to a 2000 mL three-neck flask.

  • Add 950 mL of 96% food-grade ethanol supplemented with 0.5% glyceryl monostearate (solvent-to-material ratio of 9.5:1 v/w).[2]

  • Place the flask in an ultrasonic homogenizer with temperature control.

  • Set the extraction temperature to 35°C.[1]

  • Apply ultrasound at a power of 145 W for 90 minutes.[1]

  • After extraction, filter the mixture through a Buchner funnel to separate the extract from the solid biomass.

  • Concentrate the extract using a rotary evaporator to obtain the this compound-rich extract.

  • Quantify the this compound content using HPLC.

Visualization of Workflow and Biosynthetic Pathway

Experimental Workflow for Ultrasound-Assisted Extraction

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing start Start: Microbial Culture biomass Harvest and Dry Microbial Biomass start->biomass weigh Weigh Dried Biomass biomass->weigh add_solvent Add Extraction Solvent weigh->add_solvent ultrasonication Apply Ultrasound (Temperature, Time, Power) add_solvent->ultrasonication separation Separate Extract from Biomass (Centrifugation/Filtration) ultrasonication->separation concentration Concentrate Extract (Solvent Evaporation) separation->concentration analysis Quantify this compound (HPLC/Spectrophotometry) concentration->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for ultrasound-assisted extraction of this compound.

This compound Biosynthesis Pathway

canthaxanthin_pathway ggpp Geranylgeranyl pyrophosphate (GGPP) phytoene Phytoene ggpp->phytoene 2x lycopene Lycopene phytoene->lycopene beta_carotene β-Carotene lycopene->beta_carotene echinenone Echinenone beta_carotene->echinenone This compound This compound echinenone->this compound psy Phytoene synthase (PSY) psy->ggpp pds_zds Phytoene desaturase (PDS) & ζ-Carotene desaturase (ZDS) pds_zds->phytoene lcyb Lycopene β-cyclase (LCYB) lcyb->lycopene crtw β-carotene ketolase (CrtW/BKT) crtw->beta_carotene crtw->echinenone

Caption: Biosynthetic pathway of this compound from geranylgeranyl pyrophosphate.

References

Application Note: RP-HPLC Method for the Simultaneous Separation and Quantification of Canthaxanthin and Astaxanthin in Egg Yolks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are involved in the analysis of carotenoids in complex matrices.

Introduction Canthaxanthin and astaxanthin (B1665798) are xanthophyll carotenoids widely used as feed additives in the poultry industry to enhance the color of egg yolks and the flesh of farmed fish.[1][2] Monitoring the levels of these pigments in food products is crucial for quality control and regulatory compliance. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and astaxanthin in egg yolks. The protocol provides a comprehensive guide from sample extraction to chromatographic analysis and method validation.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound and Astaxanthin analytical standards (Sigma-Aldrich or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethanol (Analytical grade)

  • Potassium hydroxide (B78521) (KOH)

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., LC-NH2 or C18)

  • Syringe filters (0.45 µm, PTFE or nylon)

Sample Preparation

A critical step in the analysis of carotenoids from egg yolk is the efficient extraction and removal of interfering lipids. Two primary approaches are presented: direct solvent extraction with cleanup and extraction involving saponification. Saponification helps to hydrolyze carotenoid esters, potentially simplifying the chromatogram, but it may also risk degrading the target analytes if not performed carefully.[5][6]

Protocol 2.1: Direct Solvent Extraction with SPE Cleanup [3][4]

  • Weigh approximately 1.0 g of homogenized egg yolk into a centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 20 minutes to facilitate extraction.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • To remove lipids, place the supernatant in a freezer at -20°C for at least 2 hours to precipitate the fats (freezing-lipid filtration).

  • Centrifuge the cold sample at 5000 rpm for 10 minutes while still cold.

  • Carefully collect the supernatant.

  • Further purify the extract using an SPE cartridge (e.g., LC-NH2) as per the manufacturer's instructions.[7][8]

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase (e.g., acetonitrile/methanol).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2.2: Saponification-Based Extraction [2]

  • Weigh approximately 1.0 g of homogenized egg yolk into a screw-cap glass tube.

  • Add 10 mL of hexane and 7 mL of acetone/ethanol (1:1 v/v).

  • Vortex for 1 minute.

  • Add 2 mL of 40% methanolic KOH solution.

  • Cap the tube tightly and place it in an ultrasonic water bath at 60°C for 20 minutes to saponify the lipids and carotenoid esters.

  • Cool the tube to room temperature.

  • Add 30 mL of hexane and 30-40 mL of 10% sodium sulfate solution to facilitate phase separation.

  • Vortex and then allow the layers to separate in the dark for 1 hour.

  • Carefully transfer the upper hexane layer containing the carotenoids to a new tube.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Note: All extraction steps should be performed under subdued light to prevent degradation of the light-sensitive carotenoids.[5]

RP-HPLC Instrumentation and Conditions

The following chromatographic conditions are recommended for the separation of this compound and astaxanthin.

ParameterCondition
HPLC System A system equipped with a quaternary pump, autosampler, and DAD/UV-Vis detector
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7][8]
Mobile Phase Acetonitrile : Methanol (95:5, v/v), isocratic[7][8]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 25°C[7]
Injection Volume 20 µL
Detection Diode Array Detector (DAD) at 474 nm[7][8]

Results and Discussion

Method Validation Summary

The described RP-HPLC method has been validated for its performance in terms of linearity, recovery, precision, and sensitivity. The quantitative data from relevant studies are summarized below.

Table 1: Linearity and Correlation Coefficients

Analyte Linear Range (mg/L) Correlation Coefficient (r) Reference
This compound 1.0 - 30.0 0.9990 [7][8]

| Astaxanthin | 1.0 - 20.0 | 0.9991 |[7][8] |

Table 2: Recovery, Precision (RSD), and Limits of Detection (LOD)

Analyte Average Recovery (%) Intra-day RSD (%) Inter-day RSD (%) LOD (µg/mL) Reference
This compound 91.5 < 3.6 < 5.2 0.035 [3][4]

| Astaxanthin | 88.7 | < 3.6 | < 5.2 | 0.027 |[3][4] |

RSD: Relative Standard Deviation

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Yolk 1. Egg Yolk Homogenization Extraction 2. Solvent Extraction (Acetonitrile) Yolk->Extraction Saponification 2a. Saponification (Optional) + LLE Yolk->Saponification Alternative Cleanup 3. Lipid Removal & SPE Cleanup Extraction->Cleanup Evaporation 4. Evaporation to Dryness Cleanup->Evaporation Saponification->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 6. Syringe Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection 7. HPLC Injection Filtration->HPLC_Injection Separation 8. C18 Column Separation HPLC_Injection->Separation Detection 9. DAD Detection at 474 nm Separation->Detection Quantification 10. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the extraction and RP-HPLC analysis of this compound and astaxanthin from egg yolk.

Conclusion

This application note provides a detailed and validated RP-HPLC method for the reliable separation and quantification of this compound and astaxanthin in egg yolks. The protocol offers two effective sample preparation techniques to accommodate different laboratory preferences and requirements. The method is sensitive, accurate, and precise, making it suitable for routine quality control analysis in the food and feed industries.[3][4]

References

Application Notes and Protocols for Canthaxanthin as a Colorant in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthaxanthin, a keto-carotenoid pigment, is widely utilized in the aquaculture industry as a feed additive to impart a desirable reddish-pink hue to the flesh of salmonids and the exoskeleton of crustaceans.[1] Beyond its coloring properties, this compound also exhibits antioxidant potential, which can contribute to the overall health and resilience of cultured aquatic animals.[2][3] The commercial success of farmed salmon and trout is significantly influenced by the color of their flesh, a key quality indicator for consumers.[4] This document provides detailed application notes and experimental protocols for the use of this compound in aquaculture feed, aimed at researchers and professionals in the field.

Data Presentation

The following tables summarize quantitative data from various studies on the application of this compound in aquaculture.

Table 1: Recommended this compound Dosage in Aquaculture Feed for Various Species

SpeciesDosage (mg/kg of feed)Observed EffectsReference(s)
Atlantic Salmon (Salmo salar)72No significant difference in flesh pigment deposition compared to astaxanthin.[5]
Rainbow Trout (Oncorhynchus mykiss)25 - 100Dose-dependent increase in flesh pigmentation.[6]
Coho Salmon (Oncorhynchus kisutch)40 - 80Effective flesh pigmentation.[7]
Shrimp (Penaeus monodon)25 - 100Improved coloration.[2]
Common Carp (Cyprinus carprio)2% of average body weightImproved growth and red pigmentation.[8]

Table 2: Effects of this compound Supplementation on Growth Performance and Pigmentation in Salmonids

ParameterControl (No this compound)This compound SupplementedUnitsSpeciesDurationReference(s)
Weight Gain VariesNo significant differencegAtlantic Salmon25 weeks[5]
Feed Conversion Ratio (FCR) VariesNo significant difference-Atlantic Salmon25 weeks[5]
Specific Growth Rate (SGR) VariesNo significant difference%/dayAtlantic Salmon25 weeks[5]
Flesh this compound Concentration Not Detected1.21 ± 0.06mg/kgRainbow Trout56 days[1]
Flesh Redness (a)*VariesSignificantly Increased-Rainbow Trout9 weeks[9]

Table 3: Regulatory Limits for this compound in Aquaculture Feed

Regulatory BodyMaximum Permitted Level (mg/kg of complete feed)Target SpeciesReference(s)
European Union (EU) 25Salmonids and other poultry[2]
United States (US FDA) 80Salmonid fish[2]

Experimental Protocols

Protocol for Feed Preparation with this compound

This protocol outlines the steps for incorporating this compound into an experimental aquaculture diet.

Materials:

  • Basal fish feed ingredients (e.g., fishmeal, soybean meal, fish oil, vitamin and mineral premix)

  • This compound powder (feed grade, ≥97% purity)[2]

  • Vegetable oil (as a carrier)

  • Feed mixer

  • Pelletizer

  • Drying oven

Procedure:

  • Determine this compound Concentration: Based on the experimental design, calculate the required amount of this compound for each dietary treatment.

  • Premixing: Accurately weigh the required amount of this compound powder. To ensure even distribution, create a premix by blending the this compound with a small portion of a carrier, such as vegetable oil.

  • Ingredient Mixing: In a feed mixer, combine all the dry basal feed ingredients and mix thoroughly for 15-20 minutes to ensure a homogenous mixture.

  • Addition of this compound Premix: Slowly add the this compound-oil premix to the dry ingredients while the mixer is running. Continue mixing for another 10-15 minutes.

  • Pelletizing: Pass the mixed feed through a pelletizer with the desired die size to form pellets.

  • Drying: Dry the pellets in a drying oven at a low temperature (e.g., 40-60°C) to a moisture content of less than 10%. This is crucial to prevent mold growth and degradation of the this compound.

  • Storage: Store the prepared experimental diets in airtight, light-proof containers at a low temperature (e.g., 4°C or -20°C) to minimize this compound degradation.[10]

Protocol for a Feeding Trial to Evaluate this compound Efficacy

This protocol describes a typical feeding trial to assess the effects of dietary this compound on fish growth, feed utilization, and pigmentation.

Experimental Design:

  • Animals: Select healthy fish of a uniform size and acclimatize them to the experimental conditions for at least two weeks.

  • Treatments: Include a control group (basal diet without this compound) and several experimental groups with graded levels of this compound.

  • Replicates: Use at least three replicate tanks per treatment to ensure statistical power.[11]

  • Duration: The trial duration should be sufficient to observe significant changes in growth and pigmentation, typically ranging from 8 to 12 weeks.[5]

Procedure:

  • Stocking: Randomly distribute an equal number of fish into each experimental tank. Record the initial weight and length of each fish.

  • Feeding: Feed the fish to apparent satiation two to three times daily. Record the amount of feed provided to each tank.

  • Water Quality Monitoring: Regularly monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite).[12]

  • Sampling: At the end of the trial, euthanize a representative sample of fish from each tank for analysis.

  • Data Collection:

    • Growth Performance: Measure the final weight and length of all fish. Calculate Weight Gain (WG), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR) using the formulas in Table 4.[13][14]

    • Pigmentation Analysis:

      • Visual Assessment: Use a standardized color chart (e.g., SalmoFan™) to score the flesh color.[15][16]

      • Instrumental Analysis: Use a tristimulus colorimeter to measure the CIE Lab* values of the fish fillets.[7][17]

      • Chemical Analysis: Determine the this compound concentration in the flesh using High-Performance Liquid Chromatography (HPLC).[4][10]

    • Antioxidant Status (Optional): Analyze tissue samples (e.g., liver) for antioxidant enzyme activities such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[18][19]

    • Histological Analysis (Optional): Prepare skin samples for histological examination to observe changes in chromatophores.[20][21]

Table 4: Formulas for Growth Performance and Feed Utilization Parameters

ParameterFormula
Weight Gain (WG) Final Body Weight (g) – Initial Body Weight (g)
Specific Growth Rate (SGR, %/day) 100 × [ln(Final Body Weight) – ln(Initial Body Weight)] / Number of Days
Feed Conversion Ratio (FCR) Total Feed Intake (g) / Weight Gain (g)
Protein Efficiency Ratio (PER) Weight Gain (g) / Protein Intake (g)
Survival Rate (%) (Final Number of Fish / Initial Number of Fish) × 100
Protocol for HPLC Analysis of this compound in Feed and Fish Tissue

This protocol provides a method for the quantitative analysis of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or photodiode array (PDA) detector

  • C18 reversed-phase column

  • Solvents: Acetonitrile (B52724), methanol (B129727), ethyl acetate, n-hexane (HPLC grade)

  • This compound standard

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., chloroform) and create a series of dilutions to generate a calibration curve.[10]

  • Sample Preparation (Feed):

    • Grind the feed sample to a fine powder.

    • Extract a known weight of the feed sample with a solvent mixture (e.g., ethanol/2-propanol/hexane) using ultrasonication. Repeat the extraction until the supernatant is colorless.[4]

    • Pool the supernatants, filter, and if necessary, perform a cleanup step using SPE cartridges.[22]

    • Evaporate the solvent and redissolve the residue in the mobile phase.

  • Sample Preparation (Fish Tissue):

    • Homogenize a known weight of the fish tissue sample.

    • Extract the homogenate with a solvent mixture (e.g., acetonitrile-ethyl acetate) via ultrasonication.[22]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction.

    • Pool the supernatants, evaporate the solvent, and redissolve the residue in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and methanol (e.g., 70:30 v/v) is commonly used under isocratic conditions.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Approximately 472-475 nm.[4][10]

    • Injection Volume: 15-20 µL.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the concentration using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_trial Phase 2: Feeding Trial cluster_analysis Phase 3: Sample Collection & Analysis cluster_data Phase 4: Data Interpretation Feed_Formulation Feed Formulation & this compound Dosing Feed_Preparation Feed Preparation (Mixing, Pelleting, Drying) Feed_Formulation->Feed_Preparation Acclimatization Fish Acclimatization Feed_Preparation->Acclimatization Initial_Sampling Initial Sampling (Weight, Length) Acclimatization->Initial_Sampling Randomization Randomization & Stocking Initial_Sampling->Randomization Feeding Daily Feeding & Feed Recording Randomization->Feeding Monitoring Water Quality Monitoring Feeding->Monitoring Final_Sampling Final Sampling (Weight, Length, Tissues) Monitoring->Final_Sampling Growth_Analysis Growth Performance Analysis Final_Sampling->Growth_Analysis Pigmentation_Analysis Pigmentation Analysis (Visual, Instrumental, HPLC) Final_Sampling->Pigmentation_Analysis Optional_Analyses Optional Analyses (Antioxidant, Histology) Final_Sampling->Optional_Analyses Statistical_Analysis Statistical Analysis (ANOVA, t-test) Growth_Analysis->Statistical_Analysis Pigmentation_Analysis->Statistical_Analysis Optional_Analyses->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Caption: Experimental workflow for evaluating this compound in aquaculture feed.

Carotenoid_Metabolism cluster_uptake Dietary Uptake & Transport cluster_metabolism Metabolism & Deposition cluster_function Biological Functions Diet Dietary this compound Intestine Intestinal Absorption Diet->Intestine Lipoproteins Transport via Lipoproteins Intestine->Lipoproteins Liver Liver Metabolism Lipoproteins->Liver Muscle Deposition in Muscle Lipoproteins->Muscle Skin Deposition in Skin (Chromatophores) Lipoproteins->Skin BCO1 bco1 (Beta-carotene oxygenase 1) Liver->BCO1 BCO1l bco1l Liver->BCO1l Antioxidant Antioxidant Defense Liver->Antioxidant Pigmentation Flesh & Skin Pigmentation Muscle->Pigmentation CSF1R csf1ra (Xanthophore recruitment) Skin->CSF1R Skin->Pigmentation Health Improved Health & Immunity Antioxidant->Health

Caption: Key pathways in carotenoid metabolism and deposition in fish.

Conclusion

The use of this compound as a feed additive in aquaculture is a well-established practice for enhancing the coloration of commercially important species. The protocols provided in this document offer a framework for conducting rigorous scientific evaluations of this compound's efficacy and physiological effects. Adherence to standardized methodologies is crucial for generating reliable and comparable data that can further optimize the use of this and other carotenoids in aquaculture nutrition.

References

Application Notes and Protocols for the Stabilization of Canthaxanthin via Spray Drying Microencapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canthaxanthin, a keto-carotenoid pigment, is widely utilized in the food, pharmaceutical, and cosmetic industries for its vibrant red-orange color and antioxidant properties. However, this compound is highly susceptible to degradation when exposed to environmental factors such as light, heat, and oxygen, which limits its application and shelf-life.[1][2][3][4] Microencapsulation by spray drying is a cost-effective and scalable technique used to protect sensitive compounds like this compound from degradation, thereby enhancing their stability and bioavailability.[1][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the microencapsulation of this compound using spray drying technology. The information is compiled from various studies to offer a practical guide for researchers and professionals working on the stabilization of this compound and other sensitive bioactive compounds.

Experimental Overview

The process of microencapsulating this compound via spray drying involves three primary stages: preparation of the emulsion, the spray drying process, and characterization of the resulting microcapsules. A generalized workflow for this process is illustrated below.

experimental_workflow cluster_prep Emulsion Preparation cluster_drying Spray Drying cluster_analysis Characterization This compound This compound emulsification Homogenization/ Emulsification This compound->emulsification Core Material wall_material Wall Material Solution (e.g., SSPS, GA, MD) wall_material->emulsification Aqueous Phase spray_dryer Spray Dryer emulsification->spray_dryer Feed Emulsion microcapsules This compound Microcapsules spray_dryer->microcapsules Powdered Product analysis Analysis: - Stability - Efficiency - Morphology - Particle Size microcapsules->analysis

Figure 1: General workflow for this compound microencapsulation.

Key Experimental Protocols

Protocol 1: Preparation of this compound Emulsion

This protocol details the preparation of an oil-in-water (O/W) emulsion, a critical step for successful microencapsulation.

Materials:

  • This compound extract

  • Wall materials: Soluble Soybean Polysaccharide (SSPS), Gum Acacia (GA), or Maltodextrin (MD)

  • Distilled water

  • High-speed homogenizer

Procedure:

  • Prepare the Wall Material Solution: Dissolve the chosen wall material (e.g., SSPS, GA, or MD) in distilled water to the desired concentration (typically 10-30% w/v). Stir the solution until the wall material is completely dissolved.

  • Prepare the Core Material: Disperse the this compound extract in a suitable carrier oil if it is not already in an oily form.

  • Emulsification:

    • Add the this compound (core material) to the wall material solution. The ratio of core to wall material can be varied (e.g., 1:4 to 1:10) to optimize encapsulation efficiency.[8]

    • Homogenize the mixture using a high-speed homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a set duration (e.g., 5-15 minutes) to form a stable emulsion. The desired emulsion droplet size is typically in the sub-micron to low-micron range.[1]

Protocol 2: Spray Drying Process

This protocol outlines the procedure for spray drying the prepared this compound emulsion.

Equipment:

  • Laboratory-scale spray dryer

Procedure:

  • Set Up the Spray Dryer:

    • Preheat the spray dryer to the desired inlet temperature. Inlet temperatures typically range from 150°C to 190°C.[9][10]

    • Set the aspiration rate (e.g., 80%) and the feed flow rate (e.g., 6 mL/min).[9] The outlet temperature is a result of these parameters and is usually monitored (e.g., 92 ± 1°C).[9]

  • Atomization and Drying:

    • Feed the this compound emulsion into the spray dryer.

    • The emulsion is atomized into fine droplets, which are then dried by the hot air, forming microcapsules.

  • Collection:

    • The dried microcapsules are separated from the hot air stream by a cyclone separator and collected in a collection vessel.

    • Store the collected powder in airtight, light-proof containers at low temperatures (e.g., 4°C) for further analysis.

Protocol 3: Characterization of this compound Microcapsules

This protocol describes the methods to evaluate the effectiveness of the microencapsulation process.

1. Microencapsulation Efficiency (ME):

  • Principle: ME is the ratio of the this compound encapsulated within the microcapsules to the total this compound present.

  • Procedure:

    • Total this compound (TC): Disperse a known weight of microcapsules in a solvent mixture (e.g., ethanol/2-propanol/hexane) to break the capsules and release the this compound.[11] Measure the absorbance of the solution using a spectrophotometer at the maximum wavelength for this compound (around 472 nm) or use HPLC for more accurate quantification.[11]

    • Surface this compound (SC): Disperse a known weight of microcapsules in a solvent that dissolves the surface this compound but does not break the microcapsules (e.g., hexane). Measure the amount of this compound in the solvent.

    • Calculation: ME (%) = [(TC - SC) / TC] x 100

2. Stability Studies:

  • Principle: To assess the protective effect of microencapsulation, the retention of this compound in the microcapsules is monitored over time under different storage conditions.

  • Procedure:

    • Divide the microcapsules into different batches for storage under various conditions (e.g., 4°C, 25°C, 45°C) in both light and dark environments.[1][2][3][12]

    • At regular intervals (e.g., weekly for 16 weeks), take a sample from each batch and determine the total this compound content as described above.[1]

    • Calculate the retention percentage relative to the initial this compound content.

3. Morphological and Particle Size Analysis:

  • Scanning Electron Microscopy (SEM): To visualize the shape and surface morphology of the microcapsules. Typically, spray-dried microcapsules have a spherical shape with some surface dents.[4]

  • Particle Size Analyzer: To determine the mean particle size and size distribution of the microcapsules.

Data Presentation

The following tables summarize the quantitative data from studies on this compound microencapsulation, providing a basis for comparison of different wall materials and storage conditions.

Table 1: Influence of Wall Material on Microcapsule Properties

Wall MaterialEmulsion Droplet Size (μm)Microcapsule Size (μm)Microencapsulation Efficiency (%)
Soluble Soybean Polysaccharide (SSPS)0.787.9490.1
Gum Acacia (GA)~1.0~10Not explicitly stated, but higher than MD
Maltodextrin (MD)>1.0>10Lower than SSPS and GA

Data synthesized from multiple sources indicating general trends.[1][2][8][12]

Table 2: this compound Retention (%) in Microcapsules After 16 Weeks of Storage

Wall MaterialStorage Condition4°C25°C45°C
SSPS Dark9578Lower
Light8860Lower
GA Dark93Not explicitly statedLower
Light86Not explicitly statedLower
MD Dark84Not explicitly statedLower
Light74Not explicitly statedLower
Unencapsulated DarkCompletely deteriorated by 16 weeksCompletely deteriorated by 16 weeksLower
LightCompletely deteriorated by 13 weeksCompletely deteriorated by 13 weeksLower

Data adapted from Hojjati et al. (2014).[1][4]

Signaling Pathways and Logical Relationships

The degradation of this compound is primarily driven by oxidation, which is accelerated by factors like light and heat. Microencapsulation provides a physical barrier to these pro-oxidant factors.

degradation_pathway cluster_factors Degradation Factors cluster_this compound This compound State light Light This compound This compound light->this compound heat Heat heat->this compound oxygen Oxygen oxygen->this compound degraded Degraded Products This compound->degraded Oxidation microencapsulation Microencapsulation (Physical Barrier) microencapsulation->light microencapsulation->heat microencapsulation->oxygen

Figure 2: Protective mechanism of microencapsulation against this compound degradation.

Conclusion

Spray drying is an effective technique for the microencapsulation and stabilization of this compound. The choice of wall material significantly impacts the encapsulation efficiency and the stability of the final product, with soluble soybean polysaccharide demonstrating superior performance in several studies.[1][2][8][12] By following the detailed protocols and considering the data presented, researchers can optimize the microencapsulation process for this compound and other sensitive bioactive compounds, leading to improved product quality and shelf-life.

References

Application Note: Quantification of Canthaxanthin in Salmonid Eggs Using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canthaxanthin is a keto-carotenoid pigment used as a feed additive in aquaculture to impart the characteristic pink-red color to the flesh and eggs of salmonids.[1][2] Beyond its pigmentation properties, this compound is an important antioxidant.[3][4][5][6] Monitoring the concentration of this compound in salmonid eggs is crucial for several reasons. It ensures the desired organoleptic qualities of the product and is also linked to the reproductive health of the fish.[3][4][5][6] Inadequate levels of this compound and other carotenoids in eggs have been associated with increased susceptibility to diseases like the M74 syndrome, which affects fish fertility and larval survival.[3][4][5][6]

This application note provides a detailed protocol for the quantification of this compound in salmonid eggs using a robust and validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method.[3][4][5]

Quantitative Data Summary

The following table summarizes the concentrations of this compound found in the eggs of various salmonid species as reported in the scientific literature.

Salmonid SpeciesThis compound Concentration (µg/g wet weight)Reference
Chinook Salmon (Oncorhynchus tshawytscha)0.45[7]
Rainbow Trout (Oncorhynchus mykiss)2.406 ± 0.166 (in female gonads)[6]
Rainbow Trout (Oncorhynchus mykiss)0.141 (mean content)[4]
Brook Trout (Salvelinus fontinalis)Not explicitly quantified, but method was applied.[3][4][5]

Experimental Protocol

This protocol details the methodology for the extraction and quantification of this compound from salmonid eggs.

1. Sample Preparation: Xanthophyll Extraction

The extraction procedure should be performed under subdued light to prevent the degradation of carotenoids.

  • Homogenization: Weigh approximately 1 gram of salmonid eggs (to an accuracy of 0.0001 g) into a mortar or a homogenizer tube.[1] Add a small amount of anhydrous sodium sulfate (B86663) to aid in the removal of water.

  • Solvent Extraction: Add 5 mL of an ethanol/2-propanol/hexane mixture (1:2:6 v/v/v) to the homogenized sample.[1]

  • Ultrasonication: Place the sample in an ultrasonic bath for 10 minutes to facilitate the extraction of this compound into the organic solvent.[1]

  • Repeat Extraction: Centrifuge the sample and collect the supernatant. Repeat the extraction process with fresh solvent three times, or until the egg tissue appears colorless.[1]

  • Pooling and Purification: Pool all the collected supernatants. The combined extract can be purified using a Solid Phase Extraction (SPE) column (e.g., Strata-X) to remove interfering substances.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

2. HPLC-PDA Analysis

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Photodiode Array Detector is used for the analysis.[3][4][5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Kinetex 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and methanol (B129727) (70:30 v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 15 µL.[1]

    • Column Temperature: 30°C.[1]

    • PDA Detection: The chromatograms are recorded at 475 nm, which is the maximum absorption wavelength for this compound.[1]

3. Quantification

  • Standard Curve: Prepare a series of standard solutions of this compound (Sigma-Aldrich) of known concentrations (e.g., in ethanol).[1] Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

  • Calculation: The concentration of this compound in the egg sample is determined by comparing the peak area of the analyte in the sample chromatogram to the standard curve. The final concentration is expressed in µg of this compound per gram of egg tissue (wet weight).

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc HPLC-PDA Analysis cluster_data Data Analysis Sample Salmonid Egg Sample Homogenize Homogenize with Na2SO4 Sample->Homogenize Extraction Extract with Ethanol/2-Propanol/Hexane Homogenize->Extraction Ultrasonicate Ultrasonicate for 10 min Extraction->Ultrasonicate Centrifuge Centrifuge & Collect Supernatant Ultrasonicate->Centrifuge Repeat Repeat Extraction 3x Centrifuge->Repeat Pool Pool Supernatants Repeat->Pool SPE SPE Purification Pool->SPE Evaporate Evaporate to Dryness (N2) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-PDA Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection at 475 nm Separate->Detect Quantify Quantify this compound Concentration Detect->Quantify Standard Prepare this compound Standards Calibrate Generate Calibration Curve Standard->Calibrate Calibrate->Quantify

Caption: Workflow for quantifying this compound in salmonid eggs.

Logical Relationship of this compound Analysis

G cluster_aquaculture Aquaculture Practice cluster_fish Salmonid Biology cluster_analysis Analytical Outcome cluster_implication Implications Feed This compound in Feed Uptake Uptake & Deposition Feed->Uptake Eggs This compound in Eggs Uptake->Eggs Concentration Measured Concentration Eggs->Concentration HPLC-PDA Analysis Health Fish Health & Fertility (M74 Syndrome Prevention) Concentration->Health Quality Product Quality (Color) Concentration->Quality

Caption: Relationship between this compound supplementation and analysis.

References

Application Notes and Protocols for the Isolation and Purification of Canthaxanthin from Bacterial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthaxanthin, a keto-carotenoid pigment, is of significant interest to the pharmaceutical, cosmetic, and food industries due to its potent antioxidant properties and its use as a natural colorant.[1] While chemical synthesis is possible, there is a growing demand for naturally sourced this compound. Microbial fermentation, particularly using bacteria, offers a promising and sustainable alternative for its production.[1] Several bacterial species, including those from the genera Paracoccus, Gordonia, Dietzia, and Micrococcus, have been identified as producers of this compound.[1][2][3] The isolation and purification of this compound from bacterial biomass are critical steps to obtain a high-purity product suitable for various applications.

This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from bacterial biomass.

Data Presentation: this compound Production in Various Bacterial Species

The following table summarizes the this compound yield from different bacterial species as reported in the literature. These values can vary significantly based on the strain, culture conditions, and extraction methods employed.

Bacterial SpeciesThis compound YieldReference
Paracoccus carotinifaciens VTP2018114.95 ± 0.12 mg/g dry biomass[4]
Dietzia natronolimnaea HS-15.31 mg/L[4]
Dietzia sp.90-92% of total carotenoids[5]

Mandatory Visualizations

This compound Biosynthetic Pathway in Bacteria

The following diagram illustrates the key steps in the biosynthesis of this compound from β-carotene in bacteria.

Canthaxanthin_Biosynthesis beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone β-carotene ketolase (CrtW) This compound This compound echinenone->this compound β-carotene ketolase (CrtW)

Caption: Bacterial biosynthesis of this compound from β-carotene.

Experimental Workflow for this compound Isolation and Purification

This diagram outlines the general workflow for the isolation and purification of this compound from bacterial biomass.

Canthaxanthin_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis bacterial_culture Bacterial Fermentation harvesting Biomass Harvesting (Centrifugation/Filtration) bacterial_culture->harvesting drying Biomass Drying (Lyophilization/Oven Drying) harvesting->drying extraction Extraction (e.g., Ultrasound-Assisted Solvent Extraction) drying->extraction crude_extract Crude this compound Extract extraction->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Purified this compound purification->pure_this compound analysis Purity & Quantity Analysis (HPLC, Spectrophotometry) pure_this compound->analysis

Caption: General workflow for this compound isolation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Paracoccus carotinifaciens

This protocol is adapted from a study on Paracoccus carotinifaciens VTP20181.[4][6]

Materials:

  • Dry bacterial biomass

  • Ethanol (B145695) (96%)

  • Glycerol monostearate (GMS)

  • Ultrasonic homogenizer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dry bacterial biomass.

  • Prepare the extraction solvent by mixing ethanol (96%) with 0.5% GMS.

  • Add 50 mL of the extraction solvent to the biomass (solvent/material ratio of 5:1 v/w).

  • Subject the mixture to ultrasound-assisted extraction using an ultrasonic homogenizer. The optimal parameters are:

    • Ultrasonic wattage: 120 W

    • Extraction time: 90 minutes

    • Extraction temperature: 30°C

  • Repeat the extraction process three times with fresh solvent for the biomass residue.

  • Combine the extracts from all three cycles.

  • Filter the combined extract using a Buchner funnel to remove cell debris.

  • Concentrate the filtered extract using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a two-step column chromatography process for purifying this compound from a crude extract.[6]

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • n-hexane

  • Acetone

  • Diethyl ether

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Flash Column Chromatography (Fat Removal)

  • Dissolve the crude extract in a minimal amount of ethanol and mix it with a small amount of silica gel to create a dry powder.

  • Pack a chromatography column with silica gel slurried in diethyl ether.

  • Carefully load the crude extract-silica gel mixture onto the top of the column.

  • Elute the column with diethyl ether. The ratio of solvent volume to silica gel volume should be approximately 3:1 (v/v).

  • Collect the colored fraction that elutes from the column.

  • Evaporate the solvent from the collected fraction to obtain an extract enriched in this compound.

Step 2: Slow Column Chromatography (High-Purity this compound)

  • Dissolve the this compound-rich extract from the previous step in a minimal amount of analytical grade ethanol and mix with silica gel.

  • Pack a new chromatography column with silica gel slurried in n-hexane.

  • Load the extract-silica gel mixture onto the column.

  • Elute the column with a gradient of n-hexane and acetone, starting with a ratio of 6:1 (v/v) and gradually increasing the polarity to 3:1 (v/v).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain purified this compound with a purity of over 98%.[6]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound.[4][7]

Materials:

  • Purified this compound extract

  • This compound standard (≥99% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • HPLC system with a C18 column and a PDA detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., chloroform) at a known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 100 to 700 µg/mL.[4]

  • Sample Preparation:

    • Dissolve a known weight of the purified this compound extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7]

    • Mobile Phase: Acetonitrile:Methanol (70:30 v/v)[7] or Methanol:Water (97:3 v/v)[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[7]

    • Detection Wavelength: 475 nm[4][7]

    • Injection Volume: 15 µL[7]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve. The content is typically expressed as mg of this compound per gram of dry biomass (mg/g).

References

Canthaxanthin: Application Notes and Protocols for the Pharmaceutical and Cosmetic Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthaxanthin, a keto-carotenoid pigment, is gaining significant attention in the pharmaceutical and cosmetic sectors due to its potent antioxidant, anti-inflammatory, and photoprotective properties.[1] Occurring naturally in various organisms like bacteria, algae, crustaceans, and fish, it can also be synthetically produced.[2] Its vibrant orange-red hue also lends itself to applications as a colorant.[3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in harnessing the benefits of this compound.

Pharmaceutical Applications

This compound's therapeutic potential is primarily attributed to its ability to counteract oxidative stress and inflammation, which are underlying factors in numerous pathological conditions.[2]

Photoprotection

Oral administration of this compound has been shown to reduce sensitivity to UV radiation.[4] It deposits in the skin, providing a protective effect against sun-induced erythema (redness).[4]

Clinical Evidence:

A clinical study investigating a combination of beta-carotene (B85742) (25 mg) and this compound (35 mg) demonstrated a satisfactory photoprotective action in 65 out of 74 patients with various photodermatoses.[5] In another study, oral administration of this compound at doses of 60 to 90 mg daily for three to five months was effective in managing erythropoietic protoporphyria (EPP), a genetic disorder characterized by severe photosensitivity.[4]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.

Mechanism of Action:

This compound has been shown to suppress the expression of pro-inflammatory mediators. In-vitro studies on nerve growth factor differentiated PC12 cells showed that pre-treatment with this compound (10 or 20 µM) significantly suppressed the release of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) induced by hydrogen peroxide or 1-methyl-4-phenylpyridinium ion (MPP+).[6] The anti-inflammatory effects of carotenoids are often linked to the inhibition of the NF-κB signaling pathway.[7]

Cosmetic Applications

In the cosmetic industry, this compound is utilized both as a functional ingredient and a colorant.[3]

Anti-aging and Antioxidant

As a potent antioxidant, this compound protects dermal cell membranes from free radical damage and oxidative stress, which are major contributors to skin aging.[3] In-vitro studies have demonstrated that keto-carotenoids like this compound possess higher antioxidant and free radical scavenging capacities compared to other carotenoids such as lycopene (B16060) or β-carotene.[2]

Colorant

With its intense orange-red hue (Color Index 40850), this compound is used in decorative cosmetics to replace synthetic pigments.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: Antioxidant Activity of this compound

Assay TypeModel SystemConcentrationEffectReference
DPPH Radical ScavengingIn vitroNot specifiedThis compound exhibits potent radical scavenging activity.[2]
Thiobarbituric Acid Reactive Substances (TBARS)Rat plasmaNot specifiedSignificantly lower plasma TBARS concentration in this compound-supplemented group compared to control.[6]
Antioxidant Enzyme ActivityRat erythrocytesNot specifiedSignificantly greater glutathione (B108866) peroxidase and catalase activities in this compound-supplemented group.[6]
Antioxidant Enzyme ActivityRat liverNot specifiedSignificantly greater superoxide (B77818) dismutase activity in this compound-supplemented group.[6]

Table 2: Anti-inflammatory Effects of this compound

Model SystemInducerThis compound ConcentrationEffectReference
Nerve growth factor differentiated PC12 cellsH₂O₂ or MPP⁺10 µM and 20 µMSignificant suppression of IL-1, IL-6, and TNF-α release.[6]
Murine peritoneal adherent cellsNot specified2 x 10⁻⁸ to 10⁻⁷ MEnhanced release of IL-1α and TNF-α (Note: This study suggests a potential immunomodulatory rather than purely anti-inflammatory effect in this specific model).[8]

Table 3: Photoprotective Effects of this compound (Oral Administration)

Study PopulationDosageDurationOutcomeReference
Patients with photodermatoses35 mg this compound (with 25 mg beta-carotene) dailyNot specifiedSatisfactory protective action in 87.8% of patients.[5]
Patients with erythropoietic protoporphyria (EPP)60-90 mg daily3-5 monthsReduction in photosensitivity reactions.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Methodology:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., chloroform (B151607) or DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution and an equal volume of the this compound sample solution. For the control, add the same volume of the solvent used for the sample instead of the sample itself.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[9]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH and This compound Solutions DPPH->Mix Sample Prepare this compound Solutions (Serial Dilutions) Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Workflow for DPPH Radical Scavenging Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

Methodology:

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly. For cell cultures, cell lysates can be used.

  • Acid Precipitation: Add an equal volume of a trichloroacetic acid (TCA) solution (e.g., 10%) to the sample to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples (e.g., at 2200 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% (w/v) thiobarbituric acid (TBA).

  • Heating: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct, which is a pink-colored complex.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: The concentration of MDA is determined using a standard curve prepared with known concentrations of MDA.

TBARS_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Sample (e.g., tissue homogenate, plasma) Precipitate Add TCA to Precipitate Proteins Sample->Precipitate Centrifuge1 Centrifuge and Collect Supernatant Precipitate->Centrifuge1 Add_TBA Add Thiobarbituric Acid (TBA) Centrifuge1->Add_TBA Heat Incubate in Boiling Water Bath Add_TBA->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance (532 nm) Cool->Measure Quantify Quantify MDA using Standard Curve Measure->Quantify

Workflow for TBARS Assay for Lipid Peroxidation.
Anti-inflammatory Assay in Macrophages

This protocol describes an in-vitro assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the macrophages into multi-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO) for a specific period (e.g., 1-2 hours). Include a vehicle control group.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours) to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Macrophages (e.g., RAW 264.7) Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) using ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze

Workflow for In-Vitro Anti-inflammatory Assay.

Signaling Pathways

Inhibition of p38 MAPK Pathway in Dermal Fibroblasts

UVA radiation activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in dermal fibroblasts, leading to the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This compound has been shown to suppress UVA-induced MMP-1 expression by inhibiting p38 kinase activity.[4]

p38_MAPK_Pathway UVA UVA Radiation p38 p38 MAPK UVA->p38 Activates MMP1 MMP-1 Expression p38->MMP1 Induces Collagen Collagen Degradation (Wrinkle Formation) MMP1->Collagen This compound This compound This compound->p38 Inhibits

Inhibition of p38 MAPK Pathway by this compound.
Modulation of Nrf2 and NF-κB Signaling Pathways

While direct evidence for this compound's effect on the Nrf2 and NF-κB pathways in skin cells is still emerging, the mechanisms are well-established for related carotenoids like astaxanthin.[7] It is plausible that this compound follows a similar mechanism. The Nrf2 pathway is a key regulator of the cellular antioxidant response, while the NF-κB pathway is central to the inflammatory response.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. Inflammatory stimuli, on the other hand, activate the IKK complex, which leads to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes. This compound likely promotes Nrf2 activation and inhibits NF-κB activation.

Nrf2_NFkB_Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response ROS Oxidative Stress (e.g., UV Radiation) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 (nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Canthaxanthin_Nrf2 This compound Canthaxanthin_Nrf2->Keap1_Nrf2 Promotes Dissociation LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα Degradation IKK->IkBa Promotes NFkB NF-κB Translocation IkBa->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Canthaxanthin_NFkB This compound Canthaxanthin_NFkB->IKK Inhibits

Proposed Modulation of Nrf2 and NF-κB Pathways by this compound.

Conclusion

This compound presents a promising natural compound for pharmaceutical and cosmetic applications. Its well-documented antioxidant, anti-inflammatory, and photoprotective properties, coupled with its function as a natural colorant, make it a versatile ingredient. The provided protocols and data serve as a foundation for further research and development in harnessing the full potential of this compound for skin health and therapeutic interventions. Further clinical trials are warranted to establish optimal dosages and formulations for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Microbial Canthaxanthin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving canthaxanthin yield in microbial fermentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound fermentation experiments.

Issue 1: Low or No this compound Production

  • Question: My microbial culture is growing well, but I'm detecting very low or no this compound. What are the possible causes and solutions?

  • Answer: Low or no this compound production, despite good cell growth, can be attributed to several factors ranging from genetic instability to suboptimal fermentation conditions. Here’s a step-by-step troubleshooting guide:

    • Verify Strain Integrity:

      • Possible Cause: The engineered strain may have lost the genetic construct for this compound production due to plasmid instability or mutations.

      • Solution: Perform PCR or sequencing to confirm the presence and integrity of the this compound biosynthesis genes (e.g., crtW, bkt). If using a plasmid-based system, ensure consistent antibiotic selection is maintained in your culture media.

    • Check Precursor Supply:

      • Possible Cause: The biosynthesis of this compound depends on the availability of the precursor β-carotene. Insufficient β-carotene will directly limit this compound yield.[1]

      • Solution: Analyze your culture for the accumulation of β-carotene. If β-carotene levels are also low, consider engineering the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to enhance the supply of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks for carotenoids.[2]

    • Enzyme Activity and Expression:

      • Possible Cause: The β-carotene ketolase enzyme (CrtW or Bkt), which converts β-carotene to this compound, may not be expressed or active.[1][3] This can be due to codon bias, improper protein folding, or inhibitory conditions.

      • Solution:

        • Codon Optimization: Ensure the DNA sequence of your ketolase gene is optimized for the expression host.

        • Promoter Strength: Use a strong, inducible promoter to control the expression of the ketolase gene.

        • Soluble Expression: Co-express molecular chaperones to improve the soluble expression and proper folding of the ketolase, which is often a membrane-associated protein.[4]

    • Sub-optimal Fermentation Conditions:

      • Possible Cause: The pH, temperature, aeration, or media composition may not be optimal for this compound production, even if they support cell growth.

      • Solution: Systematically optimize fermentation parameters. For instance, in Dietzia natronolimnaea, optimal this compound production was achieved at a pH of 7.53.[5]

Issue 2: Accumulation of Intermediates (e.g., Echinenone)

  • Question: I'm observing the accumulation of echinenone (B51690), an intermediate in the this compound pathway. How can I drive the conversion towards this compound?

  • Answer: The accumulation of echinenone indicates that the conversion of this intermediate to this compound is a bottleneck. This is a common issue and can be addressed by focusing on the β-carotene ketolase.

    • Increase Ketolase Expression:

      • Possible Cause: The expression level of the β-carotene ketolase may be insufficient to handle the flux of intermediates.

      • Solution: Increase the gene copy number of the ketolase or use a stronger promoter to enhance its expression.

    • Enhance Ketolase Activity:

      • Possible Cause: The specific activity of the chosen ketolase might be low, or it may be partially inhibited.

      • Solution:

        • Enzyme Fusion: Creating a fusion protein of the ketolase with other pathway enzymes can sometimes improve catalytic efficiency.

        • Cofactor Availability: Ensure that any necessary cofactors for the ketolase are not limiting.

Issue 3: this compound Degradation

  • Question: My this compound yield decreases after reaching a peak during fermentation. What could be causing this instability?

  • Answer: this compound, like other carotenoids, is susceptible to degradation, particularly under certain environmental conditions.

    • Photo-oxidation:

      • Possible Cause: Exposure to light, especially in the presence of oxygen, can lead to the degradation of this compound.[6]

      • Solution: Conduct fermentations in the dark or in bioreactors shielded from light.

    • Oxidative Stress:

      • Possible Cause: High aeration rates, while often necessary for cell growth, can increase oxidative stress and lead to the degradation of this compound.

      • Solution:

        • Optimize the dissolved oxygen level to find a balance between cell growth and product stability.

        • Consider the addition of antioxidants to the culture medium.

    • Temperature and pH:

      • Possible Cause: High temperatures and extreme pH values can contribute to the chemical degradation of this compound.

      • Solution: Maintain optimal temperature and pH throughout the fermentation. For example, high temperatures can lead to the isomerization of the all-trans this compound to cis forms, which may have different properties.

Frequently Asked Questions (FAQs)

1. General Production

  • Q1: Which microbial chassis is best for this compound production?

    • A1: Several microorganisms have been successfully engineered for this compound production, each with its own advantages. Escherichia coli is often used for rapid strain development due to its well-characterized genetics and fast growth. Saccharomyces cerevisiae is a robust industrial microorganism that is "Generally Recognized As Safe" (GRAS), making it suitable for food and pharmaceutical applications.[2] Other hosts like Yarrowia lipolytica and Mucor circinelloides have also shown promise. The best chassis depends on the specific application, desired yield, and regulatory considerations.

  • Q2: What are the key genes required for this compound biosynthesis in a non-carotenogenic microbe?

    • A2: To produce this compound in a non-carotenogenic host like E. coli or S. cerevisiae, you need to introduce the genes for the β-carotene biosynthesis pathway, followed by the gene for the β-carotene ketolase. The core set of genes typically includes:

      • crtE (GGPP synthase)

      • crtB (phytoene synthase)

      • crtI (phytoene desaturase)

      • crtY (lycopene cyclase)

      • crtW or bkt (β-carotene ketolase)

2. Optimization Strategies

  • Q3: How can I increase the precursor supply for this compound production?

    • A3: Enhancing the precursor pool is a critical step for improving this compound yield. Key strategies include:

      • Overexpression of key enzymes: Upregulating the expression of enzymes in the MVA or MEP pathway, such as HMG-CoA reductase (tHMG1 in yeast), can increase the flux towards carotenoid biosynthesis.

      • Deletion of competing pathways: Knocking out genes that divert precursors to other pathways, such as sterol biosynthesis, can redirect metabolic flux towards this compound.

  • Q4: What is the role of media composition in this compound yield?

    • A4: The composition of the fermentation medium significantly impacts both cell growth and this compound production.

      • Carbon Source: The type and concentration of the carbon source are crucial. While glucose is commonly used, some studies have shown that alternative carbon sources like sucrose (B13894) can be effective and more economical.[6] High glucose concentrations can sometimes inhibit pigment production.

      • Nitrogen Source: The choice of nitrogen source (e.g., peptone, yeast extract) can influence biomass and product formation.

      • C/N Ratio: Optimizing the carbon-to-nitrogen ratio is often a key factor in maximizing secondary metabolite production like this compound.

      • Trace Elements and Vitamins: Certain metal ions and vitamins can act as cofactors for biosynthetic enzymes and influence overall yield.

3. Downstream Processing

  • Q5: What is a reliable method for extracting and quantifying this compound from my fermentation broth?

    • A5: this compound is a lipophilic compound and is typically retained within the microbial cells. A common procedure involves:

      • Cell Harvesting: Centrifuge the fermentation broth to collect the cell pellet.

      • Cell Disruption: Break open the cells to release the this compound. This can be achieved through methods like bead beating, sonication, or enzymatic lysis.

      • Solvent Extraction: Extract the this compound from the disrupted cells using an organic solvent. Acetone is a commonly used solvent for initial extraction.

      • Phase Separation: Partition the this compound into a non-polar solvent like hexane (B92381) or petroleum ether.

      • Quantification: Measure the absorbance of the this compound-containing solvent using a spectrophotometer (around 470 nm) or for more accurate quantification and purity analysis, use High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Improvement of this compound Yield in Saccharomyces cerevisiae through Metabolic Engineering

Strain/ModificationKey Genetic ModificationThis compound Titer (mg/L)Fold IncreaseReference
Initial StrainExpression of CrtW from Bradyrhizobium sp.0.425-[6]
Enzyme FusionFusion of carotenoid biosynthesis enzymes--[6]
Genome Integration & GAL80 deletionIntegration of optimal gene constructs, deletion of GAL8010.71 (in shake flask with sucrose)~25x[6]
Fed-batch FermentationOptimized fed-batch fermentation with sucrose60.36~142x[6]

Table 2: Effect of Fermentation Parameters on this compound Production in Dietzia natronolimnaea HS-1

ParameterOptimized ValueThis compound Yield (mg/L)Reference
pH7.535.41[5]
Glucose Concentration25.90 g/L5.41[5]
NaCl Concentration3.42 g/L5.41[5]

Experimental Protocols

Protocol 1: Gene Knockout in Saccharomyces cerevisiae using CRISPR-Cas9

This protocol provides a general framework for deleting a gene involved in a competing pathway (e.g., a gene in the sterol biosynthesis pathway) to enhance precursor supply for this compound production.

  • gRNA Design and Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Clone the gRNA sequence into a yeast expression plasmid that also contains the Cas9 nuclease gene under a strong promoter.

  • Donor DNA Preparation:

    • Prepare a donor DNA fragment containing flanking homologous regions (typically 50-100 bp) upstream and downstream of the target gene's open reading frame. This can be a short single-stranded oligo or a longer double-stranded DNA fragment.

  • Yeast Transformation:

    • Transform the yeast strain with the Cas9/gRNA plasmid and the donor DNA using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Selection and Screening:

    • Plate the transformed cells on selective media to isolate colonies that have taken up the plasmid.

    • Screen individual colonies by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Verification:

    • Confirm the deletion by Sanger sequencing of the PCR product from positive colonies.

Protocol 2: Optimization of Fermentation Medium using Response Surface Methodology (RSM)

This protocol outlines a systematic approach to optimize media components for enhanced this compound production.

  • Screening of Significant Factors:

    • Use a Plackett-Burman design to screen for the most significant media components (e.g., carbon source, nitrogen source, phosphate source, key minerals) that affect this compound yield.

  • Central Composite Design (CCD):

    • Select the most significant factors (typically 2-4) identified from the screening experiment.

    • Design a CCD experiment with these factors at five levels: -α, -1, 0, +1, +α. This design includes factorial points, axial points, and center points.

  • Fermentation Experiments:

    • Prepare the fermentation media according to the experimental design matrix from the CCD.

    • Inoculate with your production strain and carry out the fermentation under controlled conditions (temperature, agitation, aeration).

  • Data Analysis:

    • Measure the this compound yield for each experimental run.

    • Use statistical software to fit the data to a second-order polynomial equation.

    • Analyze the model's significance and the interaction between the variables using Analysis of Variance (ANOVA).

  • Optimization and Validation:

    • Use the model to predict the optimal concentrations of the media components for maximum this compound production.

    • Validate the predicted optimal medium by performing a fermentation experiment under these conditions and comparing the experimental yield to the predicted yield.

Visualizations

Canthaxanthin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp IPP / DMAPP mva_pathway->ipp ggpp Geranylgeranyl pyrophosphate (GGPP) ipp->ggpp CrtE phytoene Phytoene ggpp->phytoene CrtB lycopene Lycopene phytoene->lycopene CrtI beta_carotene β-Carotene lycopene->beta_carotene CrtY echinenone Echinenone beta_carotene->echinenone CrtW / Bkt This compound This compound echinenone->this compound CrtW / Bkt

Caption: this compound biosynthesis pathway from Acetyl-CoA.

Experimental_Workflow_Strain_Engineering start Start: Select Host Strain gene_synthesis Gene Synthesis & Codon Optimization (crtE, crtB, crtI, crtY, crtW) start->gene_synthesis plasmid_construction Plasmid Construction (Expression Vectors) gene_synthesis->plasmid_construction transformation Host Transformation plasmid_construction->transformation screening Screening for Pigmented Colonies transformation->screening pathway_optimization Pathway Optimization (e.g., Precursor Supply Enhancement) screening->pathway_optimization fermentation Fermentation & Yield Analysis pathway_optimization->fermentation end Optimized this compound Production fermentation->end

Caption: Workflow for engineering a microbial strain for this compound production.

References

Technical Support Center: Overcoming Canthaxanthin Instability During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to canthaxanthin instability during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Rapid degradation of this compound in solution.

  • Question: My this compound solution is losing its color and showing degradation peaks in HPLC analysis shortly after preparation. What could be the cause and how can I prevent this?

  • Answer: Rapid degradation of this compound in solution is often due to exposure to light, oxygen, and/or inappropriate solvent conditions. This compound is a highly unsaturated molecule, making it susceptible to oxidation and isomerization.[1]

    Troubleshooting Steps:

    • Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1] Minimize exposure to ambient light during all experimental procedures.

    • Minimize Oxygen Exposure: Use degassed solvents for solution preparation. Solvents can be degassed by sparging with an inert gas like nitrogen or argon.[1] Work in a glove box under an inert atmosphere if possible.

    • Solvent Selection: Ensure you are using high-purity, HPLC-grade solvents. Impurities in solvents can catalyze degradation. This compound is practically insoluble in water and ethanol, very slightly soluble in acetone, and soluble in chloroform (B151607) and cyclohexane (B81311).

    • Antioxidant Addition: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to your solutions to inhibit oxidation.[2]

    • Temperature Control: Prepare and store solutions at low temperatures (e.g., 4°C) to slow down degradation kinetics. However, be mindful of solubility issues at lower temperatures.[1]

Issue 2: Inconsistent results in this compound stability studies.

  • Question: I am getting variable results in my this compound stability experiments. What factors should I control more carefully?

  • Answer: Inconsistent results often stem from subtle variations in experimental conditions that significantly impact this compound stability. Key factors to control include temperature, light exposure, oxygen levels, and pH.

    Troubleshooting Steps:

    • Standardize Storage Conditions: Ensure all samples, including controls, are stored under identical and well-defined conditions (temperature, light/dark, and atmosphere).[3][4]

    • Control Headspace: When storing solutions, minimize the headspace in vials to reduce the amount of oxygen available for degradation.

    • pH Monitoring: this compound degradation is accelerated at low pH.[5][6] Ensure the pH of your system is controlled and consistent across all experiments. Degradation is more pronounced at pH ≤ 4.[5][6]

    • Matrix Effects: Be aware that the food or sample matrix can influence this compound stability. Components within the matrix may have pro-oxidant or antioxidant effects.

    • Precise Quantification: Use a validated and consistent method for this compound quantification, such as HPLC, to ensure accurate measurements.

Issue 3: Poor stability of this compound in formulated products (e.g., emulsions, powders).

  • Question: I have incorporated this compound into a product, but it is degrading quickly during storage. How can I improve its stability?

  • Answer: For formulated products, microencapsulation is a highly effective technique to protect this compound from environmental factors.[1][3][4] The choice of wall material and encapsulation process parameters are critical.

    Troubleshooting Steps:

    • Microencapsulation: Consider encapsulating the this compound using techniques like spray drying.

    • Wall Material Selection: The choice of wall material significantly impacts stability. Soluble soybean polysaccharide (SSPS) has shown excellent properties for encapsulating this compound due to its emulsifying and film-forming capabilities.[3][4] Gum acacia (GA) is another effective option, while maltodextrin (B1146171) (MD) may be less so.[3][4]

    • Optimize Encapsulation Parameters: For spray drying, optimize parameters such as inlet and outlet temperatures, feed rate, and core-to-wall material ratio to maximize encapsulation efficiency and stability.

    • Storage of Encapsulated Product: Even when encapsulated, storage conditions are important. Store the encapsulated powder at low temperatures (e.g., 4°C) and protected from light for optimal stability.[3][4]

Frequently Asked Questions (FAQs)

1. What are the main factors that cause this compound instability?

This compound is primarily degraded by:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization from the more stable all-trans form to less stable cis-isomers.[1][3][4]

  • Oxygen: As a highly unsaturated molecule, this compound is very susceptible to oxidation, which leads to bleaching of its color and loss of bioactivity.[1]

  • Heat: High temperatures accelerate the rate of both oxidation and isomerization.[1][3][4]

  • Acidity (Low pH): Acidic conditions can promote the degradation of this compound.[5][6]

2. What are the best storage conditions for this compound?

For optimal stability, this compound (both in pure form and in formulations) should be stored at low temperatures (4°C is recommended), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2][3][4]

3. How can I quantitatively measure this compound concentration and its degradation?

High-Performance Liquid Chromatography (HPLC) with a UV/Vis or photodiode array (PDA) detector is the most common and accurate method for quantifying this compound and its isomers.[2][7] Spectrophotometry can also be used for a more rapid estimation of total carotenoid content, with the absorbance maximum for this compound in cyclohexane being between 468 and 472 nm.

4. What is microencapsulation and how does it improve this compound stability?

Microencapsulation is a process where small particles or droplets of a core material (in this case, this compound) are surrounded by a coating or wall material. This creates a physical barrier that protects the this compound from light, oxygen, and other environmental factors, thereby slowing down its degradation.[1][3][4] Spray drying is a commonly used microencapsulation technique.

5. Which wall materials are best for encapsulating this compound?

Studies have shown that soluble soybean polysaccharide (SSPS) and gum acacia (GA) are effective wall materials for the microencapsulation of this compound, providing good retention during storage.[1][3][4] Maltodextrin (MD) has been found to be less effective in some cases.[1][3][4]

Data Presentation

Table 1: Effect of Storage Conditions on the Retention of Microencapsulated this compound over 16 Weeks.

Storage Temperature (°C)Storage ConditionWall MaterialThis compound Retention (%)
4DarkSSPS95
4DarkGA93
4DarkMD84
4LightSSPS88
4LightGA86
4LightMD74
25DarkSSPS75
25DarkGA72
25DarkMD57
25LightSSPS58
25LightGA53
25LightMD26

Data synthesized from a study on microencapsulated this compound.[3]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general guideline. Optimization may be required based on your specific instrumentation and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in an appropriate solvent (e.g., chloroform or a mixture of organic solvents).

    • Create a series of dilutions from the stock solution to generate a calibration curve.

  • Sample Preparation:

    • Extract this compound from your sample using a suitable solvent system. For solid samples, this may involve homogenization and solvent extraction. For liquid samples, liquid-liquid extraction may be appropriate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water is often employed. For example, a gradient of acetonitrile:water (9:1) and ethyl acetate (B1210297) can be used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV/Vis or PDA detector set at the maximum absorbance wavelength for this compound (around 470 nm).

    • Column Temperature: Maintained at a controlled temperature, for instance, 30°C.

  • Quantification:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration using the calibration curve generated from the standards.

Protocol 2: Microencapsulation of this compound by Spray Drying

This protocol outlines the key steps for encapsulating this compound.

  • Emulsion Preparation:

    • Prepare an aqueous solution of the wall material (e.g., 10% w/v SSPS in distilled water).

    • Prepare a this compound solution in a suitable solvent and then mix it with an edible oil.

    • Add the this compound-oil mixture to the wall material solution. A common core-to-wall ratio to start with is 1:4.

    • Homogenize the mixture using a high-speed homogenizer to create a stable oil-in-water emulsion.

  • Spray Drying:

    • Inlet Temperature: A typical inlet temperature is around 170°C.

    • Outlet Temperature: The outlet temperature is generally maintained around 90°C.

    • Feed Rate: Adjust the feed rate of the emulsion into the spray dryer. A starting point could be 300 mL/h.

    • Atomization: Use a suitable atomizer (e.g., a two-fluid nozzle) with appropriate air pressure.

  • Powder Collection and Storage:

    • Collect the dried microcapsules from the cyclone collector.

    • Store the powder in an airtight, light-proof container at a low temperature (4°C).

Mandatory Visualizations

Canthaxanthin_Degradation_Pathway This compound All-trans-Canthaxanthin (Stable) Isomerization Isomerization This compound->Isomerization Oxidation Oxidation This compound->Oxidation Degradation_Factors Degradation Factors Light Light (UV) Light->Isomerization Oxygen Oxygen Oxygen->Oxidation Heat Heat Heat->Isomerization Heat->Oxidation Acid Low pH Acid->Isomerization Cis_Isomers Cis-Canthaxanthin Isomers (Less Stable) Isomerization->Cis_Isomers Degradation_Products Colorless Degradation Products Oxidation->Degradation_Products Cis_Isomers->Oxidation

Caption: Factors leading to this compound degradation.

Stabilization_Workflow Start Start: Unstable this compound Assess_Application Assess Application (Aqueous vs. Lipidic) Start->Assess_Application Storage_Optimization Optimize Storage Conditions Assess_Application->Storage_Optimization General Microencapsulation Microencapsulation Assess_Application->Microencapsulation Formulation Antioxidant_Addition Add Antioxidants (e.g., BHT, Vitamin E) Storage_Optimization->Antioxidant_Addition Stability_Testing Perform Stability Testing (HPLC, Spectrophotometry) Antioxidant_Addition->Stability_Testing Select_Wall_Material Select Wall Material (e.g., SSPS, Gum Acacia) Microencapsulation->Select_Wall_Material Optimize_Process Optimize Encapsulation Process (e.g., Spray Drying Parameters) Select_Wall_Material->Optimize_Process Optimize_Process->Stability_Testing End End: Stable this compound Product Stability_Testing->End

Caption: Workflow for this compound stabilization.

References

Technical Support Center: Optimization of Canthaxanthin Extraction using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of canthaxanthin extraction using response surface methodology (RSM).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction Phase

Question 1: I am getting a very low yield of this compound in my crude extract. What are the possible causes and solutions?

Answer:

Low this compound yield can stem from several factors, from the raw material preparation to the extraction conditions. Here’s a step-by-step troubleshooting guide:

  • Raw Material Preparation:

    • Inadequate Grinding: If the biomass (e.g., from Paracoccus carotinifaciens or Dietzia natronolimnaea) is not finely ground, the solvent cannot efficiently penetrate the cell walls to extract the this compound. Ensure the material is a fine, consistent powder to maximize the surface area for extraction.[1]

    • Improper Drying: High moisture content in the biomass can reduce extraction efficiency. Ensure the biomass is properly dried before extraction.

  • Solvent Selection and Ratio:

    • Suboptimal Solvent: The choice of solvent is critical. This compound is a carotenoid and is soluble in organic solvents. Mixtures of solvents like acetone (B3395972), ethanol, hexane, and chloroform (B151607) are commonly used.[2] If you are using a single solvent and getting low yields, consider using a co-solvent system.

    • Incorrect Solvent-to-Material Ratio: A low solvent-to-material ratio can lead to saturation of the solvent before all the this compound is extracted. Conversely, an excessively high ratio can make the downstream processing difficult. Optimize this ratio; typical starting points are 5:1 to 13:1 (v/w).

  • Extraction Conditions:

    • Temperature: While higher temperatures can increase solubility and diffusion, this compound is sensitive to heat and can degrade at elevated temperatures. Most studies suggest an optimal temperature around 35-40°C. If you are using higher temperatures, try reducing them.

    • Extraction Time: Insufficient extraction time will result in incomplete extraction. Conversely, prolonged exposure to extraction conditions (especially at elevated temperatures) can lead to degradation. You should optimize the extraction time, with studies showing optimal times around 90 minutes for ultrasonic-assisted extraction.

    • Ultrasonic Power (if applicable): For ultrasound-assisted extraction (UAE), the power setting is crucial. Low power may not be sufficient to disrupt the cell walls, while excessive power can degrade the this compound. Optimization of ultrasonic power is a key parameter in RSM studies.

Question 2: I suspect my this compound is degrading during the extraction process. What are the signs and how can I prevent it?

Answer:

This compound is susceptible to degradation by light, heat, and oxygen.[3] Signs of degradation include a change in the color of the extract from a vibrant orange-red to a yellowish or colorless solution.

To prevent degradation:

  • Protect from Light: Conduct the extraction process in a dark environment or use amber-colored glassware.

  • Control Temperature: As mentioned, avoid high temperatures. An optimal temperature of around 35°C is often recommended for this compound extraction.

  • Limit Oxygen Exposure: Purge the extraction vessel with an inert gas like nitrogen to minimize oxidation.

  • pH Sensitivity: this compound degradation can be more pronounced at low pH values (pH ≤ 4).[4] Ensure the pH of your extraction medium is controlled, especially if using acidic solvents or additives.

Response Surface Methodology (RSM) Phase

Question 3: I am new to Response Surface Methodology. Which experimental design should I choose: Central Composite Design (CCD) or Box-Behnken Design (BBD)?

Answer:

Both CCD and BBD are excellent choices for optimizing this compound extraction. The best choice depends on your specific experimental goals and constraints.

  • Central Composite Design (CCD):

    • Strengths: CCDs are very flexible and can be built upon existing factorial designs. They allow for the estimation of a full quadratic model and are well-suited for sequential experimentation.[5][6]

    • Considerations: CCDs have axial points that lie outside the main experimental region, which might not be feasible if these conditions are beyond safe operating limits.[5]

  • Box-Behnken Design (BBD):

    • Strengths: BBDs typically require fewer experimental runs than CCDs for the same number of factors, making them more economical.[5] All design points lie within the specified ranges of the factors, avoiding extreme experimental conditions.[5][6]

    • Considerations: BBDs are not suitable for sequential experiments as they do not have an embedded factorial design.[5]

For this compound extraction, where extreme temperatures or solvent ratios might be detrimental, a Box-Behnken design is often a good starting point as it avoids these extreme combinations.

Question 4: My RSM model has a low R-squared value. What does this mean and how can I improve it?

Answer:

A low R-squared (R²) value indicates that the model does not fit the experimental data well and has poor predictive capability. Here are some potential reasons and solutions:

  • Incorrect Model Selection: You might be using a linear model when there is significant curvature in the response surface. Try fitting a quadratic model.[7]

  • Inappropriate Range of Independent Variables: The chosen ranges for your factors (e.g., temperature, time) might be too narrow or too broad, or you may be operating far from the optimal region. Preliminary single-factor experiments can help in selecting appropriate ranges.

  • High Experimental Error: Inconsistent experimental procedures can introduce significant error. Ensure that all experimental runs are conducted as consistently as possible. Replicating the center point of your design can help in estimating the experimental error.

  • Missing Important Factors: There may be other factors influencing the this compound yield that were not included in your experimental design.

Quantification Phase

Question 5: I am seeing inconsistent results in my HPLC quantification of this compound. What could be the issue?

Answer:

Inconsistent HPLC results can be frustrating. Here are some common causes and troubleshooting tips:

  • Sample Preparation:

    • Incomplete Extraction: If the this compound is not fully extracted from the matrix, you will get variable results. Ensure your extraction protocol is robust and reproducible.

    • Filtration: Always filter your samples through a suitable syringe filter (e.g., 0.45 µm) before injecting them into the HPLC to prevent clogging and protect the column.

  • Chromatographic Conditions:

    • Mobile Phase: Ensure the mobile phase is properly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to shifts in retention time and poor peak shape. Acetonitrile and methanol (B129727) are common mobile phases for this compound analysis.[8]

    • Column Temperature: Maintain a constant column temperature, as fluctuations can affect retention times.[8]

    • Detector Wavelength: The maximum absorbance for this compound is around 470-475 nm.[9] Ensure your detector is set to the correct wavelength.

  • Standard Curve:

    • Standard Purity: Use a high-purity this compound standard for your calibration curve.

    • Linearity: Ensure your calibration curve is linear over the concentration range of your samples. If your samples are too concentrated, dilute them to fall within the linear range of the curve.

Data Presentation

Table 1: Optimal Conditions for this compound Extraction from Paracoccus carotinifaciens VTP20181 using Ultrasound-Assisted Extraction and RSM (Box-Behnken Design)

ParameterOptimal ValueReference
Extraction Temperature35°C
Solvent/Material Ratio9.5:1 (v/w)
Extraction Time90 min
Ultrasonic Output Power145 W
Predicted Yield 15.074 mg/g
Experimental Yield 14.95 ± 0.12 mg/g

Experimental Protocols

1. Ultrasound-Assisted Extraction of this compound from Paracoccus carotinifaciens Biomass

This protocol is based on the optimized conditions found in the literature.

  • Materials and Equipment:

    • Dry biomass of Paracoccus carotinifaciens

    • Acetone

    • Ultrasonic homogenizer

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Analytical balance

  • Procedure:

    • Weigh 5 g of dried and finely ground biomass.

    • Add 47.5 mL of acetone (to achieve a 9.5:1 v/w ratio).

    • Place the mixture in the ultrasonic homogenizer.

    • Set the extraction parameters:

      • Temperature: 35°C

      • Time: 90 minutes

      • Ultrasonic Power: 145 W

    • After extraction, filter the mixture under vacuum using a Buchner funnel to separate the extract from the solid biomass.

    • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

2. Quantification of this compound using HPLC

This is a general protocol for this compound quantification.

  • Materials and Equipment:

    • HPLC system with a C18 column and a UV-Vis or DAD detector

    • This compound standard of known purity

    • HPLC-grade solvents (e.g., acetonitrile, methanol, chloroform)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Procedure:

    • Preparation of Standard Solutions:

      • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like chloroform.

      • From the stock solution, prepare a series of standard solutions with known concentrations (e.g., ranging from 1 to 10 µg/mL) by diluting with the mobile phase.

    • Sample Preparation:

      • Dissolve a known amount of the crude this compound extract in the mobile phase.

      • Filter the solution through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Set the HPLC conditions (these may need to be optimized for your specific system):

        • Column: C18

        • Mobile Phase: Acetonitrile/Methanol mixture

        • Flow Rate: 1.0 mL/min

        • Injection Volume: 20 µL

        • Detector Wavelength: 475 nm

    • Quantification:

      • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

      • Inject the prepared sample solution.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Canthaxanthin_Extraction_Workflow cluster_preparation Biomass Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Concentration cluster_analysis Quantification start Start: Dry Biomass (e.g., Paracoccus carotinifaciens) grinding Fine Grinding start->grinding add_solvent Add Solvent (e.g., Acetone) grinding->add_solvent ultrasonication Ultrasonication (Optimized Time, Temp, Power) add_solvent->ultrasonication filtration Vacuum Filtration ultrasonication->filtration concentration Rotary Evaporation filtration->concentration hplc HPLC Analysis concentration->hplc end End: Quantified this compound Yield hplc->end

Caption: Workflow for Ultrasound-Assisted Extraction and Quantification of this compound.

RSM_Workflow cluster_setup 1. Experimental Design cluster_execution 2. Experimentation cluster_analysis 3. Model Fitting and Analysis cluster_optimization 4. Optimization and Validation define_factors Define Independent Variables (e.g., Temp, Time, Ratio) define_responses Define Responses (e.g., this compound Yield) define_factors->define_responses choose_design Choose RSM Design (e.g., BBD or CCD) define_responses->choose_design run_experiments Perform Experiments (as per design matrix) choose_design->run_experiments collect_data Collect and Record Data run_experiments->collect_data fit_model Fit Mathematical Model (e.g., Quadratic Equation) collect_data->fit_model anova ANOVA & Statistical Analysis fit_model->anova response_surface Generate Response Surface Plots anova->response_surface determine_optimum Determine Optimal Conditions response_surface->determine_optimum validate Experimental Validation determine_optimum->validate final_result Optimized Process validate->final_result

Caption: General Workflow for Response Surface Methodology (RSM) Optimization.

References

Challenges in large-scale production of microbial canthaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of microbial canthaxanthin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in scaling up microbial this compound production?

A1: Transitioning from laboratory-scale to large-scale fermentation presents several key challenges. These include maintaining optimal and uniform culture conditions such as agitation, aeration, and mixing dynamics, which differ significantly at larger volumes. The risk of contamination increases with larger culture volumes and longer production times.[1] Ensuring adequate oxygen transfer is critical for cell growth and this compound synthesis, and this becomes more complex in large bioreactors.[1] Finally, achieving consistent product yields and quality requires robust process monitoring and control.[1]

Q2: Which microorganisms are commonly used for this compound production, and what are their typical yields?

A2: Several microorganisms are known to produce this compound, including bacteria, microalgae, and yeast.[2][3] Some high-yielding strains that have been identified include Dietzia natronolimnaea HS-1, Gordonia jacobaea, and genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae.[2] The bacterium Paracoccus carotinifaciens is also a notable producer.[4][5] Yields can vary significantly depending on the strain and fermentation conditions. For instance, Dietzia natronolimnaea HS-1 has been reported to produce up to 5.31 mg/L under optimized batch fermentation conditions.

Q3: How can I optimize the fermentation medium to enhance this compound yield?

A3: Optimization of the fermentation medium is crucial for maximizing this compound production. Key factors to consider include the carbon source, nitrogen source, and the presence of essential minerals and vitamins. For example, using sucrose (B13894) as a carbon source has been shown to be effective.[6] A pH-shift strategy, where the pH is adjusted during different phases of fermentation, can also significantly enhance cell mass and pigment production.[7] For some bacteria, the addition of specific nutrients like biotin (B1667282) has been shown to influence the ratio of this compound to other carotenoids.[8]

Q4: What are the best practices for extracting and purifying this compound from microbial biomass?

A4: The extraction and purification process typically involves cell disruption followed by solvent extraction and chromatographic purification.[] An efficient method for E. coli involves a sequential two-step extraction with methanol (B129727) followed by acetone.[10] For Paracoccus carotinifaciens, a multi-step process including ultrasonic extraction with an ethanol-based solvent, removal of fats, and column chromatography has been successful in achieving high purity (98%).[4][5] The choice of solvent is critical, with options including acetone, ethanol (B145695), hexane, and chloroform.[11]

Q5: How can I accurately quantify the this compound content in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound.[11] A common setup involves a C18 reversed-phase column with a mobile phase typically consisting of a mixture of solvents like acetonitrile, methanol, and dichloromethane.[11][12] Detection is usually performed using a diode array detector (DAD) at a wavelength of approximately 470 nm.[11][12]

Q6: What factors affect the stability of this compound, and how can I mitigate degradation?

A6: this compound is sensitive to light and high temperatures, which can cause isomerization from the all-trans form to cis isomers, potentially altering its biological activity.[2] It is also susceptible to oxidation. To mitigate degradation, it is crucial to protect the pigment from light and store it at low temperatures.[2] Photo-oxidation can lead to a decline in this compound concentration, especially in later stages of fermentation or during storage.[6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low this compound Yield - Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation in the culture medium.- Inefficient precursor supply in the biosynthetic pathway.- Strain instability or degradation.- Optimize fermentation parameters using a systematic approach like Response Surface Methodology (RSM).[13]- Supplement the medium with essential nutrients and precursors.- Genetically engineer the host strain to enhance the expression of key enzymes in the this compound pathway.[14]- Ensure the use of a stable, high-producing microbial strain.
Inconsistent Production Between Batches - Variations in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters.- Contamination.- Standardize inoculum preparation and use a consistent cell density.- Implement strict quality control for all media components.- Utilize automated bioreactor control systems to maintain consistent process parameters.[1]- Implement and maintain aseptic techniques throughout the process.[1]
Contamination of the Culture - Non-sterile equipment or media.- Airborne contaminants.- Issues with aseptic sampling techniques.- Ensure thorough sterilization of the bioreactor and all associated equipment.- Use sterile filters for air inlet and outlet.- Employ aseptic connectors and techniques for all additions and sampling.[1]
Poor Extraction Efficiency - Incomplete cell disruption.- Inappropriate solvent or solvent-to-biomass ratio.- Insufficient extraction time or temperature.- Employ effective cell disruption methods such as ultrasonication or high-pressure homogenization.[4]- Test a range of solvents and optimize the solvent-to-biomass ratio; a sequential extraction with different solvents may be more effective.[10]- Optimize extraction time and temperature to maximize recovery without degrading the this compound.
Product Degradation During Downstream Processing - Exposure to light and high temperatures.- Presence of oxygen.- Protect the extracted this compound from light at all stages.- Perform extraction and purification steps at low temperatures.- Consider the use of antioxidants or nitrogen blanketing to prevent oxidation.

Quantitative Data Summary

Table 1: Comparison of this compound Production by Different Microorganisms

MicroorganismProduction SystemThis compound YieldReference
Dietzia natronolimnaea HS-1Batch Fermentation5.31 mg/L
Paracoccus carotinifaciens PH11 L Bioreactor (optimized)0.84 ± 0.06 mg/L[7]
Engineered Saccharomyces cerevisiae5 L Fed-batch Bioreactor60.36 ± 1.51 mg/L[6]
Engineered Escherichia coliShake Flaskup to 8.5 mg/g dry biomass[10]
Aspergillus carbonariusBatch Fermentation206 mg/g CDM[1]

Table 2: Optimized Parameters for this compound Extraction from Paracoccus carotinifaciens VTP20181

ParameterOptimal Value
Extraction Temperature35°C
Solvent/Material Ratio9.5:1 (v/w)
Extraction Time90 min
Ultrasonic Output Power145 W
Reference:

Experimental Protocols

Protocol 1: Fermentation of Paracoccus bogoriensis PH1 for this compound Production
  • Inoculum Preparation: Prepare a seed culture of P. bogoriensis PH1 in a suitable medium (e.g., Tryptic Soy Broth) and incubate at the optimal growth temperature until the mid-log phase is reached.

  • Bioreactor Setup: Prepare a 1 L bioreactor with an optimized production medium such as Polypeptone Sucrose Yeast Extract (PPSYE). Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to a desired starting optical density.

  • Fermentation Conditions:

    • Initial Phase: Maintain the pH at 7.0, temperature at 40°C, agitation at 250 rpm, and aeration at 2 vvm for the initial growth phase (approximately 24 hours).[7]

    • Production Phase (pH-shift): After the initial growth phase, shift the pH to 11 to induce this compound production and continue the fermentation for another 24 hours under the same temperature, agitation, and aeration conditions.[7]

  • Harvesting: After 48 hours of total fermentation time, harvest the biomass by centrifugation.

Protocol 2: Extraction and Purification of this compound from Paracoccus carotinifaciens Biomass
  • Biomass Preparation: Start with dry biomass of P. carotinifaciens.

  • Ultrasonic Extraction:

    • Suspend the dry biomass in a mixture of ethanol (96%) and 0.5% glycerol (B35011) monostearate (GMS) at a solvent-to-material ratio of 5:1 (v/w).[4]

    • Perform ultrasonic extraction at 120 W for 90 minutes at 30°C. Repeat the extraction three times.[4]

    • Combine the extracts and filter to remove cell debris. Evaporate the solvent to obtain the total extract.[4]

  • Fat Removal:

    • Dissolve the total extract in 96% ethanol (6:1 v/w ratio of ethanol to extract).

    • Add urea (B33335) at a 3.5:1 (w/w) ratio of urea to extract.

    • Crystallize at 0°C for 12 hours to precipitate fatty acids.[4]

    • Filter to remove the crystallized urea-fatty acid complexes and evaporate the solvent.[4]

  • Column Chromatography:

    • Flash Chromatography: Dissolve the fat-free extract in ethanol and mix with silica (B1680970) gel. Perform flash column chromatography using diethyl ether as the eluent to obtain a this compound-rich fraction.[4]

    • Purification: Dissolve the enriched fraction in ethanol, mix with silica gel, and perform column chromatography using a gradient of n-hexane/acetone (from 6:1 to 3:1 v/v) to isolate pure this compound.[4]

  • Purity Analysis: Confirm the purity of the final this compound product using HPLC.

Visualizations

This compound Biosynthesis Pathway

Canthaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE (GGPP synthase) Phytoene Phytoene GGPP->Phytoene CrtB (Phytoene synthase) Lycopene Lycopene Phytoene->Lycopene CrtI (Phytoene desaturase) BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY (Lycopene cyclase) Echinenone Echinenone BetaCarotene->Echinenone CrtW (β-carotene ketolase) This compound This compound Echinenone->this compound CrtW (β-carotene ketolase) Astaxanthin (B1665798) Astaxanthin This compound->Astaxanthin CrtZ (β-carotene hydroxylase)

Caption: Simplified biosynthesis pathway of this compound from FPP.

General Experimental Workflow for Microbial this compound Production

Canthaxanthin_Workflow StrainSelection Strain Selection & Culture Preparation Fermentation Large-Scale Fermentation StrainSelection->Fermentation Harvesting Biomass Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Extraction Extraction of this compound Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Overview of the this compound production and purification process.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield LowYield Low this compound Yield CheckFermentation Check Fermentation Parameters (pH, Temp, DO) LowYield->CheckFermentation CheckMedium Analyze Culture Medium (Nutrient Limitation) LowYield->CheckMedium CheckStrain Verify Strain Integrity & Viability LowYield->CheckStrain OptimizeFermentation Optimize Fermentation Conditions CheckFermentation->OptimizeFermentation OptimizeMedium Supplement Medium with Limiting Nutrients CheckMedium->OptimizeMedium Reculture Re-culture from Stock/New Strain CheckStrain->Reculture

Caption: A logical approach to troubleshooting low this compound yields.

References

Canthaxanthin Stability: A Technical Guide to Understanding Degradation Kinetics at Various pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers studying the degradation kinetics of canthaxanthin at different pH levels. Below you will find frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and a summary of degradation data.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

A1: this compound is generally more susceptible to degradation in acidic conditions. Studies have shown that degradation is more pronounced at a pH of 4 and below.[1] As the pH decreases, the rate of degradation tends to increase.

Q2: What is the expected kinetic order of this compound degradation in acidic solutions?

A2: The degradation of carotenoids, including this compound, in the presence of acid can often follow pseudo-zero-order kinetics.[2][3] However, the reaction order with respect to the acid itself is typically greater than one.

Q3: What are the primary degradation products of this compound in an acidic environment?

A3: Acid-catalyzed degradation of this compound primarily involves cis/trans-isomerization, leading to the formation of various isomers such as 9-cis and 13-cis-canthaxanthin.[4] Further degradation can lead to the formation of smaller, non-colored compounds. The initial step in this process is believed to be the protonation of the polyene chain.[2][3]

Q4: How do temperature and light affect this compound stability during pH studies?

A4: Both temperature and light are critical factors that can accelerate the degradation of this compound.[5] It is crucial to conduct pH stability studies under controlled temperature and light conditions to obtain accurate and reproducible results. Increased temperature and exposure to light can promote the isomerization of the trans-canthaxanthin to its less stable cis-isomers.[4]

Q5: What analytical techniques are most suitable for quantifying this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and reliable method for separating and quantifying this compound and its isomers.[5][6][7] This technique allows for the accurate measurement of the decrease in the all-trans-canthaxanthin peak and the appearance of isomer peaks over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation observed even at neutral pH. 1. Exposure to light. 2. Presence of oxygen. 3. High storage temperature. 4. Contamination with oxidizing agents.1. Conduct experiments in amber glassware or under red light. 2. De-gas solvents and buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). 3. Store samples at a controlled, low temperature (e.g., 4°C) in the dark. 4. Ensure high purity of all reagents and solvents.
Inconsistent or non-reproducible results. 1. Fluctuations in pH during the experiment. 2. Inaccurate initial concentration of this compound. 3. Inconsistent sample handling and storage. 4. Variability in HPLC injection volume or detector response.1. Use high-quality buffers and verify the pH of the reaction mixture at the beginning and end of the experiment. 2. Prepare stock solutions carefully and verify the concentration spectrophotometrically before starting the kinetic study. 3. Standardize all sample handling procedures, including light exposure and temperature. 4. Use an internal standard for HPLC analysis to correct for variations.
Appearance of unexpected peaks in the HPLC chromatogram. 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 3. Co-elution with other compounds.1. Characterize the new peaks using a PDA detector and compare their spectra to known degradation products. 2. Run a blank to check for contamination. Filter all samples and mobile phases. 3. Adjust the HPLC method (e.g., mobile phase composition, gradient) to improve separation.
Precipitation of this compound in the aqueous buffer. This compound is a lipophilic compound with low water solubility.1. Prepare this compound in a water-miscible organic solvent (e.g., acetone, THF) before diluting it into the buffer. 2. Use a co-solvent system or prepare an oil-in-water emulsion to improve solubility and stability.[1]

This compound Degradation Data

pHTemperature (°C)Time (days)This compound Concentration (mg/L)% Degradation
72438.9580% (Initial)
724336.72725%
52438.2588%
524334.07254%
32437.09921%
324334.03055%

Data synthesized from a study on this compound emulsions.[1] The results clearly indicate a more significant degradation at lower pH values over the 33-day period.

Experimental Protocol: this compound Degradation Kinetics Study

This protocol outlines a general procedure for investigating the degradation kinetics of this compound at various pH levels.

1. Materials and Reagents:

  • This compound standard (high purity)

  • HPLC-grade solvents (e.g., acetone, tetrahydrofuran (B95107) (THF), acetonitrile, methanol, dichloromethane)

  • Buffer salts (e.g., citrate, phosphate, borate) to cover the desired pH range

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC system with a C18 or C30 column and a photodiode array (PDA) detector

  • Spectrophotometer

2. Preparation of Solutions:

  • Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9). Ensure the buffer system has adequate capacity and does not interfere with the HPLC analysis.

  • This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., THF or acetone). Dilute to a final known concentration in a volumetric flask. This stock solution should be prepared fresh and kept in the dark.

3. Experimental Procedure:

  • Initiation of Degradation Study:

    • For each pH value, pipette a small, precise volume of the this compound stock solution into a larger volume of the corresponding buffer solution in an amber volumetric flask. The final organic solvent concentration should be low (typically <1%) to minimize its effect on the reaction.

    • Mix thoroughly to ensure a homogenous solution. This is time zero (t=0).

  • Sampling:

    • Immediately after mixing, withdraw an aliquot for the t=0 measurement.

    • Dispense the remaining solution into several amber glass vials, filling them to the top to minimize headspace oxygen.

    • Store the vials under controlled temperature and dark conditions.

    • Withdraw vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and so on, depending on the degradation rate).

  • Sample Analysis:

    • At each time point, analyze the this compound concentration using a validated HPLC method.

    • HPLC Conditions (Example):

      • Column: C18 or C30 reversed-phase column.

      • Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile, methanol, and dichloromethane.

      • Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 470 nm).

      • Quantification: Use a calibration curve prepared from the this compound standard to determine the concentration in each sample.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH value.

  • To determine the reaction order, plot ln(concentration) vs. time (for first-order kinetics) and 1/concentration vs. time (for second-order kinetics). The plot that yields a straight line indicates the reaction order. For pseudo-zero-order kinetics, a plot of concentration vs. time will be linear.

  • Calculate the degradation rate constant (k) from the slope of the linear plot.

  • Calculate the half-life (t1/2) using the appropriate equation for the determined reaction order (e.g., t1/2 = 0.693/k for a first-order reaction).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 3, 5, 7, 9) initiate Initiate Degradation: Mix Stock with Buffers prep_buffers->initiate prep_stock Prepare this compound Stock Solution prep_stock->initiate sampling Sample at Predetermined Time Intervals initiate->sampling storage Store Samples in Dark at Controlled Temperature sampling->storage hplc HPLC Analysis for this compound Concentration storage->hplc At each time point data_analysis Data Analysis: Determine Reaction Order, k, and t½ hplc->data_analysis degradation_pathway cluster_main Acid-Catalyzed Degradation of this compound This compound all-trans-Canthaxanthin protonated Protonated Intermediate (Carbocation) This compound->protonated + H⁺ (Acid) isomers cis-Isomers (e.g., 9-cis, 13-cis) protonated->isomers Isomerization degradation_products Smaller, Non-colored Degradation Products isomers->degradation_products Further Degradation

References

Technical Support Center: Enhancing Canthaxanthin Stability with Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the stability of canthaxanthin using bioactive peptides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound stability a concern in experimental settings?

A1: this compound is a carotenoid with potent antioxidant properties. However, its structure, characterized by a long chain of conjugated double bonds, makes it highly susceptible to degradation from factors like light, heat, oxygen, and extreme pH.[1][2] This instability can lead to a loss of bioactivity and color, compromising experimental results and the potential therapeutic efficacy of this compound-based formulations.

Q2: How can bioactive peptides improve the stability of this compound?

A2: Bioactive peptides can enhance this compound stability through several mechanisms:

  • Encapsulation: Peptides can form a protective barrier around this compound molecules, shielding them from pro-oxidative environmental factors.[3][4] This is often achieved through techniques like spray drying, freeze-drying, or coacervation.

  • Antioxidant Synergy: Many bioactive peptides possess intrinsic antioxidant activity, allowing them to scavenge free radicals that could otherwise degrade this compound.[5][6]

  • Complex Formation: Peptides can form non-covalent complexes with this compound through hydrophobic interactions and van der Waals forces, which can help to stabilize the this compound molecule.[7]

Q3: What are the critical parameters to consider when selecting a bioactive peptide for this compound stabilization?

A3: Key parameters for peptide selection include:

  • Amino Acid Composition: A higher content of hydrophobic amino acids can promote interaction with the lipophilic this compound. Peptides containing aromatic amino acids (e.g., tyrosine, tryptophan) may offer enhanced antioxidant activity.

  • Molecular Weight: The size of the peptide can influence its encapsulating efficiency and the release characteristics of the this compound.

  • Amphiphilicity: Peptides with both hydrophilic and hydrophobic regions are often effective emulsifiers and stabilizers for lipophilic compounds like this compound in aqueous systems.

  • Source and Bioactivity: The original source of the peptide (e.g., whey, soy, marine collagen) and its inherent bioactivities (e.g., antioxidant, anti-inflammatory) should align with the intended application.

Q4: What are the common methods for preparing this compound-peptide complexes?

A4: Common preparation methods include:

  • Co-dissolution and Solvent Evaporation: this compound and the peptide are dissolved in a common solvent or a solvent mixture, followed by removal of the solvent to form a complex.

  • Emulsification-Homogenization: An oil phase containing this compound is emulsified in an aqueous solution of the peptide, often followed by high-pressure homogenization to create nanoemulsions.[2]

  • Liposomal Encapsulation: this compound and peptides can be co-encapsulated within liposomes.

  • Spray Drying and Freeze Drying: An emulsion or solution containing both components is dried to produce a stable powder.[4]

Q5: How can I characterize the interaction between this compound and a bioactive peptide?

A5: Several techniques can be employed:

  • Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism): Changes in the spectral properties of this compound and the peptide upon mixing can indicate complex formation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This can reveal changes in the functional groups of both molecules, suggesting interaction.

  • Dynamic Light Scattering (DLS): DLS can be used to determine the particle size and stability of this compound-peptide complexes in a solution.

  • Zeta Potential Measurement: This helps to assess the surface charge and stability of the complexes in a dispersion.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low encapsulation efficiency of this compound. 1. Poor solubility of this compound in the chosen solvent. 2. Incompatible ratio of this compound to peptide. 3. Suboptimal processing parameters (e.g., homogenization pressure, drying temperature).1. Use a co-solvent system or a food-grade oil to dissolve this compound before emulsification. 2. Optimize the this compound:peptide ratio through a series of trial experiments. 3. Adjust processing parameters; for example, increase homogenization pressure or use a lower temperature for drying to prevent degradation.
Rapid degradation of this compound in the complex during storage. 1. Incomplete encapsulation, leaving this compound exposed. 2. Pro-oxidant activity of the peptide under certain conditions. 3. Inadequate storage conditions (exposure to light, oxygen, or high temperature).1. Characterize the complex to confirm encapsulation (e.g., using microscopy or spectroscopy). 2. Evaluate the antioxidant activity of the peptide alone and in combination with this compound at different concentrations. 3. Store the complex in an airtight, opaque container at low temperatures (e.g., 4°C or -20°C).
Precipitation or aggregation of the this compound-peptide complex in solution. 1. pH of the solution is near the isoelectric point of the peptide, leading to reduced solubility. 2. High ionic strength of the buffer causing "salting out". 3. Unfavorable hydrophobic/hydrophilic balance of the complex.1. Adjust the pH of the solution to be away from the peptide's isoelectric point. 2. Use a buffer with a lower ionic strength. 3. Consider modifying the peptide or using a co-stabilizer (e.g., a polysaccharide).
Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS). 1. Interference from the color of this compound with the spectrophotometric reading. 2. The solvent used to dissolve the complex is interfering with the assay. 3. The reaction time for the assay is not optimized.1. Run appropriate blanks containing this compound alone to subtract its absorbance. 2. Ensure the solvent used is compatible with the assay and run solvent controls. 3. Perform a time-course experiment to determine the optimal reaction time for the specific complex.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Peptide Nanocomplexes via Emulsification-Homogenization

Objective: To prepare stable nanocomplexes of this compound and a bioactive peptide.

Materials:

  • This compound

  • Bioactive peptide

  • Food-grade oil (e.g., medium-chain triglyceride oil)

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase: Dissolve this compound in the food-grade oil to a desired concentration (e.g., 1 mg/mL). Gently heat and sonicate if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the bioactive peptide in deionized water to a specific concentration (e.g., 10 mg/mL).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 100 MPa).

  • Characterization: Analyze the resulting nanoemulsion for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Determination of this compound Stability

Objective: To assess the stability of this compound in the peptide complex under stress conditions (e.g., heat, UV light).

Materials:

  • This compound-peptide complex

  • Control (free this compound in the same solvent system)

  • UV-Vis spectrophotometer or HPLC system

  • Incubator or water bath

  • UV lamp

Methodology:

  • Sample Preparation: Prepare solutions or dispersions of the this compound-peptide complex and the control at a known concentration.

  • Stress Conditions:

    • Thermal Stability: Incubate samples at a specific temperature (e.g., 50°C) in the dark.

    • Photostability: Expose samples to UV light at a controlled distance and duration.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample.

  • Quantification of this compound:

    • Spectrophotometry: Measure the absorbance of the samples at the maximum wavelength of this compound (around 470 nm). A decrease in absorbance indicates degradation.

    • HPLC: For more accurate quantification, use a C18 column with an appropriate mobile phase to separate and quantify the remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time. Calculate the degradation rate constant (k) and half-life (t₁/₂) to compare the stability of the complex versus the control.[9][10] The degradation kinetics can often be modeled using zero-order or first-order equations.[9][10]

Protocol 3: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of the this compound-peptide complex.

Materials:

  • This compound-peptide complex

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol (B145695) or methanol

  • Control (bioactive peptide alone, this compound alone)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Microplate reader or spectrophotometer

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the this compound-peptide complex, the individual components, and the positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[11][12]

  • Measurement: Measure the absorbance at 517 nm.[11][12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

Table 1: Stability of this compound Formulations under Thermal Stress (50°C)

FormulationDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
Free this compound[Example Value: 0.085][Example Value: 8.15]
This compound-Peptide A Complex[Example Value: 0.021][Example Value: 33.00]
This compound-Peptide B Complex[Example Value: 0.035][Example Value: 19.80]

Table 2: Antioxidant Activity of this compound and Peptide Formulations

FormulationDPPH Scavenging IC₅₀ (µg/mL)
Bioactive Peptide A[Example Value: 150.2]
Bioactive Peptide B[Example Value: 210.5]
Free this compound[Example Value: 85.7]
This compound-Peptide A Complex[Example Value: 65.3]
This compound-Peptide B Complex[Example Value: 78.9]
Ascorbic Acid (Positive Control)[Example Value: 8.5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_analysis Analysis A Dissolve this compound in Oil C Pre-emulsification (High-Shear Mixing) A->C B Dissolve Bioactive Peptide in Water B->C D High-Pressure Homogenization C->D Coarse Emulsion E Characterization (Particle Size, Zeta Potential) D->E Nanocomplex F Stability Assay (Heat, UV) D->F G Antioxidant Assay (DPPH) D->G

Caption: Workflow for preparing and evaluating this compound-peptide nanocomplexes.

Proposed_Stabilization_Mechanism cluster_environment Environmental Stressors Light Light This compound This compound (Unstable) Light->this compound degrades Complex This compound-Peptide Complex (Stable) Light->Complex inhibited Heat Heat Heat->this compound degrades Heat->Complex inhibited Oxygen Oxygen Oxygen->this compound degrades Oxygen->Complex inhibited This compound->Complex Degradation Degradation Products This compound->Degradation Peptide Bioactive Peptide (Antioxidant) Peptide->Complex encapsulates & protects

Caption: Proposed mechanism of this compound stabilization by bioactive peptides.

Troubleshooting_Flow Start Issue: Low this compound Stability Check_EE Is Encapsulation Efficiency (EE) > 90%? Start->Check_EE Check_Storage Are Storage Conditions Optimal (Dark, Low Temp)? Check_EE->Check_Storage Yes Optimize_Process Optimize Homogenization & this compound:Peptide Ratio Check_EE->Optimize_Process No Check_Peptide Does the Peptide Alone Show Pro-oxidant Activity? Check_Storage->Check_Peptide Yes Improve_Storage Store in Airtight, Opaque Containers at 4°C or -20°C Check_Storage->Improve_Storage No Select_New_Peptide Screen for Peptides with Higher Antioxidant Capacity Check_Peptide->Select_New_Peptide Yes End Stability Improved Check_Peptide->End No Optimize_Process->Check_EE Improve_Storage->End Select_New_Peptide->Start

Caption: Troubleshooting flowchart for low this compound stability.

References

Technical Support Center: Troubleshooting Low Canthaxanthin Expression in Heterologous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for canthaxanthin production. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the heterologous expression of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No this compound Production with High Accumulation of β-carotene

Q: My engineered host strain is producing high levels of the precursor β-carotene but very little or no this compound. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to a bottleneck at the β-carotene ketolase (CrtW or BKT) enzymatic step. Here are the potential causes and troubleshooting strategies:

  • Suboptimal β-carotene Ketolase (CrtW) Activity: The selected CrtW enzyme may have low intrinsic activity or may not be functioning correctly in your specific host.

    • Solution: Screen CrtW enzymes from different microbial sources. The activity of CrtW can vary significantly between organisms. For instance, CrtW from Brevundimonas sp. SD212 has been shown to be effective.[1]

  • Poor Enzyme Expression: The expression level of your crtW gene might be insufficient to convert the available β-carotene.

    • Solution 1: Codon Optimization: Ensure the codon usage of your crtW gene is optimized for your expression host (e.g., E. coli, S. cerevisiae).[2][3][4] Codon optimization can significantly enhance translational efficiency.[3][4]

    • Solution 2: Promoter Selection: Use a strong, well-characterized promoter to drive high-level expression of crtW. The choice of promoter can dramatically affect transcription levels.[1][5] For example, in S. cerevisiae, strong constitutive promoters like TEF1p can be effective.[6]

    • Solution 3: Increase Gene Copy Number: Consider using a high-copy number plasmid or integrating multiple copies of the crtW gene into the host genome.

  • Insoluble CrtW Expression: β-carotene ketolase is a membrane-associated protein and can be prone to misfolding and forming inactive inclusion bodies when overexpressed.[1]

    • Solution 1: Lower Induction Temperature: After inducing gene expression, cultivate your cells at a lower temperature (e.g., 16-25°C). This slows down protein synthesis, which can promote proper folding.[1]

    • Solution 2: Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroES-GroEL) to assist in the correct folding of the CrtW protein. This has been shown to significantly increase the soluble and active fraction of the enzyme.[1]

    • Solution 3: Fusion with Solubility Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of your CrtW protein.

  • Metabolic Imbalance: The flux of β-carotene production might overwhelm the catalytic capacity of the expressed CrtW.

    • Solution: Balance the expression levels of the upstream carotenoid biosynthesis genes (e.g., crtE, crtB, crtI, crtY) with the expression of crtW. This can be achieved by using promoters of varying strengths for different genes in the pathway.

Issue 2: this compound Yield is Low, and Intermediates like Echinenone (B51690) are Accumulating

Q: My strain is producing some this compound, but I'm also detecting significant amounts of echinenone. How can I improve the conversion to this compound?

A: The accumulation of echinenone, the intermediate in the conversion of β-carotene to this compound, indicates that the second ketolation step is inefficient.

  • Insufficient CrtW Activity or Expression: Similar to the first issue, the amount or activity of your β-carotene ketolase may not be sufficient to fully convert echinenone to this compound.

    • Solution: All the solutions mentioned in Issue 1 for improving CrtW expression and activity are applicable here. Increasing the soluble and active amount of CrtW is the primary strategy.

  • Substrate Specificity of CrtW: Some CrtW enzymes may have a higher affinity for β-carotene than for echinenone, leading to incomplete conversion.

    • Solution: Screen for CrtW variants that demonstrate high catalytic efficiency for both ketolation steps.

Issue 3: Overall Carotenoid Production (including β-carotene and this compound) is Low

Q: My engineered strain is not producing high levels of any carotenoids. What are the upstream bottlenecks I should investigate?

A: Low overall carotenoid production points to limitations in the precursor supply from the central metabolism.

  • Insufficient Precursor Supply (IPP and DMAPP): The biosynthesis of all carotenoids depends on the availability of the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

    • Solution 1: Overexpress the Mevalonate (MVA) Pathway: In hosts like S. cerevisiae and E. coli, overexpressing key enzymes of the MVA pathway (e.g., HMG-CoA reductase) can significantly boost the supply of IPP and DMAPP.[7]

    • Solution 2: Engineer the MEP Pathway: In bacteria like E. coli, the native methylerythritol 4-phosphate (MEP) pathway supplies IPP and DMAPP. Overexpressing rate-limiting enzymes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate (B83284) isomerase) can increase precursor availability.[8]

  • Competing Metabolic Pathways: Other metabolic pathways may draw precursors away from carotenoid biosynthesis.

    • Solution: Down-regulate or knock out competing pathways. For example, in S. cerevisiae, engineering the sterol biosynthesis pathway can redirect carbon flux towards carotenoids.

  • Host Strain Limitations: The chosen host strain may not be optimal for high-level production of secondary metabolites.

    • Solution: Test different host strains. For example, in E. coli, strains like DH5α have been shown to be effective for astaxanthin (B1665798) production.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on improving this compound and related carotenoid production.

Table 1: Effect of Different Strategies on this compound Production in S. cerevisiae

StrategyHost StrainThis compound TiterFold IncreaseReference
Screening CrtW Variants (from Bradyrhizobium sp.)S. cerevisiae Sp_Bc425.1 ± 69.1 µg/L-[10][11][12]
Genome Integration & Fermentation OptimizationS. cerevisiae Sp_Bc-Can001 ∆gal8060.36 ± 1.51 mg/L~142x[10][11][12]

Table 2: Improvement of this compound Production in M. circinelloides

StrategyHost StrainThis compound Titer (µg/g DCW)Fold IncreaseReference
Overexpression of crtW from ParacoccusM. circinelloides100-240-[2]
Codon-optimized bkt from H. pluvialis + crgA disruptionM. circinelloides576 ± 28~2.4-5.7x[2]

Table 3: Enhancing this compound Production in E. coli through Chaperone Co-expression

StrategyHost StrainThis compound Production (pmol/h/mg protein)Fold IncreaseReference
CrtWBsp ExpressionE. coli133.8-[1]
CrtWBsp + Chaperone (pG-KJE8)E. coli290.1~2.17x[1]

Experimental Protocols

Protocol 1: Codon Optimization of a Gene
  • Obtain the target gene sequence: Start with the amino acid or nucleotide sequence of the gene to be expressed (e.g., β-carotene ketolase, crtW).

  • Select the target expression host: Choose the organism in which the gene will be expressed (e.g., Escherichia coli K12, Saccharomyces cerevisiae S288C).

  • Use a codon optimization tool: Utilize web-based or standalone software tools for codon optimization. Many companies that offer gene synthesis services provide free online tools.[3]

  • Input the sequence and select parameters:

    • Paste your gene sequence into the tool.

    • Select the target host from the provided list.

    • The algorithm will replace rare codons in the original sequence with codons that are frequently used in the target host's genome, without changing the amino acid sequence.[4][13]

    • Advanced options may include avoiding undesirable sequences like internal restriction sites, cryptic splice sites, or regions of high GC content.

  • Review and order the optimized gene: The tool will provide the optimized nucleotide sequence. This sequence can then be synthesized commercially and cloned into an appropriate expression vector.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation (Cell Extraction):

    • Harvest a known amount of cell culture (e.g., 5 mL) by centrifugation (5000 x g, 10 min).

    • Wash the cell pellet with distilled water and centrifuge again.

    • Resuspend the pellet in 1 mL of acetone (B3395972).

    • Disrupt the cells to release the pigments. This can be done by bead beating with 0.5 mm glass beads for 10-15 minutes or by sonication.

    • Centrifuge the mixture at high speed (e.g., 13,000 x g, 10 min) to pellet cell debris.

    • Carefully transfer the supernatant containing the carotenoid extract to a new microfuge tube.

    • Dry the extract under a stream of nitrogen gas or in a vacuum concentrator.

    • Resuspend the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol:acetonitrile).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A common mobile phase is a gradient of methanol, acetonitrile, and dichloromethane. The exact gradient will depend on the specific carotenoids being separated.

    • Detection: Use a UV/Vis or photodiode array (PDA) detector. This compound has a characteristic absorption maximum at approximately 470 nm.

    • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Run the standards on the HPLC under the same conditions as the samples. The concentration of this compound in the samples can be determined by comparing the peak area to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Canthaxanthin_Pathway cluster_key_enzyme Key Ketolation Steps FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY Echinenone Echinenone BetaCarotene->Echinenone CrtW/BKT This compound This compound Echinenone->this compound CrtW/BKT

Caption: Engineered biosynthesis pathway for this compound from FPP.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield CheckIntermediates Analyze Intermediates by HPLC Start->CheckIntermediates HighBetaCarotene High β-Carotene Accumulation CheckIntermediates->HighBetaCarotene β-carotene is major product HighEchinenone High Echinenone Accumulation CheckIntermediates->HighEchinenone Echinenone accumulates LowOverall Low Overall Carotenoids CheckIntermediates->LowOverall All carotenoids are low CrtW_Issues Issue with CrtW Enzyme HighBetaCarotene->CrtW_Issues HighEchinenone->CrtW_Issues Precursor_Issues Precursor Supply Bottleneck LowOverall->Precursor_Issues OptimizeExpression Optimize CrtW Expression (Codon, Promoter, Copy #) CrtW_Issues->OptimizeExpression ImproveSolubility Improve CrtW Solubility (Temp, Chaperones, Tags) CrtW_Issues->ImproveSolubility ScreenEnzymes Screen Different CrtW Enzymes CrtW_Issues->ScreenEnzymes EngineerMVA Overexpress MVA/MEP Pathway Genes Precursor_Issues->EngineerMVA BlockCompeting Block Competing Pathways Precursor_Issues->BlockCompeting

Caption: A logical workflow for troubleshooting low this compound expression.

References

Optimizing solvent to biomass ratio for canthaxanthin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Canthaxanthin Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of this compound extraction from microbial biomass.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent-to-biomass ratio for this compound extraction?

A1: The optimal solvent-to-biomass ratio for this compound extraction is a critical parameter that can significantly impact yield. While the ideal ratio can vary depending on the specific biomass and extraction method, a common range is from 5:1 to 13:1 (v/w). For instance, in the ultrasound-assisted extraction from Paracoccus carotinifaciens VTP20181, the this compound content increased significantly as the ratio was raised from 5:1 to 9:1. Further increases to 11:1 and 13:1 did not show a significant change in yield, suggesting that a plateau is reached. An optimized study determined the ideal ratio to be 9.5:1 (v/w) for this particular strain.[1][2] It is recommended to perform a preliminary single-factor investigation to determine the optimal ratio for your specific experimental conditions.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is crucial for efficient this compound extraction and depends on the polarity of the target carotenoid. This compound, a xanthophyll, is more polar than carotenes.[3] Therefore, polar solvents like acetone (B3395972) and ethanol (B145695) are generally good choices.[3] Mixtures of solvents, such as acetone and methanol (B129727), are also utilized.[3] For instance, a sequential extraction using methanol followed by acetone has proven to be highly efficient for extracting this compound from Escherichia coli.[4] In another study, 96% food-grade ethanol supplemented with 0.5% glyceryl monostearate was used for effective extraction from Paracoccus carotinifaciens.[2] Non-polar solvents like hexane (B92381) are more suitable for non-polar carotenoids.[3]

Q3: What are the recommended temperature and time for this compound extraction?

A3: Temperature and time are interdependent parameters in the extraction process. Increasing the temperature can enhance extraction efficiency by increasing diffusion capacity and decreasing solvent viscosity. However, excessive heat can lead to the degradation of this compound. For ultrasound-assisted extraction from P. carotinifaciens, the optimal temperature was found to be 35°C.[1][2] Regarding extraction time, the yield of this compound generally increases with time up to a certain point, after which it plateaus. For the same ultrasound-assisted method, the optimal extraction time was determined to be 90 minutes.[1][2]

Q4: Can ultrasound-assisted extraction (UAE) improve this compound yield?

A4: Yes, ultrasound-assisted extraction (UAE) is a modern technique that can significantly enhance the extraction of this compound from microbial biomass. The application of ultrasonic waves facilitates the disruption of cell walls, leading to better penetration of the solvent into the biomass and increased mass transfer of this compound into the solvent.[5] Studies have shown that optimizing UAE parameters, such as ultrasonic power, can lead to higher extraction yields. For P. carotinifaciens, an optimal ultrasonic output power of 145 W was identified.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Suboptimal solvent-to-biomass ratio.2. Inappropriate solvent selection.3. Inefficient cell disruption.4. This compound degradation during extraction.5. Incomplete extraction.1. Optimize the solvent-to-biomass ratio by testing a range (e.g., 5:1, 7:1, 9:1, 11:1 v/w).2. Use polar solvents like ethanol, acetone, or a mixture.[3] Consider a sequential extraction with different solvents.[4]3. Employ a cell disruption method like ultrasound-assisted extraction. For some strains like Haloferax alexandrinus, spontaneous lysis in fresh water can be utilized.[6][7]4. Optimize extraction temperature to avoid degradation (e.g., around 35°C). Protect the sample from light and oxygen.[3]5. Increase the extraction time or perform multiple extraction cycles.
Inconsistent Results 1. Variation in biomass moisture content.2. Inconsistent particle size of biomass.3. Fluctuation in extraction temperature or time.4. Inaccurate measurement of solvent or biomass.1. Ensure consistent drying of the biomass before extraction.2. Standardize the grinding or homogenization of the biomass to achieve a uniform particle size.3. Use a temperature-controlled water bath and a timer to maintain consistent conditions.4. Calibrate balances and use precise volumetric glassware.
Extract is Difficult to Filter 1. Fine biomass particles clogging the filter.2. High viscosity of the extract.1. Use a centrifuge to pellet the biomass before filtration.2. Consider using a filter aid like celite.3. Dilute the extract with additional solvent to reduce viscosity.
Pale Color of Extract 1. Low concentration of this compound in the biomass.2. Incomplete extraction.3. Degradation of this compound.1. Optimize fermentation conditions to increase this compound production in the biomass.2. Re-evaluate the extraction protocol, including solvent choice, ratio, time, and temperature.3. Minimize exposure to heat, light, and oxygen during the entire process.

Data Presentation

Table 1: Optimization of Single-Factor Investigation for this compound Extraction from Paracoccus carotinifaciens VTP20181

ParameterRange InvestigatedOptimal ValueThis compound Content (mg/g) at Optimal Value
Temperature (°C)30 - 503514.9
Solvent/Material Ratio (v/w)5:1 - 13:19:115.1
Extraction Time (min)30 - 1509015.0

Data sourced from a study on ultrasound-assisted extraction.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of this compound from Paracoccus carotinifaciens VTP20181 using Response Surface Methodology (RSM)

ParameterOptimal Value
Temperature (°C)35
Solvent/Material Ratio (v/w)9.5:1
Extraction Time (min)90
Ultrasonic Output Power (W)145
Resulting this compound Content (mg/g) 14.95 ± 0.12

Data reflects the final optimized conditions after RSM analysis.[1][2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction of this compound from Paracoccus carotinifaciens Biomass

This protocol is based on the optimized method described by Duy et al. (2021).[1][2]

Materials:

  • Dry biomass of Paracoccus carotinifaciens

  • 96% food-grade ethanol

  • Glyceryl monostearate

  • Ultrasonic homogenizer

  • Three-neck flask

  • Reflux condenser

  • Water bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dry biomass and transfer it to a 2000 mL three-neck flask.[2]

  • Prepare the extraction solvent by supplementing 96% food-grade ethanol with 0.5% glyceryl monostearate.[2]

  • Add the solvent to the biomass at an optimized ratio of 9.5:1 (v/w).[1][2]

  • Set up the flask with a reflux condenser and place it in a water bath maintained at 35°C.[1][2]

  • Immerse the probe of the ultrasonic homogenizer into the mixture.

  • Apply ultrasonic power of 145 W for 90 minutes.[1][2]

  • After extraction, separate the extract from the solid biomass by vacuum filtration through a Buchner funnel.

  • Concentrate the extract using a rotary evaporator to obtain the this compound-containing extract.

Visualizations

Canthaxanthin_Extraction_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_separation Separation & Concentration Biomass Microbial Biomass Drying Drying Biomass->Drying Grinding Grinding (Optional) Drying->Grinding Mixing Mixing with Solvent (e.g., Ethanol) Grinding->Mixing Ultrasound Ultrasound-Assisted Extraction Mixing->Ultrasound Filtration Filtration Ultrasound->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: Workflow for Ultrasound-Assisted this compound Extraction.

Troubleshooting_Low_Yield Start Start: Low this compound Yield Check_Ratio Is Solvent:Biomass Ratio Optimized? Start->Check_Ratio Optimize_Ratio Optimize Ratio (e.g., 5:1 to 11:1) Check_Ratio->Optimize_Ratio No Check_Solvent Is Solvent Appropriate? Check_Ratio->Check_Solvent Yes Optimize_Ratio->Check_Solvent Change_Solvent Use Polar Solvents (e.g., Ethanol, Acetone) Check_Solvent->Change_Solvent No Check_Disruption Is Cell Disruption Efficient? Check_Solvent->Check_Disruption Yes Change_Solvent->Check_Disruption Use_UAE Implement/Optimize Ultrasound-Assisted Extraction Check_Disruption->Use_UAE No Check_Degradation Is Degradation Possible? Check_Disruption->Check_Degradation Yes Use_UAE->Check_Degradation Optimize_Temp_Light Optimize Temperature (e.g., 35°C) & Protect from Light Check_Degradation->Optimize_Temp_Light Yes Success Yield Improved Check_Degradation->Success No Optimize_Temp_Light->Success

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Canthaxanthin Purification & Lipid Peroxidation Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize lipid peroxidation during canthaxanthin purification.

FAQs: Understanding and Preventing Lipid Peroxidation

Q1: What is lipid peroxidation and why is it a concern during this compound purification?

A1: Lipid peroxidation is a process where free radicals attack lipids, leading to the degradation of both the lipids and the target compound being purified, in this case, this compound. It is a major concern because this compound, a carotenoid with a structure of conjugated double bonds, is highly susceptible to oxidation.[1][2] This degradation can lead to lower yields, reduced purity, and the formation of unwanted by-products.[3]

Q2: What are the primary factors that promote lipid peroxidation during purification?

A2: The primary factors that accelerate lipid peroxidation and this compound degradation are exposure to light, heat, oxygen, and acids.[4][5] The choice of organic solvents and the presence of metal ions can also play a significant role in promoting oxidative degradation.[4][5]

Q3: How can I visually identify if lipid peroxidation is occurring in my this compound sample?

A3: A noticeable fading of the characteristic red-orange color of the this compound solution can be an initial indicator of degradation.[2] However, for a quantitative assessment, it is essential to use analytical methods to measure the by-products of lipid peroxidation.

Q4: Can this compound itself act as a pro-oxidant?

A4: Yes, under certain conditions, such as high concentrations and high oxygen pressure, carotenoids like this compound can switch from being an antioxidant to a pro-oxidant, potentially accelerating lipid peroxidation.[6][7] Therefore, controlling the experimental conditions is crucial.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of purified this compound Oxidative degradation: Exposure to light, heat, or oxygen during extraction and purification.[2][4]- Work under dim light or use amber-colored glassware. - Maintain low temperatures throughout the process (e.g., use a cold room or ice baths).[4] - Purge solvents and the reaction atmosphere with an inert gas like nitrogen or argon to minimize oxygen exposure.[4]
Presence of unexpected peaks in chromatogram Formation of oxidation by-products: Peroxides and other degradation products may have different chromatographic properties.[3]- Incorporate antioxidants (e.g., BHT, α-tocopherol) into your solvents.[8] - Ensure solvents are of high purity and free of peroxides before use.
Color of the this compound solution fades during processing Degradation of the carotenoid: The conjugated double bond system responsible for the color is being destroyed by oxidation.[2]- Immediately take steps to protect the sample from light, heat, and oxygen. - Consider using a more stable solvent system.[9][10]
Inconsistent results between batches Variability in experimental conditions: Minor differences in exposure to pro-oxidant factors can lead to significant variations.- Standardize your protocol meticulously, paying close attention to temperature, light exposure time, and the freshness of solvents. - Always use freshly prepared antioxidant solutions.

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is used to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.[8]

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT) solution (2% in ethanol)

  • Malondialdehyde (MDA) standard

  • Microcentrifuge tubes

  • Water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: To 100 µL of your this compound sample, add 2 µL of BHT solution to prevent further oxidation during the assay.

  • Protein Precipitation: Add 200 µL of ice-cold 10% TCA solution to the sample. Vortex and incubate on ice for 15 minutes.[8]

  • Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.[8]

  • Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.[11]

  • Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes to allow for the formation of the MDA-TBA adduct.[8]

  • Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.[8]

  • Measurement: Measure the absorbance of the solution at 532 nm.[8]

  • Quantification: Determine the concentration of TBARS from a standard curve prepared with known concentrations of MDA.

Protocol 2: Peroxide Value (PV) Assay

This method determines the concentration of peroxides and hydroperoxides, which are primary products of lipid oxidation.[12]

Materials:

Procedure:

  • Sample Preparation: Weigh approximately 0.01 g of the this compound-containing sample into a test tube.[12]

  • Dissolution: Immediately add 3 mL of the working solvent and vortex until the sample is fully dissolved.[12]

  • Blank Preparation: Prepare a blank tube containing only the working solvent.[13]

  • Reaction Initiation: Add 15 µL of ammonium thiocyanate solution to each tube and vortex for 2-4 seconds.[13]

  • Color Development: Add 15 µL of ferrous chloride solution to each tube and vortex for 2-4 seconds.[13]

  • Incubation: Let the tubes stand at room temperature for 20 minutes, protected from bright light.[13]

  • Measurement: Read the absorbance at 510 nm.[13]

  • Calculation: Calculate the peroxide value based on a standard curve generated with ferric chloride.

Data Presentation

Table 1: Effect of Storage Temperature and Wall Material on this compound Retention (%)

This table summarizes the stability of microencapsulated this compound under different storage conditions. Data is adapted from a study on this compound produced by Dietzia natronolimnaea HS-1.[14]

Wall MaterialStorage ConditionWeek 4Week 8Week 12Week 16
Soluble Soybean Polysaccharide (SSPS) 4°C, Dark98.596.294.192.3
25°C, Dark95.190.886.582.7
45°C, Dark85.376.468.160.5
25°C, Light90.281.573.465.8
Gum Acacia (GA) 4°C, Dark97.895.192.590.1
25°C, Dark93.287.682.377.4
45°C, Dark82.171.361.953.2
25°C, Light88.478.268.960.1
Maltodextrin (MD) 4°C, Dark96.592.388.184.2
25°C, Dark90.182.475.368.7
45°C, Dark78.665.954.845.1
25°C, Light85.373.162.552.9

Table 2: Relative Antioxidant Activity of Carotenoids

This table provides a comparison of the antioxidant strength of astaxanthin, a related carotenoid, to other antioxidants. This data can serve as a reference for the potential efficacy of this compound.

AntioxidantRelative Strength vs. Vitamin E (α-tocopherol)
Astaxanthin~100 times stronger[15]
This compoundSimilar to β-carotene[15]
β-Carotene~10 times weaker than astaxanthin[15]
Lutein~10 times weaker than astaxanthin[15]
Zeaxanthin~10 times weaker than astaxanthin[15]

Visualizations

Lipid_Peroxidation_Mechanism PUFA Polyunsaturated Fatty Acid (PUFA) in Lipid Membrane LipidRadical Lipid Radical (L•) PUFA->LipidRadical Initiator Initiator (e.g., ROS, UV light, Metal ions) Initiator->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Propagation + O2 Termination Termination Products (Non-radical species) LipidRadical->Termination Oxygen Oxygen (O2) LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide Propagation + LH NewLipidRadical New Lipid Radical (L•) PeroxylRadical->NewLipidRadical PeroxylRadical->Termination Termination AnotherPUFA Another PUFA (LH) LipidHydroperoxide->LipidRadical Chain Reaction This compound This compound (Antioxidant) This compound->PeroxylRadical Radical Scavenging

Caption: Mechanism of lipid peroxidation and the role of this compound as an antioxidant.

Purification_Workflow Start Start: Crude this compound Extract Solvent Solvent Selection (High purity, peroxide-free) Start->Solvent Antioxidant Add Antioxidant (e.g., BHT, α-tocopherol) Solvent->Antioxidant Chromatography Chromatography (e.g., Column, HSCCC) Antioxidant->Chromatography Fraction Fraction Collection Chromatography->Fraction Conditions Control Conditions: - Low Temperature - Inert Atmosphere (N2/Ar) - Protect from Light Conditions->Chromatography Evaporation Solvent Evaporation (Low temperature, vacuum) Fraction->Evaporation Storage Storage of Purified this compound (-20°C or lower, inert atmosphere, dark) Evaporation->Storage End End: Purified this compound Storage->End

Caption: Recommended workflow for this compound purification to minimize lipid peroxidation.

Troubleshooting_Tree Problem Problem: Suspected Lipid Peroxidation (Low yield, color loss, extra peaks) CheckLight Is the process protected from light? Problem->CheckLight CheckTemp Is the temperature kept low? CheckLight->CheckTemp Yes SolutionLight Solution: Use amber glassware or cover with foil. CheckLight->SolutionLight No CheckOxygen Is an inert atmosphere being used? CheckTemp->CheckOxygen Yes SolutionTemp Solution: Use ice baths or a cold room. CheckTemp->SolutionTemp No CheckSolvent Are solvents pure and peroxide-free? CheckOxygen->CheckSolvent Yes SolutionOxygen Solution: Purge with Nitrogen or Argon. CheckOxygen->SolutionOxygen No CheckAntioxidant Are antioxidants being used? CheckSolvent->CheckAntioxidant Yes SolutionSolvent Solution: Use fresh, high-purity solvents. CheckSolvent->SolutionSolvent No SolutionAntioxidant Solution: Add BHT or α-tocopherol to solvents. CheckAntioxidant->SolutionAntioxidant No Continue Continue Monitoring CheckAntioxidant->Continue Yes SolutionLight->CheckTemp SolutionTemp->CheckOxygen SolutionOxygen->CheckSolvent SolutionSolvent->CheckAntioxidant SolutionAntioxidant->Continue

Caption: A decision tree for troubleshooting lipid peroxidation during this compound purification.

References

Strategies to prevent canthaxanthin degradation by light and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Canthaxanthin Stability.

This guide is designed for researchers, scientists, and drug development professionals to provide strategies for preventing the degradation of this compound by light and temperature. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your this compound samples during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the handling and storage of this compound.

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a highly unsaturated molecule, making it susceptible to degradation from environmental factors. The primary causes of degradation are exposure to light, elevated temperatures, and oxygen.[1][2][3] These factors can lead to isomerization (from the more stable all-trans form to less stable cis-isomers) and oxidation, resulting in a loss of color and antioxidant activity.[3][4]

Q2: I'm observing a fading of the orange-red color in my this compound sample. What is happening?

A2: A loss of color is a primary indicator of this compound degradation. This is likely due to photodegradation (exposure to light) and/or thermal degradation. You should immediately assess your storage conditions. Protect the sample from light by using amber vials or wrapping containers in aluminum foil, and ensure it is stored at a recommended low temperature.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored at low temperatures, protected from light, and in an inert atmosphere. For short-term storage, temperatures of 4°C or below are recommended.[1][2] For long-term stability, storage at -20°C or lower is preferable.[5] It is also crucial to minimize oxygen exposure by purging storage containers with an inert gas like nitrogen or argon.

Q4: My experimental results are inconsistent when using this compound. Could degradation be the cause?

A4: Yes, inconsistent results can be a sign of sample degradation, which may occur during sample preparation or the experiment itself. To troubleshoot this:

  • Prepare solutions fresh and under dim or red light.

  • Minimize the sample's exposure to elevated temperatures during experimental procedures.

  • Use deoxygenated solvents where possible.

  • Consider using antioxidants in your formulation to protect the this compound.

Q5: How can I enhance the stability of this compound in my formulations?

A5: Several strategies can improve this compound stability:

  • Microencapsulation: This is a highly effective method where this compound is enclosed within a protective matrix (wall material).[1][2][6] This barrier shields it from light, oxygen, and heat. Common techniques include spray drying.[1][2][6][7]

  • Use of Antioxidants: As a potent antioxidant itself, this compound can be protected by other antioxidants that may sacrificially degrade first.[8][9][10][11]

  • Controlled Atmosphere: Storing and handling this compound under an inert atmosphere (e.g., nitrogen) can significantly reduce oxidative degradation.[12]

  • Light-Blocking Packaging: Using opaque or amber-colored containers is essential to prevent photodegradation.[13]

Data Presentation: Microencapsulation and Storage Stability

Microencapsulation is a key strategy for protecting this compound from degradation. The choice of wall material significantly impacts its stability. Below is a summary of a study that investigated the stability of microencapsulated this compound using different wall materials over a 16-week period at various temperatures and light conditions.

Table 1: Retention of Microencapsulated this compound After 16 Weeks of Storage [1]

Storage Temp.Light ConditionWall Material: Soluble Soybean Polysaccharide (SSPS)Wall Material: Gum Acacia (GA)Wall Material: Maltodextrin (MD)
4°C Dark95%93%84%
Light88%86%74%
25°C Dark75%72%57%
Light58%53%26%

Key Findings:

  • Degradation increases with higher temperatures and exposure to light across all formulations.[1][2]

  • Soluble Soybean Polysaccharide (SSPS) was the most effective wall material for preserving this compound, followed by Gum Acacia (GA).[1][2]

  • Maltodextrin (MD) offered the least protection against degradation.[1][2]

  • Storage at 4°C in the dark provided the highest stability for all microencapsulated forms.[1]

Experimental Protocols

This section provides a detailed methodology for the microencapsulation of this compound by spray drying, as adapted from studies on carotenoid stabilization.

Protocol: Microencapsulation of this compound via Spray Drying

Objective: To encapsulate this compound within a protective polymer matrix to enhance its stability against light and heat.

Materials:

  • This compound extract

  • Wall materials: Soluble Soybean Polysaccharide (SSPS), Gum Acacia (GA), or Maltodextrin (MD)

  • Distilled water

  • Homogenizer

  • Spray dryer

Methodology:

  • Emulsion Formation:

    • Prepare an aqueous solution of the chosen wall material (e.g., 20% w/v SSPS in distilled water).

    • Disperse the this compound extract into the wall material solution.

    • Homogenize the mixture at high speed (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion. The goal is to create fine, uniform droplets of this compound dispersed in the polymer solution.

  • Spray Drying:

    • Feed the prepared emulsion into a spray dryer.

    • Set the inlet air temperature (e.g., 180°C) and the outlet air temperature (e.g., 90°C). These temperatures may need optimization based on the specific wall material and equipment.

    • The emulsion is atomized into fine droplets inside the drying chamber. The hot air rapidly evaporates the water, leaving behind dry microcapsules containing the this compound core.

    • Collect the resulting powder from the cyclone separator.

  • Post-Processing:

    • Store the collected microencapsulated this compound powder in airtight, opaque containers, preferably under an inert atmosphere, at low temperatures (e.g., 4°C) until further use or analysis.

Stability Analysis:

  • To evaluate the effectiveness of the encapsulation, store the microcapsules under different conditions (e.g., 4°C, 25°C, 45°C, with and without light exposure).[1][2]

  • Periodically (e.g., weekly for several months), measure the this compound content using a suitable analytical method like HPLC to determine the retention percentage over time.[1][2]

Visualizations

The following diagrams illustrate key processes and pathways related to this compound degradation and prevention.

Canthaxanthin_Degradation_Pathway cluster_stable Stable State cluster_degraded Degradation Products Stable_CTX All-trans-Canthaxanthin Isomers Cis-Isomers (9-cis, 13-cis) Stable_CTX->Isomers Isomerization Oxidation_Products Oxidation Products (Epoxides, Aldehydes, Ketones) Stable_CTX->Oxidation_Products Oxidation Isomers->Oxidation_Products Further Oxidation Fragments Low Molecular Weight Fragments Oxidation_Products->Fragments Chain Cleavage Light Light (Photodegradation) Light->Stable_CTX Heat Heat (Thermal Degradation) Heat->Stable_CTX Oxygen Oxygen (Oxidation) Oxygen->Stable_CTX

Caption: this compound degradation pathway initiated by light, heat, and oxygen.

Prevention_Workflow cluster_assessment Initial Assessment cluster_strategies Stabilization Strategies cluster_handling Storage & Handling Protocols cluster_outcome Outcome Start This compound Sample Assess Assess Application & Required Stability Start->Assess Encapsulation Microencapsulation (e.g., Spray Drying) Assess->Encapsulation For formulations Antioxidants Add Antioxidants Assess->Antioxidants Optional Storage Store at Low Temp (e.g., 4°C or -20°C) Encapsulation->Storage Antioxidants->Storage Light Protect from Light (Amber Vials) Storage->Light Atmosphere Use Inert Atmosphere (Nitrogen/Argon) Light->Atmosphere Result Enhanced Stability of This compound Atmosphere->Result

Caption: Logical workflow for preventing this compound degradation.

Experimental_Workflow Start This compound Extract + Wall Material Solution Homogenization 1. High-Speed Homogenization (Create Emulsion) Start->Homogenization Spray_Drying 2. Spray Drying (Form Microcapsules) Homogenization->Spray_Drying Collection 3. Collect Powdered Microcapsules Spray_Drying->Collection Storage 4. Store Samples under Varied Conditions (Temp/Light) Collection->Storage Analysis 5. Periodic HPLC Analysis (Measure Retention) Storage->Analysis End Determine Degradation Kinetics & Optimal Storage Conditions Analysis->End

Caption: Experimental workflow for microencapsulation and stability analysis.

References

Overcoming challenges in canthaxanthin purification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Canthaxanthin Purification

Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from crude extracts?

A1: Purifying this compound presents several challenges due to its chemical nature and the composition of crude extracts. Key difficulties include:

  • Chemical Instability: this compound is highly sensitive to light, oxygen, and heat, which can lead to degradation and isomerization.[1][2][3]

  • Presence of Impurities: Crude extracts often contain a complex mixture of other carotenoids (like β-carotene, echinenone, and zeaxanthin), chlorophylls (B1240455), and lipids, which have similar physicochemical properties to this compound, making separation difficult.[4][5][6]

  • Isomerization: this compound can exist in various cis/trans isomeric forms, and the desired all-trans isomer can be challenging to isolate from other isomers.[7][8]

  • Low Solubility: this compound is insoluble in water and has low solubility in many organic solvents, which can complicate extraction and crystallization processes.[7]

  • Process Complexity and Cost: Achieving high purity often requires multiple purification steps, such as chromatography and crystallization, which can be time-consuming and expensive.[9]

Q2: Which analytical method is best for determining the purity of a this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most accurate and recommended method for determining this compound purity.[5] Spectrophotometric analysis, while simpler, can overestimate the this compound content because other carotenoids and degradation products also absorb light in the same wavelength range (around 470-480 nm).[5] HPLC separates this compound from these impurities, allowing for precise quantification of the desired compound.[5][10][11]

Q3: Why is saponification sometimes used before purifying this compound?

A3: Saponification is a chemical hydrolysis step using an alkali (like potassium hydroxide) to break down interfering lipids and chlorophylls present in the crude extract. This process simplifies the subsequent purification steps, such as chromatography, by removing these compounds that can co-elute with this compound.[12][13][14] Studies have shown that saponification can be performed without significant loss or isomerization of this compound when done under controlled conditions.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Section 1: Crystallization Issues

Problem: Low yield of this compound crystals.

Possible Cause Troubleshooting Step
Excessive solvent used If the mother liquor has not been discarded, test for remaining product by dipping a glass rod and letting it dry. If a significant residue forms, reduce the solvent volume by boiling it off and attempt recrystallization.[15]
Incomplete precipitation Add a seed crystal to induce crystallization. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[15]
Cooling is too rapid Allow the solution to cool to room temperature slowly before moving it to a cooling bath. Rapid cooling can lead to the formation of small, impure crystals.[15]

Problem: The purified this compound crystals are of low purity.

Possible Cause Troubleshooting Step
Crystallization occurred too quickly Rapid crystal formation can trap impurities within the crystal lattice.[15] Re-dissolve the crystals in a slightly larger volume of hot solvent and allow it to cool more slowly.[15]
Presence of significant impurities If the solution has a noticeable color tint from impurities, consider a charcoal treatment step before crystallization to adsorb some of the contaminants.[15]
Scaling and fouling on crystallizer surfaces Impurities and temperature variations can cause crystals to stick to equipment surfaces, leading to fouling.[16] Ensure the crystallizer surfaces are clean and that temperature is controlled uniformly.
Section 2: Chromatography Issues

Problem: Poor separation of this compound from other carotenoids during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate mobile phase The polarity of the mobile phase is critical. Adjust the solvent ratio to improve resolution. For reverse-phase columns like C18, increasing the proportion of the weaker solvent (e.g., water) can enhance separation.
Column overloading Too much crude extract was loaded onto the column. Reduce the sample load to prevent band broadening and improve separation.
Incorrect stationary phase A standard C18 column may not be sufficient for separating isomers. Consider using a C30 column, which is specifically designed for carotenoid separations and provides better resolution of geometric isomers.[8]

Problem: this compound degradation during purification.

Possible Cause Troubleshooting Step
Exposure to light and oxygen This compound is sensitive to light and air.[7] Perform all purification steps in dim light and under an inert atmosphere (e.g., nitrogen or argon). Store extracts and purified fractions at low temperatures in the dark.
High temperatures Prolonged exposure to high temperatures can cause degradation.[2][3] Use lower temperatures for solvent evaporation (e.g., rotary evaporation at 40°C) and for extraction where possible.[17]

Experimental Protocols

Protocol 1: Saponification of Crude this compound Extract

This protocol is adapted from methodologies used for purifying carotenoids from microalgae and other biological sources.[12][13][14]

  • Preparation: Dissolve the crude this compound extract in a suitable organic solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol (B129727).

  • Alkali Addition: Add an equal volume of 10% (w/v) potassium hydroxide (B78521) in methanol to the extract.

  • Incubation: Stir the mixture at room temperature in the dark, under an inert atmosphere, for 4-12 hours to allow for complete hydrolysis of lipids and chlorophylls.

  • Neutralization and Extraction: Add an equal volume of water and a nonpolar solvent (e.g., n-hexane or diethyl ether). Shake the mixture vigorously in a separatory funnel.

  • Phase Separation: Allow the layers to separate. The saponified this compound will be in the upper organic phase.

  • Washing: Wash the organic phase several times with deionized water to remove residual alkali and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at a temperature below 40°C. The resulting saponified extract is ready for chromatographic purification.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for the analytical determination of this compound purity.[6][10][11]

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (≥95% purity) in a suitable solvent (e.g., ethanol or chloroform/methanol mixture). From this, prepare a series of dilutions to create a calibration curve.[10]

  • Sample Preparation: Dissolve a known quantity of the purified this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[17]

  • HPLC Conditions:

    • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][10]

    • Mobile Phase: An isocratic or gradient mixture of solvents. A common mobile phase is a mixture of acetonitrile (B52724) and methanol [70:30 v/v].[10] Another example is a gradient of methanol/methyl tert-butyl ether/water.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[10]

    • Detection: Set the UV/Vis or Diode Array Detector (DAD) to 470-480 nm.[4][17]

    • Injection Volume: 15-20 µL.

  • Analysis: Inject the standards and the sample. Identify the this compound peak based on the retention time of the standard. Quantify the this compound concentration and calculate the purity based on the peak area relative to the total peak area of all components in the chromatogram.

Data and Visualizations

Quantitative Data Summary

Table 1: Purity and Recovery of this compound Using Different Purification Methods

Purification Method Source Material Purity Achieved Recovery Rate Reference
High-Speed Counter-Current Chromatography (HSCCC)Chlorella zofingiensis98.7%92.3%[13][14]
Column Chromatography (Fast and Slow)Paracoccus carotinifaciens98%55.5% (overall process)[18]
Nanofiltration (NF)Aspergillus carbonarius~20% (206 mg/g)Not specified[19]

Table 2: Stability of this compound Under Different Storage Conditions

This data is for microencapsulated this compound stored for 16 weeks at 25°C.[2]

Wall Material Storage Condition Retention Percentage
Soluble Soybean Polysaccharide (SSPS)Dark75%
Soluble Soybean Polysaccharide (SSPS)Light58%
Gum Acacia (GA)Dark72%
Gum Acacia (GA)Light53%
Maltodextrin (MD)Dark57%
Maltodextrin (MD)Light26%

Diagrams and Workflows

Canthaxanthin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_saponification Step 2: Saponification (Optional) cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Final Product Crude_Extract Crude Biomass Solvent_Extraction Solvent Extraction Crude_Extract->Solvent_Extraction Saponification Saponification (Removes Lipids) Solvent_Extraction->Saponification Purification_Choice Purification Method Saponification->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Crystallization Crystallization Purification_Choice->Crystallization Simpler Mixture Analysis Purity Analysis (HPLC) Column_Chromatography->Analysis Crystallization->Analysis Pure_this compound High-Purity This compound Analysis->Pure_this compound

Caption: General workflow for this compound purification.

Crystallization_Troubleshooting Start Low Crystal Purity Check_Cooling Was cooling slow and controlled? Start->Check_Cooling Check_Solvent Was minimal hot solvent used? Check_Cooling->Check_Solvent Yes Slow_Cooling Action: Re-dissolve, use more solvent, cool slowly. Check_Cooling->Slow_Cooling No Add_Solvent Action: Re-dissolve in slightly more solvent. Check_Solvent->Add_Solvent No Charcoal_Step Consider adding a charcoal treatment step to remove impurities. Check_Solvent->Charcoal_Step Yes Success Improved Purity Slow_Cooling->Success Add_Solvent->Success Charcoal_Step->Success

Caption: Troubleshooting low purity in this compound crystallization.

References

Validation & Comparative

Canthaxanthin vs. Astaxanthin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carotenoids, canthaxanthin and astaxanthin (B1665798) stand out for their potent antioxidant properties, attributed to their unique molecular structures featuring conjugated polyene chains and terminal ketone groups. While both are recognized for their ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, their efficacy can vary depending on the specific type of oxidative challenge and the experimental model. This guide provides an objective comparison of the antioxidant activities of this compound and astaxanthin, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and astaxanthin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from multiple studies to facilitate a direct comparison. It is important to note that absolute values can vary between studies due to different experimental conditions.

Antioxidant AssayThis compoundAstaxanthinReference(s)
DPPH Radical Scavenging Activity (IC50) Data not consistently available in direct comparison15.39 - 56.25 µg/mL[1]
ABTS Radical Scavenging Activity (IC50) Data not consistently available in direct comparison7.7 - 25.53 µg/mL[1][2]

Note: Lower IC50 values indicate higher antioxidant activity. The variability in astaxanthin's IC50 values can be attributed to different extraction and purification methods.[1]

Antioxidant MechanismThis compoundAstaxanthinReference(s)
Singlet Oxygen Quenching Rate Constant (kq x 1010 M-1s-1) ~1.45Stronger than this compound
Inhibition of Lipid Peroxidation Potent inhibitor, comparable to α-tocopherolPotent inhibitor, comparable to α-tocopherol

General consensus in the scientific literature suggests that astaxanthin possesses stronger antioxidant activity than this compound and other carotenoids like β-carotene and lutein.[2]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of this compound and astaxanthin's antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol.

  • Sample Preparation: this compound and astaxanthin are dissolved in an appropriate solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the carotenoid solutions. A control is prepared with the solvent instead of the antioxidant.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Sample Preparation: this compound and astaxanthin are dissolved in a suitable solvent to prepare different concentrations.

  • Reaction Mixture: A specific volume of the ABTS•+ solution is added to various concentrations of the carotenoid solutions. A control is prepared with the solvent.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is recorded at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Singlet Oxygen Quenching Assay

This assay determines the rate at which a compound deactivates singlet oxygen, a highly reactive form of oxygen.

Principle: Singlet oxygen is generated photosensitively, and its decay is monitored in the presence and absence of the quencher (carotenoid). The quenching rate constant is determined from the kinetics of the decay.

Procedure:

  • Reaction Setup: A solution containing a photosensitizer (e.g., methylene (B1212753) blue or rose bengal), the carotenoid, and a singlet oxygen trap or detector (e.g., 1,3-diphenylisobenzofuran, which is bleached by singlet oxygen) is prepared in a suitable solvent.

  • Singlet Oxygen Generation: The solution is irradiated with light of a specific wavelength to excite the photosensitizer, which then transfers energy to molecular oxygen to form singlet oxygen.

  • Monitoring: The decay of singlet oxygen is monitored directly by its phosphorescence at 1270 nm or indirectly by the bleaching of the chemical trap over time.

  • Calculation: The quenching rate constant (kq) is determined by analyzing the decay kinetics according to the Stern-Volmer equation.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.

Principle: Lipid peroxidation is induced in a lipid-rich system (e.g., liposomes, micelles, or biological membranes) using a free radical initiator. The extent of peroxidation is measured by quantifying the formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA).

Procedure:

  • Preparation of Lipid System: Liposomes or other lipid substrates are prepared.

  • Induction of Peroxidation: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or a Fenton reaction system (Fe2+/H2O2), is added to the lipid system in the presence or absence of the carotenoid.

  • Incubation: The mixture is incubated at a controlled temperature for a specific duration.

  • Measurement of Peroxidation: The level of lipid peroxidation is quantified. This can be done by:

    • Thiobarbituric Acid Reactive Substances (TBARS) assay: Measures MDA, a secondary product of lipid peroxidation.

    • Conjugated diene formation: Measured by UV spectrophotometry at 234 nm.

    • Fluorescent probes: Using probes that change their fluorescence properties upon oxidation.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the results from samples with and without the antioxidant.

Signaling Pathways in Antioxidant Defense

Both this compound and astaxanthin can modulate intracellular signaling pathways to exert their antioxidant effects, going beyond direct radical scavenging. Astaxanthin, in particular, has been extensively studied for its role in regulating key pathways involved in the cellular antioxidant response.

Astaxanthin's Modulation of Antioxidant Signaling Pathways

Astaxanthin has been shown to influence several critical signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.[3][4][5][6][7]

Astaxanthin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress IKK IKK Oxidative Stress->IKK MAPK MAPK (p38, ERK, JNK) Oxidative Stress->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 Dissociates Astaxanthin Astaxanthin PI3K PI3K Astaxanthin->PI3K Activates Astaxanthin->IKK Inhibits Astaxanthin->MAPK Modulates AMPK AMPK Astaxanthin->AMPK Activates Akt Akt PI3K->Akt Activates Akt->Nrf2_Keap1 Inhibits Keap1 IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates NFkB_IkB->NFkB Releases ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection Inflammatory_Genes Pro-inflammatory Genes NFkB_n->Inflammatory_Genes Induces Transcription Reduced Inflammation Reduced Inflammation Inflammatory_Genes->Reduced Inflammation

Caption: Astaxanthin's antioxidant signaling network.

Astaxanthin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[3][8] It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[3][8] Astaxanthin also inhibits the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is involved in inflammatory responses.[4][9] By suppressing NF-κB activation, astaxanthin reduces the production of pro-inflammatory cytokines.[4][9] Furthermore, astaxanthin modulates the activity of Mitogen-Activated Protein Kinases (MAPKs) and the PI3K/Akt pathway , which are involved in cell survival and stress responses.[5][6][7]

This compound's Role in Antioxidant Signaling

While less extensively studied than astaxanthin, this compound also demonstrates the ability to modulate cellular signaling pathways to enhance antioxidant defenses.

Canthaxanthin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 Promotes Dissociation This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Induces Transcription Enhanced Antioxidant Defense Enhanced Antioxidant Defense Antioxidant_Genes->Enhanced Antioxidant Defense

Caption: this compound's activation of the Nrf2 pathway.

Similar to astaxanthin, this compound has been reported to activate the Nrf2 signaling pathway .[10] This activation leads to the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), thereby strengthening the cell's ability to combat oxidative stress.[11] this compound's role in other signaling pathways related to antioxidant defense is an area of ongoing research.

Conclusion

Both this compound and astaxanthin are formidable antioxidants with significant potential for applications in research and drug development. While both demonstrate robust free radical scavenging and lipid peroxidation inhibition capabilities, current evidence suggests that astaxanthin generally exhibits superior antioxidant activity, particularly in quenching singlet oxygen. Furthermore, astaxanthin's mechanisms of action are more extensively characterized, involving the modulation of multiple key signaling pathways that orchestrate the cellular antioxidant and anti-inflammatory responses. This compound also contributes to cellular protection by activating the Nrf2 pathway.

The choice between these two carotenoids for specific research or therapeutic applications will depend on the desired biological outcome, the target tissue, and the specific oxidative stressors involved. This guide provides a foundational understanding of their comparative antioxidant activities to aid in these critical decisions. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of their antioxidant potential.

References

Validating the photoprotective effects of canthaxanthin in human dermal fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Photoprotective Efficacy

The relentless exposure to ultraviolet A (UVA) radiation is a primary driver of premature skin aging, a process clinically characterized by wrinkles, fine lines, and reduced elasticity. At the cellular level, UVA wreaks havoc on human dermal fibroblasts, the very cells responsible for producing the collagen and elastin (B1584352) that provide skin with its structural integrity. In the quest for effective photoprotective agents, the carotenoid canthaxanthin has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, to validate its photoprotective effects in human dermal fibroblasts.

Executive Summary

This compound demonstrates significant photoprotective effects against UVA-induced damage in human dermal fibroblasts. Its primary mechanism of action involves the suppression of matrix metalloproteinase-1 (MMP-1) expression, an enzyme notorious for degrading collagen. This action is mediated through the inhibition of the p38 MAP kinase signaling pathway. When compared to the well-studied antioxidant astaxanthin (B1665798), this compound exhibits a distinct, non-antioxidant-based protective mechanism, making it a unique and valuable agent in the fight against photoaging.

Comparative Performance Analysis

The photoprotective effects of this compound have been evaluated against UVA-induced damage and compared with those of astaxanthin, a potent antioxidant carotenoid. The key parameters assessed include cell viability, reactive oxygen species (ROS) production, and MMP-1 expression.

Table 1: this compound vs. Astaxanthin in UVA-Irradiated Human Dermal Fibroblasts
ParameterThis compoundAstaxanthinControl (UVA only)
Cell Viability Suppressed UVA-induced decreaseSuppressed UVA-induced decreaseSignificant decrease
ROS Production No significant inhibitionSignificantly suppressedSignificant increase
MMP-1 mRNA Expression Significantly suppressedSuppressedSignificantly increased
Primary Mechanism Inhibition of p38 kinase activityPotent antioxidant activity (ROS scavenging)Oxidative stress and inflammatory signaling

Data compiled from studies on human dermal fibroblasts exposed to UVA radiation.[1][2][3][4][5]

Mechanism of Action: A Tale of Two Carotenoids

The divergent mechanisms of this compound and astaxanthin underscore the multifaceted nature of photoprotection.

This compound: The p38 Inhibitor

UVA radiation activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway in dermal fibroblasts.[6][7][8] This activation leads to a downstream cascade that culminates in the increased expression of MMP-1.[2] this compound has been shown to directly bind to and inhibit the activity of p38 kinase.[2] By blocking this key signaling node, this compound effectively curtails the UVA-induced upregulation of MMP-1, thereby preserving the collagen matrix.[2]

Astaxanthin: The Potent Antioxidant

In contrast, astaxanthin's primary defense against UVA-induced damage lies in its superior antioxidant capacity.[3][4][5] UVA exposure triggers a surge in intracellular reactive oxygen species (ROS), which act as signaling molecules to induce MMP-1 expression and cause cellular damage. Astaxanthin effectively neutralizes these harmful ROS, thereby mitigating downstream damage.[9][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Cell Culture and UVA Irradiation

Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For UVA irradiation experiments, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a UVA source (320-400 nm) at a specified dose, typically ranging from 5 to 20 J/cm².[12][13]

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15]

  • Following UVA irradiation and treatment with this compound or astaxanthin, the PBS is replaced with fresh culture medium.

  • MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the non-irradiated control.

Intracellular ROS Measurement (DCFH-DA Assay)

Intracellular ROS levels are quantified using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) fluorescent probe.[13][16][17][18][19]

  • After treatment, cells are washed with PBS and incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Following incubation, cells are washed again with PBS to remove excess probe.

  • Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

MMP-1 Expression Analysis (ELISA)

The secretion of MMP-1 into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[20][21][22][23][24]

  • Culture supernatants are collected 24 hours after UVA irradiation.

  • The ELISA is performed according to the manufacturer's instructions.

  • Briefly, standards and samples are added to a microplate pre-coated with an anti-MMP-1 antibody.

  • A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution is added, and the color development is measured at 450 nm. The concentration of MMP-1 is determined by comparison to a standard curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

UVA_Damage_Pathway UVA UVA Radiation Fibroblast Human Dermal Fibroblast UVA->Fibroblast ROS Increased ROS Production Fibroblast->ROS Induces p38 p38 MAPK Activation Fibroblast->p38 Activates ROS->p38 MMP1 Increased MMP-1 Expression p38->MMP1 Collagen Collagen Degradation MMP1->Collagen Photoaging Photoaging Collagen->Photoaging This compound This compound This compound->p38 Inhibits Astaxanthin Astaxanthin Astaxanthin->ROS Inhibits

Caption: UVA-induced damage pathway and points of intervention.

Experimental_Workflow Start Start Culture Culture Human Dermal Fibroblasts Start->Culture Treat Pre-treat with This compound or Astaxanthin Culture->Treat Irradiate Expose to UVA Radiation Treat->Irradiate Assay Perform Assays: - Cell Viability (MTT) - ROS Production (DCFH-DA) - MMP-1 Expression (ELISA) Irradiate->Assay Analyze Data Analysis and Comparison Assay->Analyze End End Analyze->End

Caption: General experimental workflow for assessing photoprotection.

Conclusion

The evidence strongly supports the efficacy of this compound as a photoprotective agent in human dermal fibroblasts. Its unique ability to inhibit the p38 MAPK pathway, thereby downregulating MMP-1 expression, distinguishes it from traditional antioxidants like astaxanthin. This targeted mechanism of action makes this compound a compelling ingredient for skincare formulations aimed at preventing and mitigating the signs of photoaging. Further research, including in vivo studies, is warranted to fully realize the potential of this compound in dermatological applications.

References

Canthaxanthin and Astaxanthin: A Comparative Analysis of Their Effects on Oxidative Stress Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of carotenoids, canthaxanthin and astaxanthin (B1665798) have garnered significant attention for their potent antioxidant properties. This guide offers a detailed comparison of their effects on key oxidative stress biomarkers, drawing upon data from in vivo and in vitro experimental studies. The following information is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current scientific findings.

Executive Summary

Both this compound and astaxanthin demonstrate significant capabilities in mitigating oxidative stress by modulating various biomarkers. Astaxanthin generally exhibits a more potent and broader range of antioxidant activities in the studied models. It has been shown to be highly effective in reducing lipid peroxidation and reactive oxygen species (ROS) while enhancing the activity of crucial antioxidant enzymes. This compound also displays notable antioxidant effects, particularly in stimulating enzymatic defenses. The primary mechanism of action for astaxanthin's potent antioxidant activity is often attributed to its ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. While this compound's direct interaction with the Nrf2 pathway is less elucidated, its ability to modulate antioxidant enzymes suggests an influence on cellular defense mechanisms.

Quantitative Comparison of Effects on Oxidative Stress Biomarkers

The following tables summarize the quantitative data from key experimental studies comparing the effects of this compound and astaxanthin on various oxidative stress biomarkers.

Table 1: In Vivo Effects on Oxidative Stress Biomarkers in Rainbow Trout (Oncorhynchus mykiss) [1][2][3]

BiomarkerTreatment GroupLiverKidney
Superoxide Dismutase (SOD) (U/mg protein)Control10.5 ± 1.212.3 ± 1.5
Astaxanthin (75 mg/kg diet)12.8 ± 1.614.7 ± 1.8
This compound (25 mg/kg diet)13.1 ± 1.415.2 ± 1.9
Catalase (CAT) (μmol/min/mg protein)Control1.8 ± 0.22.1 ± 0.3
Astaxanthin (75 mg/kg diet)2.3 ± 0.32.7 ± 0.4
This compound (25 mg/kg diet)2.5 ± 0.32.9 ± 0.4
Glutathione (B108866) Peroxidase (GPx) (nmol/min/mg protein)Control45.2 ± 5.152.8 ± 6.3
Astaxanthin (75 mg/kg diet)55.6 ± 6.263.4 ± 7.1
This compound (25 mg/kg diet)58.3 ± 6.566.1 ± 7.5
Glutathione S-Transferase (GST) (nmol/min/mg protein)Control30.1 ± 3.535.4 ± 4.1
Astaxanthin (75 mg/kg diet)38.9 ± 4.342.8 ± 4.9
This compound (25 mg/kg diet)41.2 ± 4.645.3 ± 5.2

* Indicates a statistically significant difference from the control group (p < 0.05).

Table 2: In Vitro Effects on Oxidative Stress Biomarkers in PC12 Cells [4]

BiomarkerTreatment GroupH₂O₂-induced Oxidative Stress
Cell Viability (%)Control (H₂O₂)52.3 ± 4.8
Astaxanthin (20 µM)85.1 ± 7.2
This compound (20 µM)78.6 ± 6.5
Reactive Oxygen Species (ROS) Production (% of control)Control (H₂O₂)285.4 ± 25.1
Astaxanthin (20 µM)135.7 ± 12.8
This compound (20 µM)162.3 ± 15.1
Malondialdehyde (MDA) Production (nmol/mg protein)Control (H₂O₂)3.8 ± 0.4
Astaxanthin (20 µM)1.5 ± 0.2
This compound (20 µM)1.9 ± 0.3
Catalase (CAT) Activity (U/mg protein)Control (H₂O₂)15.2 ± 1.4
Astaxanthin (20 µM)28.9 ± 2.6
This compound (20 µM)25.4 ± 2.3
Glutathione Peroxidase (GPx) Activity (nmol/min/mg protein)Control (H₂O₂)21.7 ± 2.0
Astaxanthin (20 µM)39.8 ± 3.5
This compound (20 µM)35.1 ± 3.2

* Indicates a statistically significant difference from the H₂O₂-treated control group (p < 0.05).

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data.

In Vivo Study: Rainbow Trout Model[1][2][3]
  • Animal Model: Juvenile rainbow trout (Oncorhynchus mykiss) were acclimated and randomly divided into control and treatment groups.

  • Dietary Supplementation: The control group received a standard commercial diet. The treatment groups received the same diet supplemented with either astaxanthin (75 mg/kg) or this compound (25 mg/kg) for 8 weeks.

  • Sample Collection: At the end of the experimental period, liver and kidney tissues were collected for biomarker analysis.

  • Biomarker Assays:

    • Superoxide Dismutase (SOD): Activity was measured spectrophotometrically using a commercial kit based on the inhibition of xanthine (B1682287) oxidase.

    • Catalase (CAT): Activity was determined by monitoring the decomposition of hydrogen peroxide spectrophotometrically.

    • Glutathione Peroxidase (GPx): Activity was assayed by measuring the rate of NADPH oxidation in the presence of glutathione reductase.

    • Glutathione S-Transferase (GST): Activity was measured by the conjugation of glutathione with 1-chloro-2,4-dinitrobenzene.

In Vitro Study: PC12 Cell Model[4]
  • Cell Line: Rat pheochromocytoma (PC12) cells were cultured under standard conditions.

  • Treatment: Cells were pre-treated with astaxanthin (20 µM) or this compound (20 µM) for 24 hours.

  • Induction of Oxidative Stress: Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂).

  • Biomarker Assays:

    • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Reactive Oxygen Species (ROS) Production: Measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • Malondialdehyde (MDA) Production: Determined using the thiobarbituric acid reactive substances (TBARS) assay.

    • Catalase (CAT) and Glutathione Peroxidase (GPx) Activities: Measured using commercially available assay kits.

Signaling Pathways and Experimental Workflow

The antioxidant effects of this compound and astaxanthin are mediated through complex cellular signaling pathways. Astaxanthin, in particular, is a well-documented activator of the Nrf2-ARE pathway.

Nrf2_Activation_by_Astaxanthin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitin Proteasome Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Proteasome Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, etc.) ARE->Antioxidant_Enzymes Promotes transcription

Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.

The experimental workflow for assessing the comparative effects of these carotenoids on oxidative stress biomarkers typically follows a standardized process.

Experimental_Workflow start Experimental Design (In Vivo or In Vitro Model) treatment Treatment Groups: - Control - this compound - Astaxanthin start->treatment induction Induction of Oxidative Stress (e.g., H₂O₂) treatment->induction sampling Sample Collection (Tissues or Cells) induction->sampling assays Biomarker Assays: - SOD, CAT, GPx - MDA, ROS sampling->assays analysis Data Analysis (Statistical Comparison) assays->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for comparing carotenoid effects.

Conclusion

The presented data from both in vivo and in vitro studies indicate that both this compound and astaxanthin are effective in mitigating oxidative stress. Astaxanthin consistently demonstrates a more pronounced protective effect across a range of biomarkers, which is strongly linked to its ability to activate the Nrf2 signaling pathway. This compound also enhances the antioxidant defense system, although its superiority over astaxanthin was not observed in the highlighted studies. For researchers and professionals in drug development, these findings underscore the potential of both carotenoids as therapeutic agents against conditions associated with oxidative stress, with astaxanthin showing a particularly strong profile. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore the synergistic potential of these two compounds.

References

A Comparative Analysis of Synthetic Versus Natural Canthaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Canthaxanthin, a keto-carotenoid pigment, is utilized across the pharmaceutical, cosmetic, and food industries for its potent antioxidant properties and vibrant red-orange color. It is available in two primary forms: synthetically produced and naturally derived. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and professionals in selecting the appropriate form for their specific applications. While direct comparative data for this compound is limited in some areas, extensive research on the closely related and structurally similar carotenoid, astaxanthin (B1665798), provides valuable insights that will be referenced where applicable.

Performance and Properties: A Comparative Overview

The efficacy of this compound is largely attributed to its chemical structure, which allows for the quenching of singlet oxygen and scavenging of free radicals. However, the source of this compound—synthetic or natural—can influence its biological activity, bioavailability, and overall performance.

Key Differences at a Glance:

PropertySynthetic this compoundNatural this compound
Source Chemical synthesis, often utilizing petrochemicals.Derived from microorganisms like algae (e.g., Chlorella zofingiensis), fungi, and bacteria.[1]
Composition Typically consists of a specific stereoisomer (all-trans).Often a complex mixture of isomers and may contain other synergistic carotenoids.
Bioavailability Potentially lower due to its isolated form.Generally considered to have higher bioavailability, often attributed to its association with lipids and other natural compounds.[2]
Antioxidant Activity Exhibits strong antioxidant properties.Some studies on related carotenoids suggest natural forms may have superior antioxidant capacity due to the synergistic effects of accompanying compounds.[2]
Purity & Quality Purity can be highly controlled during synthesis.Quality and purity can vary depending on the source and extraction methods.[2]
Sustainability Production relies on chemical processes that may have a larger environmental footprint.Considered a more sustainable and environmentally friendly option.[2]

Experimental Data Summary

While direct, peer-reviewed studies quantitatively comparing the in vivo performance of synthetic versus natural this compound are not abundant, data from studies on astaxanthin, a structurally similar xanthophyll, offer compelling parallels.

Table 1: Comparative Antioxidant Activity of Natural vs. Synthetic Astaxanthin

ParameterNatural Astaxanthin (from H. pluvialis)Synthetic AstaxanthinFold Difference (Natural vs. Synthetic)Reference
Singlet Oxygen QuenchingHighLower>50x strongerCapelli et al., 2013
Free Radical EliminationHighLower~20x strongerCapelli et al., 2013

Note: This data is for astaxanthin and is presented as a scientifically relevant analogue for this compound due to structural similarities.

Signaling Pathway Modulation

This compound, like other carotenoids, is known to modulate key signaling pathways involved in cellular stress response and inflammation. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways are primary targets.

Activation of the Nrf2 pathway by this compound leads to the transcription of antioxidant and cytoprotective genes. Conversely, this compound can inhibit the pro-inflammatory NF-κB pathway. The differential effects of synthetic versus natural this compound on these pathways are an active area of research. It is hypothesized that the complex of compounds in natural extracts may lead to a more potent and balanced modulation of these pathways.

This compound Signaling Pathway This compound This compound (Natural or Synthetic) ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges Nrf2 Nrf2 This compound->Nrf2 promotes activation NFkB NF-κB This compound->NFkB inhibits activation ROS->Nrf2 induces dissociation from Keap1 ROS->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection & Reduced Inflammation Antioxidant_Enzymes->Cellular_Protection contributes to IkB IκBα Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes promotes transcription IKK IKK IKK->IkB phosphorylates IkB->NFkB sequesters in cytoplasm

Caption: this compound's modulation of Nrf2 and NF-κB signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in this compound research.

Protocol 1: Extraction of Natural this compound from Microbial Biomass

This protocol is a general guideline for the extraction of this compound from microbial sources such as Paracoccus carotinifaciens.

Materials:

Procedure:

  • Extraction: Mix 100g of dry biomass with a 5:1 (v/w) ratio of ethanol/GMS solvent. Sonicate in an ultrasonic bath at 120 W for 90 minutes at 30°C. Repeat the extraction three times.

  • Filtration: Combine the extracts and filter through a Büchner funnel to remove cell debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the total extract.

  • Fat Removal: Dissolve the extract in 96% ethanol and add a saturated solution of urea in ethanol to precipitate fatty acids at 0°C for 12 hours. Filter to remove the precipitate.

  • Column Chromatography (Purification):

    • Flash Chromatography: Dissolve the fat-free extract in ethanol, mix with silica gel, and apply to a flash chromatography column. Elute with diethyl ether.

    • Slow Column Chromatography: Further purify the this compound-rich fractions using a silica gel column with a gradient of n-hexane/acetone as the mobile phase.

  • Final Product: Collect the pure this compound fractions and evaporate the solvent.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification A Dry Microbial Biomass B Ultrasonic Extraction (Ethanol/GMS) A->B C Filtration B->C D Solvent Evaporation C->D E Total Extract D->E F Fat Removal (Urea Precipitation) E->F G Flash Chromatography F->G H Slow Column Chromatography G->H I Pure Natural this compound H->I

Caption: Workflow for the extraction and purification of natural this compound.

Protocol 2: Synthesis of this compound via Wittig Reaction

The Wittig reaction is a common method for the chemical synthesis of carotenoids, including this compound.

Materials:

  • C15-phosphonium salt

  • C10-dialdehyde

  • Anhydrous solvent (e.g., dichloromethane)

  • Base (e.g., sodium ethoxide in ethanol)

  • Acetic acid

  • Water

Procedure:

  • Reaction Setup: Dissolve the C15-phosphonium salt and C10-dialdehyde in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Base Addition: Slowly add the base to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for a specified time (e.g., 1 hour) to allow the Wittig reaction to proceed, forming the this compound molecule.

  • Quenching: Quench the reaction by adding a solution of acetic acid in water.

  • Extraction: Separate the organic phase. Extract the aqueous phase with the solvent to recover any remaining product.

  • Purification: Combine the organic phases, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate using a rotary evaporator. The crude product can be further purified by recrystallization or chromatography.

Protocol 3: Quantification of this compound in Biological Tissues by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Photodiode array (PDA) detector

Reagents:

  • This compound standard

  • Mobile phase: Methanol/water (e.g., 97:3 v/v), filtered and degassed

  • Extraction solvent: Hexane or a mixture of chloroform (B151607) and methanol

Procedure:

  • Sample Preparation (Tissue Extraction):

    • Homogenize the tissue sample in the extraction solvent in the dark and under an inert atmosphere.

    • Centrifuge the homogenate to pellet the solids.

    • Collect the supernatant containing the carotenoids.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the analysis under isocratic conditions with a constant flow rate (e.g., 1.0 mL/min).

    • Detect the this compound peak at its maximum absorbance wavelength (approximately 470-474 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Quantify the this compound in the sample by comparing its peak area to the standard curve.

Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the application. Synthetic this compound offers high purity and consistency, which can be advantageous in pharmaceutical formulations. Natural this compound, while potentially more variable in composition, may offer enhanced bioavailability and a more complex biological activity due to the presence of other natural compounds. For applications where sustainability and consumer preference for natural ingredients are important, natural this compound is the preferred choice. Further direct comparative studies on the bioavailability and in vivo efficacy of synthetic versus natural this compound are warranted to provide a more complete picture for researchers and drug development professionals.

References

Dietary Canthaxanthin: A Comparative Analysis of its Antioxidant Role in Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of dietary canthaxanthin within biological membranes, benchmarked against other common dietary carotenoids: astaxanthin, β-carotene, and lutein (B1675518). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Comparative Antioxidant Activity

The antioxidant potential of carotenoids in biological membranes is not solely dependent on their chemical structure but also on their orientation and interaction with the lipid bilayer. The following table summarizes quantitative data from various studies, highlighting the comparative efficacy of this compound and other selected carotenoids in inhibiting lipid peroxidation, a key indicator of oxidative stress in membranes.

CarotenoidModel SystemPeroxidation InducerMeasurementResultReference
This compound Rat liver microsomesRadical-initiatedLipid Peroxidation InhibitionAs effective as α-tocopherol.[1]
Chick liver homogenatesFerrous ionThiobarbituric Acid-Reactive Substances (TBARS)Significantly decreased TBARS formation (p=0.02).[2]
Astaxanthin Model membranes (POPC with cholesterol)Not specifiedLipid Hydroperoxide (LOOH) Levels>40% decrease in LOOH levels.[3][4]
Rat liver microsomesRadical-initiatedLipid Peroxidation InhibitionAs effective as α-tocopherol.[1]
β-Carotene Model membranes (POPC with cholesterol)Not specifiedLipid Hydroperoxide (LOOH) Levels>85% increase in LOOH levels (pro-oxidant effect).[3][4]
Rat liver microsomesRadical-initiatedLipid Peroxidation InhibitionMuch less potent than α-tocopherol, astaxanthin, and this compound.[1]
Lutein Model photoreceptor membranesPhotosensitized reactionsLipid Peroxidation InhibitionTwo to three times more effective in membranes with lipid raft domains.[5][6]
Human retinal membranesNot specifiedConcentrationHigher concentration in rod outer segment membranes of the perifoveal retina.[7]

Note: Direct comparison of absolute values across different studies is challenging due to variations in experimental conditions, model systems, and analytical methods. The data presented should be interpreted within the context of the specific study referenced.

Mechanism of Action: this compound in the Biological Membrane

This compound, a polar carotenoid, positions itself across the lipid bilayer. Its polar keto groups are oriented towards the aqueous phase, while the conjugated polyene chain resides within the hydrophobic core of the membrane. This orientation allows it to scavenge free radicals at the membrane-water interface and within the lipid core, thereby inhibiting the propagation of lipid peroxidation.

Canthaxanthin_Antioxidant_Mechanism cluster_membrane Biological Membrane cluster_aqueous Aqueous Environment cluster_lipid_core Lipid Core lipid_head1 Polar Head Group lipid_tail1 Hydrophobic Tail lipid_tail2 Hydrophobic Tail lipid_head2 Polar Head Group ROS_aq Aqueous ROS ROS_aq->lipid_head1 Oxidative Attack ROS_lipid Lipid Peroxyl Radical ROS_lipid->lipid_tail1 Chain Reaction This compound This compound This compound->ROS_aq Radical Scavenging This compound->ROS_lipid Radical Scavenging

Caption: this compound's antioxidant mechanism in a lipid bilayer.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Biological sample (e.g., membrane fraction, tissue homogenate)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde (MDA) standard solution

  • Microcentrifuge tubes

  • Water bath (95-100°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue samples or prepare membrane fractions in a suitable buffer on ice.

  • Protein Precipitation: To 100 µL of the sample, add 200 µL of ice-cold 10% TCA. Mix thoroughly and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the mixture at approximately 2,200 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Reaction: Carefully transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.

  • Incubation: Incubate the tubes in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct, a pink-colored complex.

  • Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

  • Measurement: Measure the absorbance of the solution at 532 nm.

  • Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve.[8]

Cellular Antioxidant Activity (CAA) Assay in Human Dermal Fibroblasts

This cell-based assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • 96-well black, clear-bottom cell culture plates

  • Cell culture medium (e.g., DMEM with FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Test compounds (this compound, etc.) dissolved in a suitable solvent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HDFs into a 96-well plate and culture until they reach confluence.

  • Treatment: Remove the culture medium and wash the cells with a buffered saline solution. Pre-incubate the cells with the test compounds at various concentrations for a specified period (e.g., 1 hour).

  • Probe Loading: Add the DCFH-DA probe to the cells and incubate to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: Introduce AAPH to the cells to induce the generation of peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Continue to take readings at regular intervals.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The antioxidant capacity of the test compound is determined by its ability to reduce the AAPH-induced fluorescence compared to control cells.[9][10]

Experimental Workflow for Validating Antioxidant Activity

The following diagram illustrates a typical workflow for assessing the antioxidant potential of a dietary compound like this compound in a biological membrane context.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo / Cell-Based Analysis A Prepare Model Membranes (e.g., Liposomes, Microsomes) B Incorporate this compound and Controls A->B C Induce Lipid Peroxidation (e.g., with Fe2+, AAPH) B->C D Measure Peroxidation Products (e.g., TBARS, LOOH) C->D I Data Analysis and Comparison D->I E Culture Cells (e.g., Fibroblasts, Keratinocytes) F Treat Cells with this compound E->F G Induce Oxidative Stress (e.g., with UVA, H2O2) F->G H Measure Cellular Responses (ROS levels, Enzyme Activity, Viability) G->H H->I J Conclusion on Antioxidant Efficacy I->J

Caption: Workflow for validating antioxidant activity.

References

Tale of Two Carotenoids: Canthaxanthin Boosts, While Astaxanthin Modulates, Intercellular Communication

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of canthaxanthin and astaxanthin (B1665798) reveals contrasting effects on gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and controlling cell growth. While this compound consistently enhances this communication by increasing the expression of the key gap junction protein connexin 43 (Cx43), astaxanthin exhibits a more complex, context-dependent role, primarily by altering the phosphorylation state of Cx43, which can lead to a reduction in GJIC in certain cell types.

Gap junctional intercellular communication allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, playing a crucial role in coordinating cellular activities.[1][2] Dysfunctional GJIC is a hallmark of many diseases, including cancer.[1][2] Carotenoids, a class of natural pigments, have been investigated for their potential to modulate GJIC, with this compound and astaxanthin emerging as two compounds with distinct mechanisms of action.

Contrasting Effects on Gap Junctional Intercellular Communication

Studies have demonstrated that this compound reliably increases GJIC. In primary human skin fibroblasts, incubation with this compound for 24 and 72 hours resulted in an increase in intercellular communication.[1][3] This effect is associated with an increased amount of the connexin 43 protein.[1][3] Other studies have also shown that this compound, along with other carotenoids like β-carotene and lutein, enhances gap junctional communication in a dose-dependent manner in C3H/10T1/2 cells.[4][5]

In stark contrast, astaxanthin has been shown to strongly diminish GJIC in primary human skin fibroblasts at concentrations greater than 0.1 micromol/L.[1][3] This inhibitory effect was found to be reversible upon withdrawal of astaxanthin.[1][3] However, it is important to note that the effect of astaxanthin on GJIC may be cell-type dependent and influenced by its chemical form. For instance, water-soluble disodium (B8443419) disuccinate astaxanthin derivatives have been shown to upregulate Cx43 protein expression and increase GJIC in mouse embryonic fibroblast C3H/10T1/2 cell cultures.[6]

Divergent Molecular Mechanisms of Action

The opposing effects of this compound and astaxanthin on GJIC stem from their different molecular mechanisms. This compound appears to primarily act at the genetic level, upregulating the expression of the GJA1 gene, which codes for connexin 43.[7] This leads to a greater abundance of Cx43 protein, resulting in the formation of more gap junction channels and enhanced intercellular communication.[1][3]

Astaxanthin, on the other hand, primarily exerts its influence at the post-translational level. In primary human fibroblasts, astaxanthin treatment led to a shift in the phosphorylation pattern of Cx43, favoring lower phosphorylation states.[1][3] The phosphorylation status of Cx43 is a critical regulator of gap junction assembly, trafficking, and function. Changes in phosphorylation can lead to the closure of gap junction channels, thus inhibiting GJIC.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and astaxanthin on GJIC and Cx43 expression from key studies.

CarotenoidCell TypeConcentrationIncubation TimeEffect on GJICEffect on Cx43 ProteinReference
This compound Primary Human Skin Fibroblasts0.001 - 10 µmol/L24 and 72 hoursIncreasedIncreased[1][3]
Astaxanthin Primary Human Skin Fibroblasts> 0.1 µmol/L24 and 72 hoursStrongly DiminishedAltered Phosphorylation[1][3]
Astaxanthin Derivative Mouse Embryonic Fibroblasts (C3H/10T1/2)Not SpecifiedNot SpecifiedSignificantly UpregulatedUpregulated[6]

Experimental Protocols

The primary methods used to assess the effects of this compound and astaxanthin on GJIC are the dye transfer assay and Western blot analysis for Cx43.

Dye Transfer Assay (Scrape-Loading)

This technique is used to measure the extent of gap junctional intercellular communication.

  • Cell Culture: Primary human skin fibroblasts are cultured to confluence in appropriate media.

  • Carotenoid Incubation: The cells are incubated with varying concentrations of this compound or astaxanthin (e.g., 0.001 to 10 µmol/L) for specific durations (e.g., 24 and 72 hours).[1][3]

  • Dye Loading: A fluorescent dye, such as Lucifer Yellow, is introduced into a small number of cells by making a scrape or incision in the cell monolayer.

  • Dye Transfer: The dye, being small enough to pass through gap junctions, spreads from the initially loaded cells to adjacent, coupled cells.

  • Microscopy and Quantification: After a set period of time, the cells are visualized using a fluorescence microscope. The number of cells that have taken up the dye from the scrape line is counted to quantify the extent of GJIC.

Western Blot Analysis for Connexin 43

This method is used to determine the amount and phosphorylation state of the Cx43 protein.

  • Cell Lysis: Following incubation with the carotenoids, the cells are washed and then lysed to release their protein contents.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for Cx43. This antibody will bind to the Cx43 protein. Different phosphorylated forms of Cx43 can be detected using antibodies specific to those modifications.

  • Detection: A secondary antibody, which is conjugated to an enzyme or fluorophore, is then added to bind to the primary antibody.

  • Visualization and Analysis: The signal from the secondary antibody is detected, and the intensity of the bands corresponding to Cx43 is quantified. This allows for a comparison of the amount of Cx43 protein and its phosphorylation state between control and treated cells.

Signaling Pathways and Experimental Workflow

Canthaxanthin_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell GJA1 GJA1 Gene (codes for Cx43) Nucleus->GJA1 Upregulates mRNA Cx43 mRNA GJA1->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Cx43 Connexin 43 Protein Ribosome->Cx43 GJ Gap Junction Formation Cx43->GJ GJIC Increased GJIC GJ->GJIC Astaxanthin_Pathway Astaxanthin Astaxanthin Cell Cell Interior Astaxanthin->Cell Enters Cell Cx43_P Phosphorylated Connexin 43 Cx43_deP Dephosphorylated Connexin 43 Cx43_P->Cx43_deP Alters Phosphorylation (Post-translational modification) GJ_Closed Closed Gap Junctions Cx43_deP->GJ_Closed GJIC_Diminished Diminished GJIC GJ_Closed->GJIC_Diminished Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Culture Culture Cells to Confluence Treat Treat with this compound or Astaxanthin Culture->Treat Dye_Transfer Dye Transfer Assay Treat->Dye_Transfer Western_Blot Western Blot for Cx43 Treat->Western_Blot Quantify_GJIC Quantify Dye Transfer Dye_Transfer->Quantify_GJIC Quantify_Cx43 Quantify Cx43 Expression and Phosphorylation Western_Blot->Quantify_Cx43

References

A Comparative Analysis of Canthaxanthin and Beta-Carotene in Tumor Growth Inhibition: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced anti-tumor properties of carotenoids is crucial for identifying promising therapeutic avenues. This guide provides an objective in vivo comparison of two prominent carotenoids, canthaxanthin and beta-carotene (B85742), focusing on their efficacy in inhibiting tumor growth. The following sections present a synthesis of experimental data, detailed methodologies, and an exploration of the distinct signaling pathways implicated in their anti-cancer activity.

Quantitative Comparison of Anti-Tumor Efficacy

The in vivo anti-tumor effects of this compound and beta-carotene have been evaluated in various animal models, primarily focusing on mammary and skin cancers. The data from these studies are summarized below to facilitate a direct comparison of their performance.

CarotenoidAnimal ModelTumor TypeDosageKey FindingsReference
Beta-Carotene BALB/c MiceMammary Adenocarcinoma (WAZ-2T cells)0.1% and 0.4% in dietDecreased mammary tumor volume. No significant difference in tumor inhibition between the two doses.[1]
This compound BALB/c MiceMammary Adenocarcinoma (WAZ-2T cells)0.1% and 0.4% in dietDecreased mammary tumor volume. No significant difference in tumor inhibition between the two doses.[1]
Beta-Carotene Skh-1 hairless miceUV-B Induced Skin TumorsNot specifiedFewer tumors per mouse and delayed tumor appearance compared to control.[2]
This compound Skh-1 hairless miceUV-B Induced Skin TumorsNot specifiedFewer tumors per mouse and delayed tumor appearance compared to control.[2]
Beta-Carotene Skh-1 hairless miceDMBA/Croton Oil Induced Skin TumorsNot specifiedSignificant reduction in tumor numbers and delayed appearance time compared to placebo.[2]
This compound Skh-1 hairless miceDMBA/Croton Oil Induced Skin TumorsNot specifiedNo significant effect on tumor numbers or appearance time.[2]
Beta-Carotene HamstersDMBA-induced Epidermoid Carcinomas (buccal pouch)250 µg in 0.1 ml MEM (local injection)More effective in tumor regression compared to this compound.[3]
This compound HamstersDMBA-induced Epidermoid Carcinomas (buccal pouch)250 µg in 0.1 ml MEM (local injection)Showed tumor regression, but was less effective than beta-carotene.[3]

Experimental Protocols

The methodologies employed in the key comparative studies are detailed below to provide a comprehensive understanding of the experimental conditions.

Mammary Tumor Inhibition Study (Chew et al., 1999)
  • Animal Model: Female BALB/c mice.[1]

  • Tumor Cell Line: WAZ-2T mammary adenocarcinoma cells.[1]

  • Dietary Intervention: Mice were fed a synthetic diet containing 0% (control), 0.1%, or 0.4% of either beta-carotene or this compound for three weeks prior to tumor cell inoculation.[1]

  • Tumor Induction: After the dietary intervention period, 1 x 10^6 WAZ-2T tumor cells were inoculated into the mammary fat pad of each mouse.[1]

  • Data Collection: Tumor volume was measured to assess tumor growth. Plasma and tumor tissue concentrations of the carotenoids were also determined.[1]

  • Endpoint: The study was terminated 45 days after tumor cell inoculation.[1]

Skin Tumor Prevention Study (Mathews-Roth, 1982)
  • Animal Model: Skh-1 hairless mice.[2]

  • Tumor Induction Methods:

    • UV-B Radiation: Mice were exposed to UV-B radiation (290-320 nm).[2]

    • Chemical Carcinogenesis (DMBA/Croton Oil): Tumors were induced by the application of dimethylbenz(a)anthracene (DMBA) followed by croton oil.[2]

    • Combined Induction (DMBA/UV-B): DMBA application was followed by low-dose UV-B radiation.[2]

  • Intervention: Mice were administered either beta-carotene, this compound, or a placebo. The specific dosages and administration routes were not detailed in the abstract.[2]

  • Data Collection: The number of tumors per mouse and the time of tumor appearance were recorded.[2]

Mechanistic Insights: Signaling Pathways

The anti-tumor effects of this compound and beta-carotene are attributed to their influence on distinct cellular signaling pathways. This compound is primarily associated with the induction of apoptosis, while beta-carotene's effects are more closely linked to the inhibition of angiogenesis.

This compound-Induced Apoptosis

This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[4] This process is crucial for eliminating malignant cells and preventing tumor progression. The proposed signaling pathway involves the downregulation of key survival proteins.

Canthaxanthin_Apoptosis_Pathway This compound This compound TumorCell Tumor Cell This compound->TumorCell Enters STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) TumorCell->STAT3 Inhibits Bcl2 Bcl-2 (B-cell lymphoma 2) TumorCell->Bcl2 Inhibits STAT3->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis in tumor cells.

Beta-Carotene and Inhibition of Angiogenesis

Beta-carotene has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5] Its mechanism involves interfering with key signaling cascades that promote vascular development.

BetaCarotene_Angiogenesis_Pathway cluster_betacarotene Beta-Carotene Action cluster_cell Endothelial Cell BetaCarotene Beta-Carotene VEGFR2 VEGFR-2 BetaCarotene->VEGFR2 Inhibits Signaling PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Angiogenesis Angiogenesis (Proliferation, Migration) NFkB->Angiogenesis Promotes Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention AnimalModel Select Animal Model (e.g., BALB/c Mice) Diet Dietary Supplementation AnimalModel->Diet TumorCells Culture Tumor Cells (e.g., Mammary Adenocarcinoma) TumorInduction Tumor Induction (Cell Inoculation or Carcinogen) TumorCells->TumorInduction Control Control Group (Placebo) Diet->Control BetaCarotene Beta-Carotene Group Diet->BetaCarotene This compound This compound Group Diet->this compound Monitoring Monitor Tumor Growth (e.g., Caliper Measurements) TumorInduction->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Volume, Histology) Monitoring->Endpoint

References

A Comparative Guide to Canthaxanthin Biosynthesis Enzymes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of key enzymes involved in the biosynthesis of canthaxanthin, a high-value ketocarotenoid. It is intended for researchers, scientists, and drug development professionals working on metabolic engineering and the production of natural pigments. The guide focuses on the primary enzyme responsible for this compound synthesis, β-carotene ketolase, with data presented from various microbial sources.

Introduction to this compound Biosynthesis

This compound is a vibrant orange-red pigment naturally produced by a range of organisms including bacteria, algae, and fungi. Its commercial applications span the food, cosmetic, and animal feed industries. The biosynthesis of this compound from the precursor β-carotene is primarily catalyzed by a single enzyme: β-carotene ketolase. This enzyme introduces keto groups at the 4 and 4' positions of the β-ionone rings of β-carotene. The reaction proceeds through an intermediate, echinenone (B51690).

There are two main, non-homologous types of β-carotene ketolases:

  • CrtW-type: Found predominantly in bacteria and some algae (where it is often denoted as BKT). These enzymes are iron-dependent and can typically ketolate both β-carotene and its hydroxylated derivatives like zeaxanthin (B1683548).[1]

  • CrtO-type: Primarily found in cyanobacteria and some non-photosynthetic bacteria. These enzymes are generally considered mono-ketolases, efficiently converting β-carotene to echinenone but showing poor efficiency in the second ketolation step to produce this compound.[2]

A related enzyme, β-carotene hydroxylase (CrtZ), can convert this compound into astaxanthin (B1665798), making the selection and performance of the ketolase crucial for maximizing this compound yield in engineered systems.

Comparative Performance of β-Carotene Ketolases

Direct comparison of classical Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ) for purified β-carotene ketolases from different species is not widely available in the literature. Most studies focus on evaluating enzyme performance in vivo by expressing the respective genes in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae. This approach provides practical data on substrate conversion and final product titers, which are critical for biotechnological applications.

The following table summarizes key performance data from various studies.

Enzyme (Source Organism)Host SystemSubstrate(s)Key ProductsPerformance Metrics & Observations
CrtW (Brevundimonas sp. SD212)E. coli (crude extract)β-caroteneEchinenone, this compoundThis compound production rate: 133.8 pmol/h/mg protein. Echinenone production rate: 78.0 pmol/h/mg protein.[3][4]
CrtW (Paracoccus sp. N81106)E. coliβ-carotene, ZeaxanthinThis compound, AdonixanthinShows a strong preference for non-hydroxylated substrates.[1] When co-expressed with CrtZ, leads to accumulation of the intermediate adonixanthin.[1]
CrtW (Brevundimonas sp. SD212)E. coliZeaxanthinAstaxanthinDoes not lead to significant adonixanthin accumulation, indicating efficient conversion of ketolated intermediates. Considered a promising candidate for astaxanthin production.[1]
BKT (Chlamydomonas reinhardtii)E. coliβ-carotene, ZeaxanthinThis compound, AstaxanthinHigh conversion rate from zeaxanthin to astaxanthin (up to 85%).
BKT (Chlorella zofingiensis)E. coliβ-carotene, ZeaxanthinThis compound, AstaxanthinModerate conversion rate from zeaxanthin to astaxanthin (~38%).
BKT (Haematococcus pluvialis)E. coliβ-carotene, ZeaxanthinThis compound, AstaxanthinLow conversion rate from zeaxanthin to astaxanthin (~1%).
CrtO (Synechocystis sp. PCC 6803)Purified Enzymeβ-carotene, EchinenoneEchinenone, this compoundPrimarily a mono-ketolase with low turnover for echinenone, resulting in minimal this compound formation.[2]
CrtO (Rhodococcus erythropolis)E. coliβ-caroteneThis compoundCatalyzes the symmetric addition of two keto groups to produce this compound.[5]

Visualizing the Biosynthetic Pathway & Experimental Workflow

To better understand the molecular processes and experimental setups, the following diagrams have been generated.

Canthaxanthin_Biosynthesis_Pathway b_carotene β-Carotene echinenone Echinenone b_carotene->echinenone CrtW / BKT / CrtO zeaxanthin Zeaxanthin b_carotene->zeaxanthin CrtZ This compound This compound echinenone->this compound CrtW / BKT / CrtO astaxanthin Astaxanthin This compound->astaxanthin CrtZ adonixanthin Adonixanthin zeaxanthin->adonixanthin CrtW / BKT adonixanthin->astaxanthin CrtZ

This compound Biosynthesis Pathway

Experimental_Workflow cluster_gene_prep Gene Preparation & Cloning cluster_expression Protein Expression cluster_assay Enzyme Assay & Analysis gene_isolation Isolate ketolase gene (crtW/BKT/crtO) from source organism ligation Ligate gene into vector gene_isolation->ligation vector_prep Prepare expression vector (e.g., pET) vector_prep->ligation transformation Transform E. coli with plasmid ligation->transformation culture Culture cells and induce protein expression transformation->culture harvest Harvest cells by centrifugation culture->harvest lysis Lyse cells to create crude protein extract harvest->lysis in_vitro_reaction Perform in vitro activity assay lysis->in_vitro_reaction extraction Extract carotenoids in_vitro_reaction->extraction hplc Quantify products by HPLC extraction->hplc

Workflow for Enzyme Activity Comparison

Experimental Protocols

In Vitro β-Carotene Ketolase Activity Assay

This protocol is adapted from methodologies used for characterizing crude cell extracts expressing β-carotene ketolase.[4]

a. Preparation of Crude Enzyme Extract:

  • Harvest E. coli cells expressing the target ketolase gene via centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Lyse the cells using sonication or a French press on ice.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant, which serves as the crude protein extract. Determine the total protein concentration using a standard method like the Bradford assay.

b. Enzyme Reaction:

  • Prepare the enzyme reaction buffer: 0.4 M Tris-HCl (pH 8.0), 1 mM dithiothreitol (B142953) (DTT), 0.5 mM FeSO₄, 5 mM ascorbic acid, 0.5 mM 2-oxoglutarate, and 0.1% (w/v) deoxycholate.[4]

  • In a reaction tube, combine the crude protein extract with the reaction buffer.

  • Add cofactors NADPH and ATP to a final concentration of 2 mM each.[4]

  • Pre-incubate the mixture for 5 minutes at 30°C with shaking.[4]

  • Initiate the reaction by adding the substrate, β-carotene (e.g., 100 µg), dissolved in a minimal amount of a suitable solvent like acetone (B3395972) or THF.

  • Incubate the reaction in the dark at 30°C with shaking (e.g., 250 rpm) for a defined period (e.g., 3 hours).[4]

  • Stop the reaction by adding an equal volume of acetone or another organic solvent to precipitate the protein and extract the carotenoids.

HPLC Quantification of this compound

This protocol outlines a general method for the analysis of carotenoids, including this compound.

a. Sample Preparation:

  • Following the enzyme assay, centrifuge the reaction mixture to pellet the precipitated protein.

  • Collect the supernatant containing the extracted carotenoids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Re-dissolve the dried carotenoid extract in a known volume of the HPLC mobile phase or a compatible solvent (e.g., a mixture of methanol (B129727) and isopropanol).

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and methanol (e.g., 70:30 v/v) is often effective.[6] Alternatively, a gradient elution can be used, for instance with mobile phase A as water and mobile phase B as a mixture of methanol (80%) and isopropanol (B130326) (20%).[4]

  • Flow Rate: Typically 0.6-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C or 35°C.[4][6]

  • Detection: Use a UV/Vis or Photodiode Array (PDA) detector. The maximum absorbance wavelength for this compound is approximately 472 nm.[6]

  • Quantification: Create a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

The selection of a β-carotene ketolase is a critical determinant for the successful engineering of this compound biosynthesis. While bacterial CrtW-type enzymes from sources like Brevundimonas sp. have demonstrated high efficiency in producing this compound, algal BKTs show varied performance, especially with hydroxylated substrates. CrtO-type ketolases are generally less suitable for robust this compound production due to their preference for mono-ketolation. The data and protocols provided in this guide offer a foundation for researchers to objectively compare and select the most suitable enzymatic candidates for their specific metabolic engineering goals.

References

Unveiling the Immunomodulatory Landscape of Canthaxanthin: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro analysis validates the immunomodulatory properties of canthaxanthin, offering a comparative guide for researchers, scientists, and drug development professionals. This report details this compound's effects on key immune responses, benchmarking its performance against other prominent carotenoids, astaxanthin (B1665798) and β-carotene.

This compound, a keto-carotenoid, has demonstrated significant potential in modulating immune functions. This guide provides a structured overview of its in vitro effects on lymphocyte proliferation, antibody production, and cytokine release, supported by experimental data and detailed methodologies.

Comparative Performance of this compound

In vitro studies highlight this compound's ability to stimulate immune cells. When compared with astaxanthin and β-carotene, this compound exhibits a distinct immunomodulatory profile.

Key Immunomodulatory Activities:
  • Lymphocyte Proliferation: this compound, at concentrations of 2 x 10⁻⁸ to 10⁻⁷ M, has been shown to cause significant stimulatory effects on the proliferative response of murine spleen cells and thymocytes.[1]

  • Antibody Production: this compound demonstrated moderate activity in stimulating polyclonal antibody (IgM and IgG) production in murine spleen cells at concentrations of 2 x 10⁻⁸ to 10⁻⁷ M.[1]

  • Cytokine Release: All tested carotenoids significantly enhanced the release of pro-inflammatory cytokines, interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α), from murine peritoneal adherent cells at concentrations of 2 x 10⁻⁸ to 10⁻⁷ M. The ranking of this cytokine-inducing activity was astaxanthin > this compound > β-carotene.[1]

  • Anti-inflammatory Potential: In studies on macrophages, this compound has been investigated for its ability to reduce the expression of nitric oxide, a key inflammatory mediator.[2]

Quantitative Data Summary

The following tables summarize the comparative in vitro immunomodulatory effects of this compound, astaxanthin, and β-carotene.

Table 1: Effect of Carotenoids on Murine Spleen and Thymocyte Proliferation [1]

CompoundConcentrationEffect on Spleen and Thymocyte Proliferation
This compound2 x 10⁻⁸ to 10⁻⁷ MSignificant stimulatory effect
Astaxanthin2 x 10⁻⁸ to 10⁻⁷ MSignificant stimulatory effect
β-Carotene2 x 10⁻⁸ to 10⁻⁷ MSignificant stimulatory effect

Table 2: Effect of Carotenoids on Polyclonal Antibody (IgM and IgG) Production in Murine Spleen Cells [1]

CompoundConcentrationEffect on Antibody Production
This compound2 x 10⁻⁸ to 10⁻⁷ MModerate activity
Astaxanthin2 x 10⁻⁸ to 10⁻⁷ MHighest activity
β-Carotene2 x 10⁻⁸ MNo significant effect
2 x 10⁻⁷ MStimulatory effect

Table 3: Effect of Carotenoids on Cytokine (IL-1α and TNF-α) Release from Murine Peritoneal Adherent Cells [1]

CompoundConcentrationRelative Cytokine-Inducing Activity
This compound2 x 10⁻⁸ to 10⁻⁷ MAstaxanthin > This compound > β-Carotene
Astaxanthin2 x 10⁻⁸ to 10⁻⁷ MHighest activity
β-Carotene2 x 10⁻⁸ to 10⁻⁷ MLowest activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Lymphocyte Proliferation Assay

This assay measures the extent to which lymphocytes multiply in response to a stimulus.

  • Cell Preparation: Spleen cells and thymocytes are isolated from BALB/c mice.

  • Cell Culture: The isolated cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

  • Treatment: this compound, astaxanthin, or β-carotene are added to the cell cultures at final concentrations ranging from 2 x 10⁻⁸ to 10⁻⁷ M. Control cultures receive no carotenoid treatment.

  • Incubation: The cell cultures are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: Cell proliferation is assessed using a colorimetric method, such as the MTT assay, or by measuring the incorporation of radioactive thymidine (B127349) ([³H]thymidine) into the DNA of dividing cells. The absorbance or radioactivity is proportional to the number of viable, proliferating cells.

Polyclonal Antibody Production Assay

This assay quantifies the total amount of antibodies produced by B lymphocytes.

  • Cell Preparation: Spleen cells, which include B lymphocytes, are isolated from BALB/c mice.

  • Cell Culture and Stimulation: The spleen cells are cultured in a suitable medium and stimulated with a polyclonal activator, such as lipopolysaccharide (LPS), to induce B cell differentiation and antibody production.

  • Treatment: this compound, astaxanthin, or β-carotene are added to the cultures at the desired concentrations.

  • Incubation: The cultures are incubated for several days to allow for antibody secretion.

  • Antibody Quantification: The levels of IgM and IgG in the culture supernatants are measured using an enzyme-linked immunosorbent assay (ELISA).

Cytokine Release Assay (IL-1α and TNF-α)

This assay measures the amount of specific cytokines released by immune cells.

  • Cell Preparation: Peritoneal adherent cells (macrophages) are collected from the peritoneal cavity of BALB/c mice.

  • Cell Culture: The macrophages are plated in culture wells and allowed to adhere.

  • Treatment: The adherent cells are treated with this compound, astaxanthin, or β-carotene at concentrations of 2 x 10⁻⁸ to 10⁻⁷ M.

  • Incubation: The cells are incubated for a defined period, typically 24 hours.

  • Cytokine Measurement: The concentrations of IL-1α and TNF-α in the culture supernatants are determined using specific ELISA kits for each cytokine.

Visualizing the Mechanism: Signaling Pathways and Workflows

The immunomodulatory effects of carotenoids like this compound are believed to be mediated, in part, through the regulation of key signaling pathways within immune cells. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immune responses.

G This compound's Proposed Immunomodulatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Toll-like Receptor (TLR) This compound->Receptor Modulates IKK IKK Complex Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB_inactive NF-κB (p50/p65) IκB->NFκB_inactive Inhibits NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocates DNA DNA (κB sites) NFκB_active->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Initiates Transcription Cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α) Gene_Expression->Cytokines Leads to

Caption: Proposed NF-κB signaling pathway modulated by this compound.

The following diagram illustrates a typical experimental workflow for assessing the in vitro immunomodulatory effects of this compound.

G Experimental Workflow for In Vitro Immunomodulation Assay cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Start cell_isolation Isolate Immune Cells (e.g., Splenocytes, Macrophages) start->cell_isolation cell_culture Culture Cells in Appropriate Medium cell_isolation->cell_culture treatment Treat Cells with This compound & Controls cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation proliferation Lymphocyte Proliferation Assay (e.g., MTT) incubation->proliferation antibody Antibody Production Assay (ELISA) incubation->antibody cytokine Cytokine Release Assay (ELISA) incubation->cytokine data_collection Collect Data (Absorbance, Concentration) proliferation->data_collection antibody->data_collection cytokine->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis end End statistical_analysis->end

Caption: General workflow for in vitro immunomodulation studies.

References

A Comparative Genomic Guide to Canthaxanthin-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information from the executed searches. I have found details on the canthaxanthin biosynthesis pathway and the key genes involved. I have also collected data on genome size and GC content for several this compound-producing microorganisms, including Paracoccus and Dietzia species. Quantitative data on this compound production has been found for Gordonia jacobaea, Dietzia natronolimnaea, and engineered Chlamydomonas reinhardtii. I have also located information on the organization of carotenoid gene clusters in various bacteria and have found several protocols for genomic DNA extraction from both bacteria and microalgae, as well as HPLC methods for this compound quantification.

However, to create a comprehensive and well-structured comparison guide, I need to:

  • Systematically organize the collected genomic and production data into tables.

  • Synthesize the various experimental protocols into standardized step-by-step instructions.

  • Create the mandatory Graphviz diagrams to visualize the biosynthesis pathway and experimental workflows.

  • Write the full guide, incorporating all the collected and organized information with proper citations.

Given the substantial amount of information I now have, I can proceed with structuring and generating the content for the guide without needing further Google searches.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genomics of key this compound-producing microorganisms. This compound, a keto-carotenoid pigment, is of significant interest due to its antioxidant properties and its applications in the pharmaceutical, cosmetic, and food industries. This document outlines the genetic makeup, biosynthetic pathways, and production capabilities of prominent bacterial and microalgal producers, supported by experimental data and detailed methodologies.

Introduction to this compound Producers

This compound is synthesized by a variety of microorganisms, including bacteria and microalgae. Among the notable bacterial producers are species from the genera Paracoccus, Gordonia, and Dietzia. In the realm of microalgae, while not all naturally produce this compound in large quantities, genetic engineering has enabled significant production in species like Chlamydomonas reinhardtii. This guide focuses on a comparative genomic analysis of these microorganisms to provide insights into their potential for industrial-scale this compound production.

Comparative Genomic Features

The genomic characteristics of this compound-producing microorganisms offer a window into their metabolic potential and evolutionary relationships. Key genomic features, including genome size and GC content, are summarized below.

MicroorganismGenome Size (Mbp)GC Content (%)Reference
Paracoccus sp. NFXS73.8567[1][2]
Paracoccus bogoriensis BOG6T3.0166.6[3]
Dietzia sp. WMMA1844.1669.9[4]
Dietzia sp. CH923.7371.40[5]
Dietzia sp. 111N12-1~3.770.24[6]
Dietzia sp. SYD-A1~3.668.9[7]
Dietzia alimentaria 72T3.364.7[6][8]
Dietzia maris DSM 43672T-73[8]

This compound Biosynthesis Pathway and Gene Clusters

The biosynthesis of this compound from β-carotene is primarily catalyzed by a β-carotene ketolase, encoded by the crtW gene in bacteria and the bkt gene in algae.[9][10] The organization of the genes involved in the carotenoid biosynthesis pathway can vary among different microorganisms.

The core set of genes for this compound biosynthesis from farnesyl pyrophosphate (FPP) includes:

  • crtE : Encodes geranylgeranyl pyrophosphate (GGPP) synthase.

  • crtB : Encodes phytoene (B131915) synthase.

  • crtI : Encodes phytoene desaturase.

  • crtY : Encodes lycopene (B16060) cyclase, which converts lycopene to β-carotene.

  • crtW/bkt : Encodes β-carotene ketolase, which converts β-carotene to this compound.

A generalized biosynthetic pathway for this compound is depicted below.

Canthaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI beta_carotene β-Carotene Lycopene->beta_carotene crtY Echinenone Echinenone beta_carotene->Echinenone crtW/bkt This compound This compound Echinenone->this compound crtW/bkt

Fig. 1: Generalized this compound Biosynthesis Pathway

The organization of these carotenoid biosynthesis genes often occurs in clusters. For instance, in the marine bacterium Agrobacterium aurantiacum, the genes crtW, crtZ, crtY, crtI, and crtB are found in a single cluster with the same orientation. Similarly, a this compound biosynthesis gene cluster containing crtE, crtY, crtI, crtB, and crtW has been identified in Bradyrhizobium sp. strain ORS278.[11] Comparative analysis of these clusters across different species can reveal insights into their regulation and evolution.

Quantitative Production of this compound

The yield of this compound varies significantly among different microorganisms and is heavily influenced by culture conditions and genetic modifications.

MicroorganismThis compound YieldConditions/NotesReference
Dietzia natronolimnaea HS-15.31 mg/LOptimized batch fermenter system
Gordonia jacobaea MV-26133.73 µg/mL (133.73 mg/L)Media with 1% glucose and 5% soy[12]
Bradyrhizobium sp. strain ORS2781.43 mg/g dry cell weight-[11]
Engineered Chlamydomonas reinhardtii (Δzl-bkt strain)2.58 mg/L (total ketocarotenoids)High light conditions; this compound is ~25% of total ketocarotenoids.[13]
Engineered Synechococcus elongatus UTEX 29730.12% of dry cell weightExpressing CrBKT gene[14]
Engineered Synechocystis sp. PCC 68030.1% of dry cell weightExpressing CrBKT gene[14]

Experimental Protocols

Standardized protocols are crucial for the comparative analysis of this compound-producing microorganisms. Below are generalized workflows and specific methodologies for genomic DNA extraction and this compound quantification.

General Experimental Workflow for Comparative Genomics

The following diagram illustrates a typical workflow for the comparative genomic analysis of this compound-producing microorganisms.

Comparative_Genomics_Workflow cluster_0 Sample Preparation cluster_1 Genomic Analysis cluster_2 Metabolite Analysis Culture Microbial Culture Harvest Cell Harvesting Culture->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction Pigment_Extraction This compound Extraction Harvest->Pigment_Extraction Sequencing Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly & Annotation Sequencing->Assembly Comparative_Analysis Comparative Genomic Analysis Assembly->Comparative_Analysis Yield_Analysis Yield Comparison Comparative_Analysis->Yield_Analysis Correlate Genotype with Phenotype Quantification HPLC Quantification Pigment_Extraction->Quantification Quantification->Yield_Analysis

Fig. 2: Experimental Workflow for Comparative Genomics
Genomic DNA Extraction Protocols

A. Standardized Protocol for Bacteria (Gram-positive emphasis)

This protocol is adapted for Gram-positive bacteria like Dietzia and Gordonia, which may require enzymatic lysis.

  • Cell Harvesting : Centrifuge the bacterial culture (e.g., up to 2 x 10⁹ cells) for 1 minute at >12,000 rpm and discard the supernatant.[15]

  • Resuspension : Resuspend the cell pellet in 80 µl of cold PBS or 10 mM Tris-Cl, pH 8.0 by vortexing.[15]

  • Enzymatic Lysis : Add 20 µl of Lysozyme solution (25 mg/ml) and vortex briefly. Then, add 100 µl of Tissue Lysis Buffer and vortex thoroughly. Incubate at 37°C for 5–10 minutes, or until the lysate appears clear.[15] For species resistant to lysozyme, other enzymes like lysostaphin (B13392391) can be tested.[15]

  • Protein Digestion : Add 10 µl of Proteinase K and incubate at 56°C for at least 30 minutes with agitation.[15]

  • RNA Removal : Add 3 µl of RNase A to the lysate, vortex briefly, and incubate for a minimum of 5 minutes at 56°C with agitation.[15]

  • DNA Purification : Proceed with a commercial genomic DNA purification kit (e.g., column-based) according to the manufacturer's instructions, which typically involves binding the DNA to a silica (B1680970) membrane, washing, and eluting.

B. Standardized Protocol for Microalgae (Chlamydomonas reinhardtii)

This protocol is a modified CTAB method suitable for green microalgae.

  • Cell Harvesting : Centrifuge the algal culture at 5,000 rpm for 1 minute. Discard the supernatant.[16]

  • Cell Washing : Resuspend the pellet in 1 mL of fresh sterile growth medium and centrifuge at 2,500 rpm for 30 seconds. Repeat this washing step.[16]

  • Homogenization : Resuspend the final pellet in CTAB extraction buffer. For efficient cell lysis, physical disruption methods such as grinding in liquid nitrogen or bead beating can be employed.[16][17]

  • Lysis and Protein Removal : Incubate the homogenized cells in CTAB extraction buffer (supplemented with β-mercaptoethanol) at 55-60°C for 1 hour.[16] Perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove proteins. Centrifuge and transfer the upper aqueous phase to a new tube.[16]

  • RNA Removal : Add RNase A (10 mg/mL final concentration) and incubate at 37°C for 30-60 minutes.[16]

  • DNA Precipitation : Precipitate the DNA by adding 2/3 volume of cold isopropanol.[18] Incubate at -20°C overnight.

  • Washing and Resuspension : Centrifuge to pellet the DNA, wash the pellet twice with 70% ethanol (B145695), air-dry, and resuspend in TE buffer.[16]

This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound.[19][20]

  • Pigment Extraction :

    • Harvest a known amount of microbial biomass by centrifugation.

    • Extract the pigments using a suitable solvent. For bacteria, repeated extraction with ethanol or acetone (B3395972) is common.[21] For microalgae, a mixture of petroleum ether and ethyl acetate (B1210297) (7:3) can be effective.[22] This process should be carried out in dim light to prevent pigment degradation.

  • Sample Preparation :

    • Evaporate the solvent from the extracted pigment solution under a stream of nitrogen.

    • Redissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the mobile phase).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis :

    • Column : A C18 reversed-phase column is typically used.[23]

    • Mobile Phase : An isocratic or gradient elution with a mixture of solvents like acetonitrile, methanol, and dichloromethane (B109758) is common.

    • Detection : A photodiode array (PDA) or UV-Vis detector set at the maximum absorbance wavelength for this compound (around 470 nm).[23]

    • Quantification : Create a standard curve using a this compound standard of known concentrations. Calculate the this compound concentration in the sample by comparing its peak area to the standard curve.

Conclusion

The comparative genomic analysis of this compound-producing microorganisms reveals a diverse landscape of genetic potential. Bacteria such as Dietzia and Gordonia are potent natural producers, while genetic engineering has unlocked the potential of microalgae like Chlamydomonas reinhardtii. Understanding the genomic features, gene cluster organization, and applying standardized methodologies for cultivation and analysis are critical for optimizing this compound production. This guide provides a foundational framework for researchers to compare and select the most promising microbial chassis for the biotechnological production of this high-value carotenoid.

References

Assessing the Bioavailability of Different Canthaxanthin Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthaxanthin, a keto-carotenoid with potent antioxidant properties, is utilized in various industries, including pharmaceuticals and nutraceuticals. It exists in several isomeric forms, primarily the thermodynamically stable all-trans isomer and various cis-isomers, such as 9-cis and 13-cis. While the biological activities of this compound are of significant interest, a critical aspect for its efficacy is its bioavailability, which may differ among its isomers. This guide provides a comparative assessment of the available data on the bioavailability of different this compound isomers, drawing parallels from closely related carotenoids to provide a comprehensive overview for researchers. Although direct comparative pharmacokinetic studies on this compound isomers are limited in publicly available literature, this guide synthesizes existing evidence to inform future research and development.

Comparative Bioavailability: Insights from Related Carotenoids

Table 1: Comparative Bioavailability of Astaxanthin (B1665798) and β-Carotene Isomers

CarotenoidIsomerObservationReference
Astaxanthin 13Z-cisExhibited superior systemic exposure and higher oral bioavailability compared to all-E and 9Z-cis isomers in mice.[1][2][1][2]
9Z-cisShowed rapid elimination and extensive in vivo isomerization.[1][2][1][2]
all-E (trans)Lower oral bioavailability compared to the 13Z-cis isomer.[1][2][1][2]
β-Carotene 9-cisAlthough absorbed, studies suggest it may be less bioavailable than the all-trans isomer. However, it exhibits higher antioxidant activity in vivo.
all-transPreferentially absorbed into the serum compared to 9-cis β-carotene.

Based on these findings with related carotenoids, it is reasonable to hypothesize that cis-isomers of this compound, particularly 9-cis or 13-cis, may exhibit greater bioavailability than the all-trans isomer.

Differential Biological Activity of this compound Isomers

Emerging evidence suggests that the isomeric form of this compound not only influences its bioavailability but also its biological activity. A key study has demonstrated that 9-cis-canthaxanthin exhibits a significantly higher pro-apoptotic activity in THP-1 macrophage cells compared to the all-trans isomer.[3] This suggests that the spatial configuration of the molecule plays a crucial role in its interaction with cellular targets and its subsequent biological effects.

Table 2: Comparison of Known Biological Activities of this compound Isomers

IsomerBiological ActivityCell Line/ModelKey FindingsReference
9-cis-Canthaxanthin Pro-apoptotic activityTHP-1 macrophagesHigher induction of apoptosis compared to the all-trans isomer.[3][3]
Antioxidant activityin vitroStudies on other carotenoids suggest cis-isomers have higher antioxidant activity.[4][4]
all-trans-Canthaxanthin Pro-apoptotic activityTHP-1 macrophagesLower pro-apoptotic activity compared to the 9-cis isomer.[3][3]
Antioxidant activityin vitroGenerally considered a potent antioxidant.[5][5]

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound. One significant finding is its ability to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

A study on non-small cell lung cancer (NSCLC) revealed that this compound can downregulate EGFR, a key driver of tumor growth and proliferation.[6][7] This action is predicted to inhibit downstream signaling cascades, including the PI3K-AKT and MAPK pathways, which are critical for cell survival and proliferation. By targeting EGFR, this compound may induce apoptosis and inhibit cell migration.[6]

Canthaxanthin_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound EGFR EGFR This compound->EGFR Inhibition CASP3 CASP3 This compound->CASP3 Activation PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK SRC SRC EGFR->SRC AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Migration Cell Migration SRC->Migration CASP3->Apoptosis

This compound's modulation of the EGFR signaling pathway.

Experimental Protocols

While a specific protocol for a direct comparative bioavailability study of this compound isomers is not available, a robust methodology can be adapted from studies on other carotenoids.

Proposed Experimental Workflow for a Comparative Bioavailability Study

The following outlines a comprehensive workflow for assessing the bioavailability of different this compound isomers in a preclinical model.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Isomer_Prep Isomer Preparation & Purification (HPLC) Dosing Oral Gavage Administration (all-trans, 9-cis, 13-cis) Isomer_Prep->Dosing Animal_Acclimation Animal Acclimation & Baseline Diet Animal_Acclimation->Dosing Blood_Collection Serial Blood Sampling (0, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Adipose, etc.) at 24h Dosing->Tissue_Harvesting Extraction This compound Extraction from Plasma & Tissues Blood_Collection->Extraction Tissue_Harvesting->Extraction HPLC_Analysis HPLC-DAD/MS Analysis for Isomer Quantification Extraction->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) HPLC_Analysis->PK_Analysis

Workflow for a this compound isomer bioavailability study.
Detailed Methodologies

1. Isomer Preparation and Purification:

  • all-trans-canthaxanthin can be commercially sourced.

  • cis-isomers can be generated from the all-trans form through methods such as iodine-catalyzed photoisomerization or thermal processing.

  • Purification of each isomer should be performed using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C30 column to achieve high purity (>98%).[8]

2. Animal Study Design:

  • Animals: Male ICR or C57BL/6 mice are suitable models.

  • Acclimation: Animals should be acclimated for at least one week on a carotenoid-free diet.

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: all-trans-canthaxanthin.

    • Group 3: 9-cis-canthaxanthin.

    • Group 4: 13-cis-canthaxanthin.

  • Dosing: A single oral gavage of each this compound isomer (e.g., 10 mg/kg body weight) suspended in a lipid-based vehicle.

3. Sample Collection:

  • Blood: Serial blood samples should be collected via tail vein or submandibular bleeding at baseline (0h) and at various time points post-dosing (e.g., 2, 4, 8, 12, 24 hours). Plasma should be separated and stored at -80°C.

  • Tissues: At the end of the study (e.g., 24 hours), animals are euthanized, and key tissues for carotenoid accumulation (e.g., liver, adipose tissue, spleen) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

4. Sample Analysis:

  • Extraction: this compound isomers should be extracted from plasma and homogenized tissues using a liquid-liquid extraction method with a solvent system like hexane:isopropanol or methanol:dichloromethane.[8][9]

  • HPLC Analysis:

    • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[8]

    • Mobile Phase: A gradient elution with a mixture of solvents such as methanol, methyl tert-butyl ether, and water is typically used.[8][9]

    • Detection: A photodiode array (PDA) detector set at the maximum absorption wavelength of this compound (~470 nm) should be used for quantification. Mass spectrometry (MS) can be coupled for confirmation of isomer identity.[8]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each isomer will be used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Statistical analysis (e.g., ANOVA) should be performed to compare the pharmacokinetic parameters between the different isomer groups.

Conclusion

While direct comparative data on the bioavailability of this compound isomers is currently lacking, evidence from related carotenoids strongly suggests that cis-isomers are likely to be more bioavailable than the all-trans form. Furthermore, the isomeric configuration of this compound appears to influence its biological activity, as demonstrated by the higher pro-apoptotic effect of 9-cis-canthaxanthin. The ability of this compound to modulate key signaling pathways, such as the EGFR pathway, underscores its therapeutic potential. The provided experimental framework offers a robust approach for researchers to definitively assess the bioavailability of different this compound isomers, which is crucial for the development of effective this compound-based products. Further research in this area is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these important bioactive molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Canthaxanthin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds like Canthaxanthin are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a keto-carotenoid pigment. While not always classified as hazardous waste, a cautious approach to its disposal is recommended to minimize environmental impact and ensure regulatory compliance.[1][2]

Essential Safety and Logistical Information

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the necessary safety measures.

Personal Protective Equipment (PPE) & Handling:

ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[1][3]To protect eyes from dust and potential splashes.
Hand Protection Nitrile rubber gloves.[2]To prevent skin contact with the chemical.
Body Protection Laboratory coat.[4]To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated.[5]To avoid inhalation of fine particles, which can be a hazard.[1]
Work Area A well-ventilated area or a fume hood.[3][6]To minimize inhalation exposure and contain any airborne particles.
Spill Management Use an inert absorbent material (e.g., sand, vermiculite) for spills.[2]To safely contain and collect spilled material without reacting with it.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for laboratory chemical waste disposal and should be adhered to in conjunction with your institution's specific guidelines.

1. Waste Identification and Segregation:

  • Pure this compound: Unused, expired, or surplus pure this compound should be treated as chemical waste.[2][5]

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent paper, weighing boats, and contaminated labware, must also be disposed of as chemical waste.[2]

2. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding the generation of dust.[1][5]

    • Place the collected solid waste into a suitable, sealable, and clearly labeled container.[1][5][6]

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a separate, leak-proof, and clearly labeled container.

  • Empty Containers:

    • Triple rinse empty this compound containers with an appropriate solvent in which it is soluble.

    • The solvent rinsate should be collected and disposed of as liquid chemical waste.

3. Labeling:

  • Properly label the waste container. The label should include:

    • The words "Hazardous Waste" (as a precautionary measure).[2]

    • The full chemical name: "this compound".[2]

    • The approximate quantity of the waste.[2]

    • The date of accumulation.[2]

4. Storage:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4][5][6]

5. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed disposal company to arrange for the pickup and disposal of the chemical waste.[2][5]

  • Do not dispose of this compound down the drain or in the regular trash.[7]

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Canthaxanthin_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Clean Spill with Inert Absorbent spill->cleanup Yes segregate Segregate Waste (Pure vs. Contaminated) spill->segregate No cleanup->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Canthaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Canthaxanthin. It offers procedural, step-by-step guidance on handling and disposal to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Chemical Formula C40H52O2[1][2]
Molar Mass 564.82 g/mol [2]
Appearance Violet to reddish-brown crystalline solid[2][3]
Melting Point 217°C (decomposes)[3]
Solubility Insoluble in water and ethanol; Soluble in tetrahydrofuran, chloroform, or oil.[2][3]
Occupational Exposure Limits

While specific occupational exposure limits for this compound are not widely established, the following limits for "Particulates Not Otherwise Regulated (PNOR)" or "Dusts, non-specific" should be observed as a conservative measure.[4][5][6]

Jurisdiction/OrganizationLimit TypeValue
ACGIH (TLV) TWA (Inhalation Total)10 mg/m³
NIOSH TWA (Inhalation Total)10 mg/m³
NIOSH TWA (Inhalation Respirable)5 mg/m³
OSHA (PEL) TWA (Inhalation Total)15 mg/m³
OSHA (PEL) TWA (Inhalation Respirable)5 mg/m³

TWA : Time-Weighted Average

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeEquipmentSpecification/StandardPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved standards.To prevent eye contact with dust.[5][7][8]
Skin Protection - Chemical-resistant gloves- Laboratory coat- Gloves: Nitrile rubber (>0.11 mm thickness), polychloroprene, butyl rubber, or PVC.- Coat: Standard lab coat.To protect against skin contact.[4][5][7]
Respiratory Protection Dust mask or respiratorN95 (US) or P1 (EN 143) for nuisance dust levels. Use a suitable respirator if dust formation is significant.To protect against inhalation of dust particles.[6][7][9]

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

Canthaxanthin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare a Well-Ventilated Workspace prep_ppe->prep_workspace don_ppe Don Appropriate PPE prep_workspace->don_ppe Proceed to Handling weigh_handle Weigh and Handle this compound in a Designated Area don_ppe->weigh_handle decontaminate Decontaminate Work Surfaces weigh_handle->decontaminate Handling Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Alert: Advise personnel in the immediate area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined above.

  • Clean-up:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[4][9]

    • Gently sweep or scoop the spilled solid material into a suitable, labeled container for waste disposal.[9]

    • Avoid using water for clean-up as this compound is insoluble and this may spread contamination.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., tetrahydrofuran, with appropriate precautions for solvent handling) and then with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning materials and PPE, as chemical waste.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, weighing boats, and pipette tips, must also be disposed of as chemical waste.[10]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, sealed, and clearly labeled container.

    • The label should include "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[10]

  • Disposal of Empty Containers:

    • Triple rinse the empty this compound container with a suitable organic solvent in which it is soluble.

    • Collect the rinsate as hazardous waste.

    • The rinsed container can then be disposed of according to institutional guidelines.

  • Arranging for Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed disposal company to arrange for pickup and disposal of the chemical waste.[9][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.